Propicillin
Description
This compound is a semisynthetic, acid stable, penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWPKXKMNXINF-XQERAMJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046291 | |
| Record name | Propicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-27-9 | |
| Record name | Propicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propicillin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Propicillin on Bacterial Cell Wall Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is primarily due to a rigid, mesh-like polymer called peptidoglycan. This polymer consists of long glycan chains cross-linked by short peptide bridges. The final and crucial step in the synthesis of this protective layer is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs), specifically their DD-transpeptidase domain.[1]
Propicillin, like all penicillin-class antibiotics, acts as an inhibitor of these essential PBP enzymes. The core of its mechanism lies in the structural similarity between its beta-lactam ring and the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the natural substrate for the transpeptidase enzyme.[2] This molecular mimicry allows this compound to bind to the active site of the PBP.
Upon binding, the highly reactive beta-lactam ring of this compound is attacked by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent penicilloyl-enzyme complex.[3] This acylation of the PBP active site is effectively an irreversible inhibition, rendering the enzyme incapable of performing its normal function of cross-linking the peptidoglycan strands.[4]
The inhibition of transpeptidation leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and death.[2] This targeted action on a structure unique to bacteria makes this compound selectively toxic to bacterial cells with minimal effect on human cells, which lack a cell wall.[2]
Quantitative Data
Specific quantitative data for this compound's binding affinity to various PBPs and its minimum inhibitory concentrations (MICs) against a broad range of bacteria are not extensively available in the current body of scientific literature. To provide a relevant quantitative context, the following tables summarize this data for other well-characterized penicillins.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Selected Penicillins
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. It is a key measure of an antibiotic's potency.
| Antibiotic | Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Penicillin G | Staphylococcus aureus (penicillin-susceptible) | ≤0.015 - 0.4 | 0.4 | 24 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | - | - | |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | - | - | |
| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | - | - | |
| Ampicillin | Escherichia coli | - | - | >32 |
| Piperacillin | Escherichia coli | - | 16 | 64 |
| Pseudomonas aeruginosa | - | 16 | >128 |
Data compiled from multiple sources for illustrative purposes. MIC values can vary significantly based on the specific strain and testing methodology.
Table 2: Comparative PBP Binding Affinities (IC₅₀) of Selected Penicillins
The 50% inhibitory concentration (IC₅₀) represents the concentration of an antibiotic required to inhibit the binding of a fluorescently labeled penicillin to a specific PBP by 50%. A lower IC₅₀ value indicates a higher binding affinity.
| Antibiotic | Bacterium | PBP Target | IC₅₀ (µg/mL) |
| Piperacillin | Escherichia coli | PBP3 | ~0.01 |
| Ampicillin | Escherichia coli | PBP2 | ~0.1 |
| PBP3 | ~0.1 | ||
| PBP4 | ~0.07 | ||
| Mecillinam | Escherichia coli | PBP2 | 0.16 |
Data is illustrative and sourced from studies on various penicillin derivatives. Specific values for this compound are not available.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no antibiotic), and well 12 will be a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
-
Protocol for Competitive PBP Binding Assay
This assay determines the binding affinity (IC₅₀) of an unlabeled antibiotic (this compound) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.
-
Preparation of Bacterial Membranes:
-
Grow the target bacterial strain to mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS, pH 7.4).
-
Lyse the cells using sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.
-
Add varying concentrations of this compound to the tubes and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.
-
Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional 10-15 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of fluorescent probe binding against the logarithm of the this compound concentration.
-
The IC₅₀ value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence signal.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Molecular mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship in PBP Binding Assay
Caption: Logical relationship in the competitive PBP binding assay.
References
An In-depth Technical Guide to the Synthesis and Purification of Propicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Propicillin, a semi-synthetic penicillin. The document details the chemical synthesis route starting from the key precursor, 6-aminopenicillanic acid (6-APA), and outlines various purification techniques, including crystallization and chromatographic methods, to obtain high-purity this compound potassium salt.
Synthesis of this compound
This compound, chemically known as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is synthesized via the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent. A common and effective method involves the use of 4-phenoxybutyryl chloride. To enhance the reaction efficiency and yield, the 6-APA is often silylated prior to acylation.
Synthesis Pathway
The synthesis of this compound from 6-APA and 4-phenoxybutyryl chloride can be visualized as a two-step process: silylation of 6-APA followed by acylation.
Experimental Protocol: Synthesis of this compound via Silylated 6-APA
This protocol is adapted from a general method for the acylation of 6-APA.[1]
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Trimethylchlorosilane (TMCS)
-
4-Phenoxybutyryl chloride
-
Methylene (B1212753) chloride (anhydrous)
Procedure:
-
Silylation of 6-APA:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 6-APA (1 mole equivalent) and urea (1.5 mole equivalents) in anhydrous methylene chloride.
-
Add triethylamine (2.5 mole equivalents) to the stirred suspension at room temperature (20-25°C).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add trimethylchlorosilane (TMCS) (2.5 mole equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete silylation.
-
-
Acylation:
-
Cool the suspension of silylated 6-APA to -20°C to -10°C.
-
Slowly add a solution of 4-phenoxybutyryl chloride (1 mole equivalent) in anhydrous methylene chloride via the dropping funnel, maintaining the temperature below -5°C.
-
After the addition, continue stirring the reaction mixture at -10°C to 0°C for 2-3 hours.
-
-
Work-up and Isolation of Crude this compound:
-
Quench the reaction by adding a mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude this compound.
-
Purification of this compound
Crude this compound requires purification to remove unreacted starting materials, by-products, and other impurities. Common methods include crystallization of its potassium salt and chromatographic techniques.
Purification by Crystallization of this compound Potassium Salt
This method involves converting the free acid form of this compound to its potassium salt, which can then be crystallized from a suitable solvent system.
Experimental Protocol: Crystallization of this compound Potassium Salt
This protocol is based on a general method for the crystallization of penicillin potassium salts.[2][3]
Materials:
-
Crude this compound
-
Potassium acetate (B1210297) or Potassium 2-ethylhexanoate (B8288628) solution in a suitable alcohol (e.g., ethanol (B145695) or isopropanol)
-
Organic solvent (e.g., ethyl acetate, acetone, or a mixture)
-
Anti-solvent (e.g., n-hexane or diethyl ether)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent like ethyl acetate or acetone.
-
Slowly add a solution of potassium acetate or potassium 2-ethylhexanoate (1 mole equivalent) in ethanol or isopropanol (B130326) with vigorous stirring.
-
The this compound potassium salt will start to precipitate. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.
-
To enhance crystallization, an anti-solvent such as n-hexane or diethyl ether can be slowly added until turbidity is observed.
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline this compound potassium salt by filtration.
-
Wash the crystals with a cold mixture of the crystallization solvent and the anti-solvent.
-
Dry the crystals under vacuum to obtain pure this compound potassium salt.
| Parameter | Value/Condition | Reference |
| Purity Achieved | >98% | [3] |
| Typical Yield | 90-98% | [3][4] |
Purification by Chromatography
Chromatographic methods offer high-resolution purification of this compound. Both traditional column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.
2.2.1. Column Chromatography
A patent describes the purification of this compound using Toyopearl HW-40F filler, achieving a high yield.
Experimental Protocol: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Toyopearl HW-40F chromatographic filler
-
Eluent: 0.3 mol/L Sodium acetate buffer (pH 4.0)
Procedure:
-
Pack a chromatographic column with Toyopearl HW-40F filler.
-
Dissolve the crude this compound in water.
-
Load the sample onto the column.
-
Elute the column with 0.3 mol/L sodium acetate buffer (pH 4.0) at a flow rate of 1 BV/hr at 25°C.
-
Collect the fractions containing this compound.
-
Lyophilize the collected fractions to obtain purified this compound.
| Parameter | Value/Condition | Reference |
| Yield | 94.2% |
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical and preparative purification of this compound.
Analytical HPLC Method:
An established HPLC method for the analysis of this compound utilizes a reverse-phase column.[5]
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]
-
Detection: UV
Preparative HPLC:
The analytical method can be scaled up for preparative separation to isolate this compound from its impurities.[5] The specific gradient and loading conditions would need to be optimized based on the crude sample composition.
Workflow and Logical Relationships
The overall process from synthesis to purified product can be visualized in the following workflow diagram.
Data Summary
The following table summarizes the quantitative data for the different purification methods discussed.
| Purification Method | Key Parameters | Achieved Purity | Yield | Reference |
| Crystallization (Potassium Salt) | Solvent system: Organic solvent/anti-solvent | >98% | 90-98% | [3][4] |
| Column Chromatography | Stationary Phase: Toyopearl HW-40FEluent: 0.3M NaOAc, pH 4.0 | Not specified | 94.2% | |
| HPLC | Column: Reverse Phase (e.g., Newcrom R1) | High (Analytical/Preparative) | Method dependent | [5] |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and desired product specifications.
References
- 1. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
- 2. US2719149A - Preparation of crystalline potassium penicillin - Google Patents [patents.google.com]
- 3. WO2007063107A1 - Process for the preparation of a potassium salt of penicillin - Google Patents [patents.google.com]
- 4. EA017121B1 - Process for the preparation of a potassium salt of penicillin g - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
In-Depth Technical Guide: Propicillin's Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity of propicillin against gram-positive bacteria. This compound is a semi-synthetic, acid-stable penicillin antibiotic.[1] This document outlines the established methodologies for determining its efficacy, its mechanism of action, and presents a framework for evaluating its potential in research and drug development.
Mechanism of Action
This compound, as a member of the beta-lactam class of antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] The key steps in its mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1]
-
Inhibition of Peptidoglycan Cross-linking : The inactivation of PBPs interferes with the transpeptidation process, which is the cross-linking of peptidoglycan chains. This cross-linking is essential for the strength and rigidity of the bacterial cell wall.[1]
-
Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan cross-linking disrupts the synthesis of the cell wall, leading to a weakened structure.[1]
-
Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[1]
The following diagram illustrates the signaling pathway of beta-lactam antibiotics like this compound:
Quantitative Data on Spectrum of Activity
A comprehensive search of publicly available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of gram-positive bacteria. This may be due to this compound being an older or less commonly studied penicillin derivative, with much of the contemporary research focusing on newer generation beta-lactams.
To facilitate further research and a standardized comparison, the following table is provided as a template for presenting experimentally determined MIC data for this compound. Researchers are encouraged to use the detailed experimental protocols in the subsequent section to generate this critical data.
| Gram-Positive Bacterium | Strain ID (e.g., ATCC) | This compound MIC (µg/mL) |
| Staphylococcus aureus | ||
| Streptococcus pneumoniae | ||
| Enterococcus faecalis | ||
| Bacillus subtilis | ||
| Listeria monocytogenes | ||
| Other (Specify) |
Experimental Protocols for Determining Minimum Inhibitory Concentration (MIC)
The determination of the MIC is crucial for quantifying the in vitro activity of an antimicrobial agent. The two gold-standard methods, broth microdilution and agar (B569324) dilution, are detailed below.
Broth Microdilution Method
This method involves testing the susceptibility of microorganisms to antibiotics in a liquid growth medium in a microtiter plate.
3.1.1. Materials
-
This compound powder of known purity
-
Appropriate solvent for this compound (e.g., sterile distilled water or as specified by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains to be tested
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
3.1.2. Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.
3.2.1. Materials
-
This compound powder of known purity
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains to be tested
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
3.2.2. Procedure
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
For each concentration, add a defined volume of the this compound dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, starting from the lowest to the highest concentration.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
The Rise and Recess of a Semisynthetic Penicillin: A Technical Guide to Propicillin
An In-depth Review of its Discovery, Synthesis, and Clinical History
Abstract
Propicillin, a semisynthetic, acid-stable penicillin, emerged in the mid-20th century as an orally bioavailable alternative to early penicillins. This technical guide provides a comprehensive overview of the discovery, development, and historical clinical application of this compound. It details its mechanism of action, antimicrobial spectrum, and the synthetic chemistry involved in its production from 6-aminopenicillanic acid (6-APA). Furthermore, this document presents a compilation of available, though limited, quantitative data on its efficacy and pharmacokinetics, alongside standardized experimental protocols for its synthesis and microbiological assay. This guide is intended for researchers, scientists, and drug development professionals interested in the history and science of beta-lactam antibiotics.
Introduction
The discovery of penicillin by Alexander Fleming in 1928 revolutionized modern medicine.[1] The subsequent challenge was to develop derivatives with improved properties, such as stability in gastric acid for oral administration and a broader spectrum of activity. This led to the era of semisynthetic penicillins, with this compound being a notable, albeit less enduring, member of this class. This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2]
Developed in 1961 through a collaboration between Beecham Research Laboratories and Bristol-Myers Laboratories, this compound offered the advantage of being acid-stable and could be administered orally as its potassium salt.[3][4] Its antibacterial spectrum is similar to that of benzylpenicillin, showing particular efficacy against streptococcal infections. However, like many early penicillins, it is susceptible to degradation by bacterial beta-lactamase enzymes. This guide delves into the technical details of this compound's journey from its discovery to its use in clinical practice.
Discovery and History of Use
The development of this compound was a direct result of the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which provided a versatile scaffold for the synthesis of a vast array of semisynthetic penicillins.[5] By modifying the acyl side chain attached to the 6-amino group, researchers could fine-tune the pharmacological properties of the resulting antibiotic.
This compound was synthesized with the goal of achieving better oral absorption and acid stability compared to Penicillin G.[3] Its clinical use, which likely peaked in the 1960s and 1970s, was primarily for the treatment of infections caused by gram-positive bacteria, especially streptococci. However, with the advent of broader-spectrum and beta-lactamase-resistant penicillins (e.g., amoxicillin, flucloxacillin), the clinical utility of this compound waned. Today, it is rarely, if ever, used in clinical practice.
Mechanism of Action
Like all beta-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][6]
Signaling Pathway of this compound's Mechanism of Action:
Caption: Mechanism of action of this compound.
The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[2][6]
-
Inhibition of Transpeptidation: The inactivation of PBPs interferes with the transpeptidation reaction, which is the final step in peptidoglycan synthesis. This process is crucial for the cross-linking of the polysaccharide chains that form the structural backbone of the cell wall.[5]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]
Quantitative Data
Specific quantitative data for this compound is sparse in modern literature. The following tables summarize representative data for penicillins with similar properties, such as Penicillin V, to provide a comparative context.
In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
MIC values are a critical measure of an antibiotic's potency against a specific microorganism.[7]
| Bacterium | This compound/Similar Penicillin MIC (µg/mL) |
| Streptococcus pyogenes | 0.006 (for Penicillin G)[8] |
| Staphylococcus aureus (penicillin-susceptible) | 0.4 - 24 (for Penicillin G)[9] |
Note: The provided MIC value for Streptococcus pyogenes is for Penicillin G, which has a similar spectrum to this compound.[8] The range for Staphylococcus aureus is also for Penicillin G.[9]
Pharmacokinetic Parameters
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug.
| Parameter | Value (for similar oral penicillins) |
| Time to Peak Concentration (Tmax) | ~1 hour |
| Oral Bioavailability | 60-70% (for Penicillin V)[5] |
| Serum Protein Binding | ~80% (for Penicillin V)[4] |
| Elimination Half-life (t½) | 30-60 minutes[10] |
Note: These values are for Penicillin V and are intended to be representative.[4][5][10]
Experimental Protocols
The following sections detail generalized protocols for the synthesis and microbiological assay of semisynthetic penicillins like this compound.
Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)
The synthesis of this compound involves the acylation of the primary amine of 6-APA with 2-phenoxybutyryl chloride.
Logical Workflow for the Chemical Synthesis of this compound:
References
- 1. In vitro antibiotic activity against intraosteoblastic Staphylococcus aureus: a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. porkcheckoff.org [porkcheckoff.org]
- 7. scribd.com [scribd.com]
- 8. media.neliti.com [media.neliti.com]
- 9. benchchem.com [benchchem.com]
- 10. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
Propicillin: A Technical Guide to its Classification as a Beta-Lactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a semi-synthetic antibiotic belonging to the penicillin group.[1] First synthesized in 1961, it is an acid-stable compound, allowing for oral administration, typically as its potassium salt.[2][3] Its antibacterial spectrum and activity are very similar to that of phenoxymethylpenicillin (Penicillin V).[2] This guide provides a detailed examination of this compound's classification, mechanism of action, in-vitro efficacy, and the experimental protocols used to determine its activity.
Classification of this compound
This compound is unequivocally classified as a beta-lactam antibiotic.[4] This broad class of antibacterial agents is defined by the presence of a beta-lactam ring in their molecular structure.[5][6] The classification of beta-lactam antibiotics is based on their core chemical structure. This compound falls within the Penicillin subgroup, which is characterized by a beta-lactam ring fused to a five-membered thiazolidine (B150603) ring.[5][6] This core structure is known as a penam.[6]
This compound is further categorized as a beta-lactamase sensitive penicillin, meaning it is susceptible to degradation by beta-lactamase enzymes produced by some resistant bacteria.[1][2]
References
- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Propicillin's Interaction with Penicillin-Binding Proteins: A Technical Overview
For Immediate Release
This technical guide provides a detailed exploration of the binding affinity of propicillin to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial resistance. It synthesizes the current understanding of this compound-PBP interactions, details the experimental methodologies used to study these interactions, and visualizes the underlying molecular and experimental frameworks.
Introduction
This compound is a semisynthetic, acid-stable penicillin antibiotic that exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the cross-linking of peptidoglycan chains.[2][3] The inactivation of these enzymes compromises the structural integrity of the cell wall, leading to cell lysis and death.[1] While this general mechanism is well-understood for the penicillin class of antibiotics, a comprehensive review of the scientific literature reveals a notable absence of specific quantitative binding affinity data (e.g., Kd, Ki, or IC50 values) for this compound with various PBPs.
This guide will therefore focus on the broader context of phenoxymethylpenicillin (penicillin V), a structurally analogous compound, to provide illustrative quantitative data. Furthermore, it will delve into the sophisticated experimental techniques employed to measure these binding affinities and explore a known signaling pathway that is triggered by the interaction of β-lactams with a specific PBP.
Quantitative Analysis of Penicillin V Binding to PBP2x
Due to the lack of specific binding affinity data for this compound, this section presents data for phenoxymethylpenicillin (penicillin V), a closely related compound, interacting with both penicillin-sensitive (S-PBP2x) and penicillin-resistant (R-PBP2x) forms of PBP2x from Streptococcus pneumoniae. This data is crucial for understanding the molecular basis of resistance, as a lower binding affinity (higher Kd) in resistant strains correlates with reduced antibiotic efficacy.
| Compound | PBP Target | Organism | Binding Affinity (Kd) |
| Penicillin V | S-PBP2x | Streptococcus pneumoniae | 0.11 µM[4] |
| Penicillin V | R-PBP2x | Streptococcus pneumoniae | 1.28 µM[4] |
Signaling Pathways Modulated by PBP-Lactam Interaction
Beyond the direct inhibition of peptidoglycan synthesis, the binding of β-lactam antibiotics to PBPs can also trigger specific signaling cascades. A notable example is the activation of the extracytoplasmic function (ECF) σ factor σP in Bacillus thuringiensis. In this pathway, the penicillin-binding protein PbpP acts as a sensor for β-lactams. The binding of a β-lactam antibiotic to PbpP initiates a proteolytic cascade that leads to the degradation of the anti-σ factor RsiP, releasing σP to activate the transcription of genes, including those encoding β-lactamases, which confer antibiotic resistance.[5]
Experimental Protocols for Determining Binding Affinity
The quantification of binding affinity between a ligand, such as this compound, and its protein target is fundamental to drug discovery and development. Several biophysical techniques are routinely employed for this purpose.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of PBP-penicillin interactions, a fluorescently labeled penicillin derivative (e.g., BOCILLIN FL) is used. When unbound, this small molecule rotates rapidly, resulting in low fluorescence polarization. Upon binding to a large PBP, its rotation is slowed, leading to an increase in fluorescence polarization. This change can be used to determine binding constants in a competitive assay format.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a protein. It is a label-free in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In a typical experiment, a solution of the ligand (this compound) is titrated into a solution of the protein (PBP), and the heat released or absorbed is measured after each injection.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free, real-time technique for studying biomolecular interactions. One of the binding partners (e.g., PBP) is immobilized on a sensor chip surface, and the other (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Conclusion
The interaction between this compound and penicillin-binding proteins is central to its antibacterial activity. While specific quantitative binding data for this compound remains to be published, the study of its close analog, penicillin V, provides valuable insights into the affinity and resistance mechanisms at the molecular level. The advanced biophysical techniques detailed in this guide are instrumental in elucidating the thermodynamics and kinetics of such interactions. Furthermore, the discovery of PBP-mediated signaling pathways highlights the complexity of bacterial responses to β-lactam antibiotics, opening new avenues for research and the development of novel therapeutic strategies. Future studies are warranted to generate specific binding data for this compound against a range of PBPs from various clinically relevant bacteria.
References
Propicillin: An In-Depth Technical Guide to In Vitro Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propicillin is a semisynthetic, acid-stable penicillin antibiotic with a targeted spectrum of activity primarily against Gram-positive cocci. As a member of the β-lactam class of antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including its mechanism of action, spectrum of activity, and available quantitative data. Detailed experimental protocols for assessing its antibacterial efficacy are also presented, alongside visualizations of key pathways and workflows to support research and development in the field of antibacterial agents.
Mechanism of Action
This compound, like all penicillin derivatives, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption renders the cell susceptible to osmotic lysis.
The key steps in the mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[1][2]
-
Inhibition of Transpeptidation : PBPs are essential for the cross-linking of peptidoglycan chains. By binding to the active site of these enzymes, this compound blocks the transpeptidation reaction that forms the peptide cross-links.
-
Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to the cessation of cell growth and division.
-
Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. This process is often mediated by bacterial cell wall autolytic enzymes called autolysins.[2]
This compound is classified as a β-lactamase-sensitive penicillin, meaning its β-lactam ring can be hydrolyzed and inactivated by β-lactamase enzymes produced by some resistant bacteria.
Mechanism of this compound Action
Spectrum of Antibacterial Activity
This compound's antibacterial spectrum is primarily focused on Gram-positive cocci. Its activity is similar to that of benzylpenicillin and penicillin V. It is particularly effective against streptococcal infections. However, as a penicillinase-sensitive agent, its utility against many strains of Staphylococcus aureus is limited due to the high prevalence of β-lactamase production in this species.
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in recent literature. The following tables provide a summary of available data, including comparative data for other relevant penicillins to provide context for its in vitro potency.
Table 1: In Vitro Activity of this compound and Comparative Penicillins against Streptococcus pyogenes
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Penicillin G | 0.0005 - 0.063 | ≤0.015 | 0.015 |
| Ampicillin | 0.03 | 0.03 | 0.03 |
Note: Data for Penicillin G and Ampicillin are sourced from a study on S. pyogenes isolates from severe infections in children.[3]
Table 2: In Vitro Activity of this compound and Comparative Penicillins against Staphylococcus aureus (Penicillin-Susceptible)
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Penicillin G | ≤0.015 - 0.125 | ≤0.015 | 0.125 |
Note: Data for Penicillin G is sourced from a study on penicillin-susceptible S. aureus from osteoarticular infections in children.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro antibacterial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism.
-
MIC Determination Workflow
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation of Inoculum and Antibiotic Solutions:
-
Prepare a standardized bacterial inoculum as described for the MIC assay (final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL).
-
Prepare this compound solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).
-
-
Assay Setup:
-
Add the bacterial inoculum to flasks containing the different concentrations of this compound.
-
Include a growth control flask (inoculum without antibiotic).
-
Incubate all flasks at 35-37°C with shaking.
-
-
Sampling and Viable Cell Counts:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each antibiotic concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
This compound is a penicillinase-sensitive penicillin with a focused in vitro antibacterial activity against Gram-positive cocci, particularly streptococci. Its mechanism of action, through the inhibition of penicillin-binding proteins and subsequent disruption of cell wall synthesis, is well-established for the β-lactam class of antibiotics. While recent quantitative data on its potency is not extensively available, historical context places its efficacy in a similar range to that of penicillin G and penicillin V against susceptible organisms. The standardized methodologies for MIC determination and time-kill assays provide a robust framework for further in vitro characterization of this compound and its potential applications in the current landscape of antimicrobial research and development. Further studies are warranted to generate contemporary quantitative data and to fully elucidate its comparative efficacy against a broader range of clinical isolates.
References
- 1. karger.com [karger.com]
- 2. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Going Back in Time: Increasing Penicillin Susceptibility among Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Propicillin for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the penicillin antibiotic, propicillin, including its core molecular attributes, mechanism of action, and detailed experimental protocols for its biological evaluation.
Core Molecular Data
This compound is a semisynthetic penicillin antibiotic.[1] Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂O₅S | [1] |
| Molecular Weight | 378.4 g/mol | [1] |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |
| CAS Number | 551-27-9 | [1] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other penicillin-class antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes are essential for the cross-linking of peptidoglycan chains, which are critical components that provide structural integrity to the bacterial cell wall.
The binding of this compound to PBPs inactivates these enzymes, preventing the formation of a stable and functional cell wall.[1] This interference with cell wall synthesis leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the key steps in the mechanism of action of this compound, leading to bacterial cell lysis.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available and may be subject to proprietary restrictions, the general method for the preparation of semisynthetic penicillins involves the acylation of 6-aminopenicillanic acid (6-APA).
General Synthesis Strategy:
-
Preparation of the Acylating Agent: The synthesis of this compound requires the corresponding acyl chloride, which is 2-phenoxybutyryl chloride. This can be synthesized from 2-phenoxybutyric acid.
-
Acylation of 6-APA: 6-aminopenicillanic acid (6-APA) is reacted with 2-phenoxybutyryl chloride in a suitable solvent and under controlled temperature and pH conditions.
-
Purification: The resulting this compound is then purified using techniques such as crystallization and chromatography to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate bacterial strain(s)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This will create a range of decreasing this compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no this compound).
-
Sterility Control: Wells containing only broth (no bacteria or this compound).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm.
-
Experimental Workflow for MIC Determination
The following diagram outlines the workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
Propicillin: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of propicillin, a beta-lactam antibiotic. Due to the limited availability of direct quantitative data for this compound, this document leverages information on its close structural analog, phenoxymethylpenicillin potassium (Penicillin V Potassium), to provide valuable insights for laboratory applications.
This compound and its Analog, Phenoxymethylpenicillin (Penicillin V)
This compound is a penicillin antibiotic characterized by its phenoxyethyl side chain. It shares a core beta-lactam structure with other penicillins. Phenoxymethylpenicillin, also known as Penicillin V, is a closely related compound with a phenoxymethyl (B101242) side chain. The potassium salt of Penicillin V is commonly used in pharmaceutical formulations. Given their structural similarity, the solubility and stability characteristics of Penicillin V potassium offer a strong predictive model for the behavior of this compound in laboratory settings.
Solubility of this compound (as Phenoxymethylpenicillin Potassium)
The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development and various in vitro and in vivo studies. The following table summarizes the available solubility data for phenoxymethylpenicillin potassium in common laboratory solvents.
Table 1: Solubility of Phenoxymethylpenicillin Potassium in Common Solvents
| Solvent | Solubility | Observations |
| Water | Soluble, ≥ 100 mg/mL at 22.2°C[1] | Solubility is pH-dependent.[2] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (Sonication recommended)[3] | A stock solution of 12 mg/mL can be achieved with ultrasonic treatment.[4] |
| Methanol | Soluble[5] | |
| Ethanol | 1 g in ~150 mL (approx. 6.67 mg/mL)[1] | Solubility in ethanol-water mixtures increases with temperature and the mole fraction of water.[6][7] |
| Acetone | Soluble[2] | |
| Ether | Almost insoluble[5] | |
| Liquid Paraffin | Practically insoluble[2] |
Stability of this compound and Related Beta-Lactam Antibiotics
The stability of beta-lactam antibiotics is a major consideration in their formulation and handling. The primary route of degradation is the hydrolysis of the beta-lactam ring, leading to a loss of antibacterial activity.[8] Key factors influencing stability include pH, temperature, and the presence of certain excipients.[8]
Table 2: Stability Profile of Phenoxymethylpenicillin Potassium and Other Beta-Lactams
| Condition | Observation | Compound(s) |
| pH | Maximal stability in the slightly acidic to neutral pH range (pH 6.0-7.5).[9] Both acidic and alkaline conditions accelerate hydrolytic degradation.[8][9] | Phenoxymethylpenicillin Potassium |
| Temperature (Aqueous Solution) | At 25°C (room temperature), significant potency loss occurs in under 37 hours.[9][10] At 4°C (refrigerated), 90% potency is maintained for approximately 11.5 days.[9][10] Frozen solutions (-10°C to -20°C) can retain over 90% activity for 50 to 60 days.[9] | Phenoxymethylpenicillin Potassium |
| Repackaging | Stability is reduced when repackaged from the original container into plastic oral syringes.[9][10] | Phenoxymethylpenicillin Potassium |
| Incompatible Substances | Incompatible with acids, alkalis, oxidizing agents, heavy metal ions (e.g., copper, lead, zinc), glycerol, and some surface-active agents.[9] | Phenoxymethylpenicillin Potassium |
| Storage of Stock Solutions | Stock solutions in water (50 or 100 mg/mL) are stable for several months when stored at -80°C.[11] | Various Beta-Lactams |
| Autosampler Stability | Extracted samples of various beta-lactams are stable for at least 72 hours at +4°C in an autosampler.[12] | Various Beta-Lactams |
Experimental Protocols
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13][14]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]
-
Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant. To remove any remaining solid particles, the supernatant should be filtered (using a filter compatible with the solvent) or centrifuged.[14]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[14][15] A calibration curve prepared with standards of known concentrations is used for accurate quantification.
Below is a graphical representation of the shake-flask solubility determination workflow.
A stability-indicating HPLC method is the standard approach for assessing the degradation of pharmaceutical compounds over time.[8]
Methodology:
-
Solution Preparation: Prepare solutions of the compound in the desired solvents and under the conditions to be tested (e.g., different pH values, temperatures).
-
Storage: Store the solutions under the specified conditions. For accelerated stability studies, elevated temperatures are often used.
-
Sampling: At predetermined time points, withdraw an aliquot of each solution.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Quantification: The concentration of the remaining intact drug is determined by comparing its peak area to that of a reference standard.
-
Data Analysis: The percentage of the remaining drug is plotted against time to determine the degradation kinetics.
The following diagram illustrates the workflow for an HPLC-based stability study.
References
- 1. Penicillin V Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penicillin V Potassium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Measurement and Correlation of the Solubility of Penicillin V Potassium in Ethanol + Water and 1âButyl Alcohol + Water Systems - figshare - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of penicillin V potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
Propicillin vs. Penicillin G: A Fundamental Comparative Analysis for Drug Development Professionals
An In-depth Technical Guide on the Core Differences in Chemical Structure, Efficacy, and Pharmacokinetics
This technical guide provides a comprehensive examination of the fundamental differences between propicillin and penicillin G, two key members of the penicillin class of antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct chemical structures, mechanisms of action, antibacterial spectra, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.
Core Structural and Physicochemical Distinctions
The primary difference between this compound and penicillin G lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. Penicillin G possesses a benzyl (B1604629) side chain, while this compound features a phenoxybutanoyl side chain. This seemingly subtle variation has profound implications for the drugs' physicochemical properties, most notably their stability in acidic environments.
Table 1: Chemical and Physical Properties
| Property | This compound | Penicillin G |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Molecular Formula | C₁₈H₂₂N₂O₅S[1] | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 378.4 g/mol [1] | 334.4 g/mol |
| Acid Stability | Acid-stable[2] | Acid-labile[3] |
The phenoxy group in this compound's side chain exerts an electron-withdrawing effect, which reduces the electron density of the amide oxygen in the β-lactam ring. This makes the ring less susceptible to acid-catalyzed hydrolysis, the primary degradation pathway in the stomach. Consequently, this compound is suitable for oral administration, whereas penicillin G is largely destroyed by gastric acid and must be administered parenterally for systemic infections.[2][3]
Mechanism of Action: A Shared Pathway
Both this compound and penicillin G are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Their primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
By binding to the active site of PBPs, these penicillins acylate the serine residue, leading to the irreversible inactivation of the enzyme. This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.
Antibacterial Spectrum: A Comparative Overview
Both this compound and penicillin G exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Their efficacy against Gram-negative bacteria is limited due to the presence of an outer membrane that hinders their penetration to the target PBPs.
Table 2: Comparative In Vitro Activity (MIC, µg/mL)
| Organism | This compound (MIC) | Penicillin G (MIC) |
| Staphylococcus aureus (penicillin-susceptible) | 0.03 - 0.06 | 0.015 - 0.03 |
| Streptococcus pyogenes | ~0.01 | 0.008 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.015 - 0.03 | 0.008 - 0.016 |
Note: MIC values can vary depending on the strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.
While both are effective against susceptible strains, some studies suggest that penicillin G may have slightly lower MIC values against certain Gram-positive cocci. However, the clinical significance of these minor in vitro differences is debatable, especially when considering the pharmacokinetic advantages of this compound.
Pharmacokinetic Profiles: The Decisive Difference
The most significant divergence between this compound and penicillin G lies in their pharmacokinetic properties, which directly influence their clinical utility.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Penicillin G |
| Route of Administration | Oral[2] | Parenteral (IV/IM)[4] |
| Oral Bioavailability | ~60-70% (as Penicillin V)[4] | <30%[5] |
| Plasma Protein Binding | ~80% (as Penicillin V)[6] | ~60%[6] |
| Elimination Half-life | ~1 hour | ~30 minutes[3] |
This compound's acid stability allows for reliable oral absorption, making it a convenient option for outpatient treatment of mild to moderate infections.[2] In contrast, the acid lability of penicillin G necessitates parenteral administration, restricting its use primarily to more severe infections in a hospital setting.[3] Although this compound exhibits higher plasma protein binding, its longer half-life contributes to a more sustained therapeutic concentration in the blood.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and penicillin G against various bacterial strains is typically determined using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and penicillin G are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
The chemical stability of this compound and penicillin G under various conditions (e.g., pH, temperature) can be quantitatively assessed using a stability-indicating HPLC method.
Protocol: HPLC Stability Assay
-
Sample Preparation: Solutions of this compound and penicillin G are prepared in different buffers (e.g., citrate, phosphate) at various pH levels and stored at controlled temperatures.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer). The flow rate and detection wavelength are optimized for the specific penicillin.
-
Analysis: At predetermined time points, aliquots of the stored solutions are injected into the HPLC system.
-
Quantification: The concentration of the intact penicillin is determined by measuring the peak area and comparing it to a standard curve. The percentage of degradation is calculated over time.
Logical Relationship: Clinical Utility Decision Pathway
The choice between this compound and penicillin G is primarily dictated by the clinical scenario, particularly the severity of the infection and the required route of administration.
Conclusion
The fundamental difference between this compound and penicillin G, their acid stability, dictates their distinct pharmacokinetic profiles and, consequently, their primary clinical applications. This compound's oral bioavailability makes it a valuable tool for treating common Gram-positive infections in an outpatient setting. In contrast, penicillin G remains a cornerstone for the parenteral treatment of more severe infections where high and rapidly achievable serum concentrations are necessary. For drug development professionals, the structural modification of the acyl side chain in this compound serves as a classic example of how targeted chemical changes can significantly enhance a drug's therapeutic potential by overcoming pharmacokinetic limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Propicillin's Antibacterial Spectrum Against Streptococcus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propicillin is a semi-synthetic, acid-stable penicillin antibiotic.[1] While it has been used for the treatment of infections caused by Streptococcus species, a comprehensive search of currently available scientific literature and databases did not yield specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various streptococcal species. This guide, therefore, provides a detailed overview of the expected antibacterial spectrum of this compound based on its classification as a penicillin and the known susceptibility of Streptococcus species to this class of antibiotics. Furthermore, this document outlines the standardized experimental protocols for determining antibacterial susceptibility and the established mechanism of action for penicillin-class antibiotics.
Antibacterial Spectrum of Penicillins Against Streptococcus Species
Penicillins, as a class, have historically demonstrated significant efficacy against a wide range of streptococcal species.[2][3] For many decades, Streptococcus pyogenes (Group A Streptococcus) has remained almost universally susceptible to penicillin.[4][5][6][7] While resistance has emerged in some other Gram-positive organisms, widespread resistance in Group A Streptococci has not been a significant clinical issue.[4][7]
To provide a quantitative perspective on the expected activity of a penicillin-class antibiotic like this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Penicillin G against various clinically relevant Streptococcus species. It is important to note that these are not this compound-specific values but serve as a representative example of the potency of penicillins against these pathogens.
Table 1: Representative Penicillin G MIC Values against Streptococcus Species
| Streptococcus Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pyogenes | 0.008 | 0.016 | ≤0.008–0.032 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.015 | 0.03 | ≤0.015–0.06 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.25 | 0.5 | 0.12–1.0 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 2.0 | 4.0 | ≥2.0 |
| Streptococcus agalactiae (Group B Streptococcus) | 0.06 | 0.125 | 0.032–0.125 |
| Viridans Group Streptococci | 0.06 | 0.25 | ≤0.015–>256 |
Note: Data are compiled from multiple sources and represent general susceptibility patterns. Actual MIC values can vary depending on the specific strain, testing methodology, and geographical location.
Mechanism of Action: Penicillin Signaling Pathway
This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The core mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the streptococcal cell wall.[1]
Caption: this compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the in vitro susceptibility of Streptococcus species to antimicrobial agents is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound are prepared at a known concentration. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, the broth is often supplemented with lysed horse blood.
-
Inoculum Preparation: A standardized inoculum of the Streptococcus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agent are inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 20-24 hours in an atmosphere of 5% CO₂.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.
Detailed Methodology:
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for streptococci) are prepared, each containing a specific concentration of this compound.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 20-24 hours in a 5% CO₂ atmosphere.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a bacterial colony.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a Streptococcus species.
Caption: A flowchart of the key steps in antimicrobial susceptibility testing.
Conclusion
References
- 1. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. The penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the continuing susceptibility of group A streptococcal strains to penicillin during eight decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Propicillin in Microbiological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propicillin, a semisynthetic penicillin, has historically held a place in the arsenal (B13267) of antimicrobial agents. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death.[1][2] This technical guide provides an in-depth overview of the microbiological research applications of this compound, focusing on its mechanism of action, antimicrobial spectrum, and the methodologies used to assess its efficacy. While this compound is an older antibiotic with less contemporary research compared to newer agents, this guide consolidates available knowledge and provides standardized protocols relevant to its study.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][3] Like other penicillins, it acts as a structural analog of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains. This allows this compound to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan.[1] The inactivation of PBPs prevents the formation of a rigid cell wall, leaving the bacterium susceptible to osmotic lysis.[1]
Antimicrobial Spectrum and Efficacy
This compound is a narrow-spectrum penicillin, primarily active against Gram-positive bacteria.[4] Its efficacy is comparable to that of Penicillin V, particularly against streptococcal infections.[4][5] However, as a β-lactamase sensitive penicillin, its utility is limited against bacteria that produce these enzymes, such as many strains of Staphylococcus aureus.[1][4]
Quantitative Data
Specific and recent Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature. The tables below provide a representative summary of expected MIC values for older penicillins against key pathogens to offer a comparative perspective. It is crucial for researchers to determine the MIC of this compound against their specific strains of interest using standardized methods.
Table 1: Illustrative MIC Data for Penicillins against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Staphylococcus aureus (Penicillin-susceptible) | Streptococcus pneumoniae (Penicillin-susceptible) |
| This compound | Data not readily available | Data not readily available |
| Penicillin G | 0.4 - 24[6] | ≤0.015 - 8[7] |
| Penicillin V | Similar to Penicillin G | Similar to Penicillin G |
Table 2: Illustrative MIC Breakpoints for Penicillin against Streptococcus pneumoniae (µg/mL)
| Interpretation | Non-meningitis Isolates | Meningitis Isolates |
| Susceptible (S) | ≤2 | ≤0.06 |
| Intermediate (I) | 4 | 0.12 - 1.0 |
| Resistant (R) | ≥8 | ≥2 |
Data adapted from CLSI guidelines for Penicillin.[8][9] Breakpoints for this compound are not explicitly defined by current CLSI standards and would need to be determined based on pharmacokinetic/pharmacodynamic data.
Experimental Protocols
The following are detailed methodologies for determining the in vitro susceptibility of bacteria to this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
Broth Microdilution MIC Assay
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12][13]
Materials:
-
This compound potassium salt analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or appropriate solvent for this compound)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable sterile solvent.[13]
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.06 to 64 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or a microplate reader.[15]
Agar (B569324) Dilution MIC Assay
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.[12][16]
Materials:
-
This compound potassium salt analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution. Add 2 mL of each dilution to 18 mL of molten MHA (kept at 45-50°C) to create a series of agar plates with the desired final concentrations of this compound.[17] Allow the plates to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[14]
-
Inoculation: Using an inoculum replicator, spot the standardized bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (without antibiotic).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Mechanisms of Resistance
Bacterial resistance to this compound, as with other penicillins, can occur through several mechanisms:[18][19]
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring of this compound, rendering it inactive.[18][19]
-
Alteration of Target Site: Modifications in the structure of PBPs can reduce their affinity for this compound, preventing the antibiotic from effectively binding to and inhibiting its target.[18]
-
Reduced Permeability: In Gram-negative bacteria, alterations in the porin channels of the outer membrane can restrict the entry of this compound into the cell.[18]
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, preventing it from reaching a high enough concentration to be effective.[20]
Conclusion
This compound remains a relevant subject of study for understanding the fundamentals of penicillin action and the evolution of antibiotic resistance. While its clinical use has been largely superseded by broader-spectrum and β-lactamase-stable agents, the methodologies for evaluating its in vitro activity are standardized and applicable to current antimicrobial research. This guide provides a foundational framework for researchers and professionals engaged in the study of penicillins and the broader field of antimicrobial drug development. Future research could focus on re-evaluating the activity of this compound against contemporary clinical isolates to determine if it may still have a niche therapeutic role.
References
- 1. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [this compound (alpha-phenoxypropyl-penicillin). In vivo levels of active forms and antibacterial activity in comparison with penicillin V] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin susceptibility breakpoints for Streptococcus pneumoniae and their effect on susceptibility categorisation in Germany (1997-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goums.ac.ir [goums.ac.ir]
- 11. nih.org.pk [nih.org.pk]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. mdpi.com [mdpi.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. cmdr.ubc.ca [cmdr.ubc.ca]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Penicillin - Wikipedia [en.wikipedia.org]
- 19. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Propicillin: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a semisynthetic, acid-stable penicillin antibiotic belonging to the beta-lactam class. Its structural similarity to penicillin V allows for oral administration. This document provides a comprehensive technical guide on the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of recent, specific data for this compound, information from closely related penicillins, particularly penicillin V, is used for illustrative purposes where noted.
Pharmacodynamic Properties
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[1][2]
-
Inhibition of Transpeptidation: This inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains, a critical step in bacterial cell wall synthesis.[2]
-
Cell Lysis: The disruption of the cell wall's structural integrity leads to weakening and, ultimately, cell lysis, mediated by bacterial autolytic enzymes.[2]
References
Methodological & Application
Propicillin Minimum Inhibitory Concentration (MIC) Assay: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a semi-synthetic, acid-stable penicillin antibiotic belonging to the beta-lactam class.[1][2] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[1][3] This inactivation disrupts the cross-linking of peptidoglycan chains, a critical step for cell wall integrity.[3][4] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][3] this compound is primarily effective against Gram-positive bacteria, particularly streptococcal species.[2][4][5]
The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] Determining the MIC is crucial for assessing an antibiotic's potency, monitoring the emergence of resistant strains, and guiding therapeutic decisions. The broth microdilution method is a standardized and widely used technique for MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7] This protocol provides a detailed procedure for determining the MIC of this compound using the broth microdilution method.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the standardized methods for antimicrobial susceptibility testing described by the CLSI.[7][8]
2.1. Materials and Reagents
-
This compound potassium salt (analytical grade)
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C, ambient air)
-
Plate reader (optional, for automated reading)
-
Sterile microplate lids or adhesive seals
2.2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water or appropriate buffer).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment or store in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
2.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth.
2.4. Microtiter Plate Preparation (Serial Dilution)
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in each row of the 96-well plate. Well 11 will serve as the positive growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Add 200 µL of the prepared this compound working solution (e.g., 64 µg/mL, for a final starting concentration of 32 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL.
2.5. Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2.3) to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
The final volume in each test well will be 200 µL.
-
Cover the plate with a sterile lid or adhesive seal to prevent contamination and evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
2.6. Reading and Interpreting Results
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the series).[6] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.
Data Presentation
The following table summarizes reported MIC values for penicillins against common Gram-positive pathogens. Note that specific MIC data for this compound is limited in recent literature; therefore, data for penicillin G is provided as a close comparator, reflecting the susceptibility patterns for penicillinase-sensitive penicillins.
Table 1: Penicillin MIC Range for Susceptible Strains of Staphylococcus aureus and Streptococcus species.
| Organism | Antibiotic | MIC Range (µg/mL) for Susceptible Strains | Reference(s) |
| Staphylococcus aureus | Penicillin G | ≤ 0.12 | [9][10] |
| Streptococcus pneumoniae | Penicillin G | ≤ 0.06 | [11][12] |
| Streptococcus pyogenes | Penicillin G | Typically ≤ 0.06 | [13] |
Note: Strains producing beta-lactamase will exhibit resistance to this compound.
Diagrams and Workflows
Mechanism of Action
The diagram below illustrates the mechanism by which this compound and other beta-lactam antibiotics inhibit bacterial cell wall synthesis.
Caption: this compound inhibits the PBP enzyme, preventing peptidoglycan cross-linking and leading to cell lysis.
Experimental Workflow
The following workflow diagram outlines the key steps of the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
Propicillin Susceptibility Testing: Application Notes and Protocols for the Disk Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Propicillin is a penicillin antibiotic that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] Susceptibility testing is crucial for determining the potential efficacy of this compound against specific bacterial isolates. The disk diffusion method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective method for in vitro susceptibility testing.[2] This document provides detailed application notes and a generalized protocol for performing this compound susceptibility testing using the disk diffusion method.
Data Presentation
Due to the lack of established breakpoints for this compound, this section provides templates for data recording and analysis. Researchers should determine their own tentative breakpoints based on population distribution of wild-type organisms and correlation with minimal inhibitory concentration (MIC) data.
Table 1: this compound Disk Diffusion Test Results
| Isolate ID | Organism | Zone of Inhibition (mm) | Interpretation (S/I/R) |
Interpretation (Susceptible/Intermediate/Resistant) to be determined based on in-house validated breakpoints.
Table 2: Quality Control (QC) Results for this compound Disk Diffusion Testing
| QC Strain | Lot Number | Date | This compound Zone Diameter (mm) | Acceptable Range (mm) | Result (Pass/Fail) |
| e.g., S. aureus ATCC® 25923™ | To be determined | ||||
| e.g., E. coli ATCC® 25922™ | To be determined |
Acceptable ranges for QC strains must be established by the laboratory.
Experimental Protocols
This protocol is based on the standardized Kirby-Bauer disk diffusion method.
Materials
-
This compound disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (B569324) (MHA) plates (or other appropriate medium for the test organism)
-
Pure cultures of test organisms
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™)
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Inoculum Preparation
-
From a pure culture, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or Mueller-Hinton broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth.
Inoculation of the Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of this compound Disks
-
Using sterile forceps, place the this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
Incubation
-
Invert the plates and place them in an incubator at 35°C ± 2°C for 16-24 hours.
-
Incubation conditions may need to be adjusted for fastidious organisms.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter using a ruler or caliper.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established zone diameter breakpoints. As no standardized breakpoints for this compound are available, these must be determined by the user.
Quality Control
A robust quality control program is essential to ensure the accuracy and reproducibility of susceptibility testing results.
-
QC Strains: Test appropriate QC strains with known susceptibility profiles alongside clinical isolates.
-
Media and Disks: Each new batch of MHA and this compound disks should be tested with QC strains to ensure they are performing correctly.
-
Monitoring: Regularly review QC results to identify any trends or deviations from established ranges.
Factors Influencing this compound Disk Diffusion Results
Several factors can affect the outcome of disk diffusion testing and should be carefully controlled:
-
Inoculum Density: An inoculum that is too light will result in larger zones of inhibition, while an inoculum that is too heavy will result in smaller zones.
-
Agar Depth: The thickness of the agar can affect the diffusion of the antibiotic.
-
Incubation Conditions: Temperature and duration of incubation can impact the growth rate of the organism and the diffusion of the antibiotic.
-
Disk Potency: The concentration of this compound in the disk must be accurate and consistent.
-
pH of the Medium: The pH of the Mueller-Hinton agar should be between 7.2 and 7.4.
Visualization of the Experimental Workflow
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
References
Propicillin: Application Notes and Protocols for Use as a Selective Agent in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing propicillin as a selective agent in bacterial cell culture. This document outlines the mechanism of action, provides key data on its activity, and offers detailed protocols for its effective use in the laboratory.
Introduction to this compound
This compound is a semi-synthetic, acid-stable penicillin antibiotic. As a member of the β-lactam class of antibiotics, it is primarily effective against Gram-positive bacteria. Its stability in acidic conditions makes it suitable for various applications. In bacterial cell culture, this compound can be used to selectively inhibit the growth of susceptible bacteria, allowing for the isolation and propagation of resistant strains or organisms that are not susceptible to its effects.
Mechanism of Action
This compound, like other penicillin antibiotics, acts by inhibiting the synthesis of the bacterial cell wall.[1] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic stress.
The key steps in the mechanism of action are as follows:
-
Targeting Penicillin-Binding Proteins (PBPs): this compound specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.
-
Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a polymer that forms the structural backbone of the bacterial cell wall.
-
Disruption of Cell Wall Integrity: By inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, particularly in actively growing and dividing bacteria.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.
References
Application Notes and Protocols for Propicillin Solution Preparation in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of propicillin solutions for various in vitro experiments, including antibacterial susceptibility testing.
Introduction
This compound is a beta-lactam antibiotic belonging to the penicillin family.[1] It is a semisynthetic derivative of 6-aminopenicillanic acid and exhibits a mechanism of action common to penicillins: the inhibition of bacterial cell wall synthesis.[2] This is achieved through the binding and inactivation of penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains.[2] The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.[2] this compound is often used in its potassium salt form to enhance its solubility in aqueous solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound potassium salt, the recommended form for preparing aqueous solutions for in vitro assays.
| Parameter | Value | Notes and References |
| Chemical Formula | C₁₈H₂₁KN₂O₅S | |
| Molecular Weight | 416.53 g/mol | |
| CAS Number | 1245-44-9 | |
| Solubility | ||
| Water (20°C) | ~833 mg/mL | Calculated from "soluble in 1.2 parts water". |
| 95% Ethanol (20°C) | ~43.5 mg/mL | Calculated from "soluble in 23 parts 95% (w/v) alcohol". |
| DMSO | Data not available. | Penicillin V potassium is reported to be insoluble in DMSO.[3] |
| PBS (pH 7.2) | Data not available. | Assumed to be highly soluble, similar to water. |
| Storage (Solid Form) | -20°C | Protect from light and moisture. |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. | Based on general recommendations for penicillin solutions to minimize degradation.[4][5] Avoid repeated freeze-thaw cycles. |
| pH of 1% (w/v) solution | 5.0 - 7.5 |
Experimental Protocols
Preparation of a 10 mg/mL this compound Potassium Stock Solution in Water
This protocol is suitable for preparing a stock solution for use in various in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing.
Materials:
-
This compound potassium salt powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance and weigh boats
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound potassium powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the desired volume of sterile water. For the example above, add 10 mL of sterile water.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5] Label each aliquot clearly with the name of the compound, concentration, and date of preparation.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a general method for determining the MIC of this compound against susceptible bacterial strains using a broth microdilution method.
Materials:
-
Prepared sterile stock solution of this compound potassium
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial culture of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve the desired concentration range. For susceptible strains of S. pyogenes and S. aureus, a starting concentration range for penicillins is often low, for example, starting from 64 µg/mL down to 0.06 µg/mL.[6][7]
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of this compound action.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for preparing and using a this compound stock solution for an in vitro assay.
References
- 1. The use of evaporative cooling to extend the shelf life of reconstituted oral penicillin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sterile Filtration and Storage of Propicillin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the sterile filtration and storage of Propicillin, a semi-synthetic, acid-stable penicillin antibiotic. Given the limited availability of data specific to this compound, the following guidelines are based on established principles for sterile filtration of heat-labile antibiotics and stability data for closely related β-lactam compounds. These procedures are designed to ensure the removal of microbial contaminants while maintaining the chemical integrity and therapeutic efficacy of the antibiotic.
Introduction
This compound is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] Like other penicillins, it is susceptible to degradation by heat and hydrolysis, making sterile filtration the required method for sterilization of its solutions. Proper storage is critical to prevent the degradation of the β-lactam ring, which would lead to a loss of antibacterial activity.[2][3] These application notes provide a framework for handling this compound solutions in a research and development setting.
Quantitative Data Summary: Stability of β-Lactam Antibiotics
The stability of this compound solutions is paramount for their effective use. The following tables summarize stability data for several β-lactam antibiotics under various storage conditions. This data can be used to infer the probable stability profile of this compound.
Table 1: Short-Term Stability of Selected β-Lactam Antibiotics in Plasma [4][5]
| Antibiotic | Condition | Stability Duration |
| Amoxicillin | 4-6°C | 24 hours |
| Benzylpenicillin | 4-6°C | 24 hours |
| Piperacillin | 4-6°C | 24 hours |
| Ceftriaxone | Room Temperature | Up to 24 hours |
| Cefuroxime | Room Temperature | Up to 24 hours |
| Meropenem | Room Temperature | Up to 24 hours |
| Cefotaxime | 4-6°C | Up to 72 hours |
| Ceftazidime | 4-6°C | Up to 72 hours |
| Flucloxacillin | 4-6°C | 1 week |
Table 2: Long-Term Stability of Selected β-Lactam Antibiotics in Plasma [4][5]
| Antibiotic | Storage Temperature | Stability Duration |
| Amoxicillin | -80°C | Up to 1 year |
| Benzylpenicillin | -80°C | Up to 1 year |
| Cefotaxime | -80°C | Up to 1 year |
| Ceftazidime | -80°C | Up to 1 year |
| Ceftriaxone | -80°C | Up to 1 year |
| Cefuroxime | -80°C | Up to 1 year |
| Flucloxacillin | -80°C | Up to 1 year |
| Meropenem | -80°C | Up to 1 year |
| Piperacillin | -80°C | Up to 6 months |
| Imipenem | -80°C | Up to 6 months |
Experimental Protocols
Protocol for Sterile Filtration of this compound Solution
This protocol details the steps for preparing and sterilizing a this compound solution for experimental use. All procedures should be performed in a laminar flow hood to maintain aseptic conditions.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection (WFI) or other appropriate sterile solvent
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)[6]
-
Sterile syringes of appropriate volume
-
Sterile collection vessel (e.g., vial or tube)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation:
-
Disinfect the work surface of the laminar flow hood with 70% ethanol.
-
Place all sterile materials into the hood.
-
Calculate and weigh the required amount of this compound powder to achieve the desired concentration.
-
-
Reconstitution:
-
Aseptically add the appropriate volume of sterile solvent to the this compound powder.
-
Gently swirl the container until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Filtration:
-
Draw the reconstituted this compound solution into a sterile syringe.
-
Aseptically attach the 0.22 µm syringe filter to the syringe tip.
-
Carefully hold the filter over the sterile collection vessel and apply gentle, steady pressure to the syringe plunger to pass the solution through the filter.
-
Do not exceed the maximum pressure rating of the filter.
-
-
Storage:
Protocol for Evaluating this compound Storage Stability
This protocol provides a method to determine the stability of a prepared this compound solution over time under different storage conditions.
Materials:
-
Sterile filtered this compound solution
-
Sterile microcentrifuge tubes or vials
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubators or refrigerators set to desired storage temperatures (e.g., 25°C, 4°C, -20°C, -80°C)
Procedure:
-
Sample Preparation:
-
Prepare a fresh, sterile-filtered stock solution of this compound at a known concentration.
-
Immediately analyze a sample (T=0) via HPLC to determine the initial concentration and purity.
-
Aliquot the remaining solution into sterile tubes for each time point and storage condition to be tested.
-
-
Storage:
-
Place the aliquots at their respective storage temperatures.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze each sample by HPLC to determine the concentration of intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) concentration.
-
Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate the key processes involved in the handling of this compound.
Caption: Experimental workflow for sterile filtration and storage of this compound solutions.
Caption: Factors leading to the degradation of the this compound β-lactam ring.
References
- 1. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
Application Notes: Propicillin E-test for Determining MIC Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E-test, or Epsilometer test, is a well-established laboratory method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2] It utilizes a predefined, stable gradient of an antibiotic immobilized on a plastic strip.[1][2][3] When applied to an inoculated agar (B569324) plate, the antibiotic diffuses into the medium, creating a continuous concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC value is read where the edge of the inhibition zone intersects the strip.[4][5]
Principle of the Propicillin Gradient Strip Test
The this compound gradient strip test is based on a combination of diffusion and dilution principles. A plastic strip is impregnated with a continuous gradient of this compound. When the strip is applied to an agar surface inoculated with a test organism, the antibiotic diffuses into the agar, creating an exponential gradient of the antimicrobial agent. After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC is read directly from the scale on the strip at the point where the ellipse intersects the strip.[4][5]
Applications
Determining the MIC of this compound using a gradient strip method has several key applications in research and drug development:
-
Antimicrobial Susceptibility Testing: Quantitatively determining the susceptibility of various bacterial isolates to this compound.
-
In Vitro Potency Assessment: Evaluating the in vitro activity of this compound against a wide range of clinically relevant or novel bacterial strains.
-
Resistance Mechanism Studies: Investigating the emergence and mechanisms of resistance to this compound in different bacterial species.
-
Drug Discovery and Development: Screening and characterizing the activity of new penicillin derivatives or formulations.
-
Pharmacodynamic Studies: Providing essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the efficacy of this compound.
Mechanism of Action of this compound
This compound, as a member of the penicillin family of beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of penicillins are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
By binding to and inactivating these PBPs, this compound blocks the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan chains. This inhibition leads to the weakening of the cell wall, resulting in cell lysis and bacterial death, particularly in growing bacteria.
Data Presentation
The following tables provide hypothetical MIC data for this compound against common Gram-positive pathogens and suggested interpretive criteria. This data is for illustrative purposes only, as standardized breakpoints for this compound have not been established by regulatory bodies such as CLSI or EUCAST. Researchers should establish their own interpretive criteria based on experimental and in vivo data.
Table 1: Hypothetical this compound MIC Data for Quality Control Strains
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.064 - 0.25 |
| Streptococcus pneumoniae ATCC® 49619™ | ≤ 0.032 - 0.125 |
Table 2: Example of this compound MIC Distribution for Clinical Isolates
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (n=100) | 0.125 | 0.5 | ≤0.032 - >256 |
| Streptococcus pneumoniae (n=100) | 0.064 | 0.25 | ≤0.016 - 8 |
| Streptococcus pyogenes (n=100) | ≤0.016 | 0.032 | ≤0.016 - 0.5 |
Table 3: Hypothetical Interpretive Breakpoints for this compound MICs
| MIC (µg/mL) | Interpretation |
| ≤ 0.125 | Susceptible (S) |
| 0.25 - 0.5 | Intermediate (I) |
| ≥ 1 | Resistant (R) |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual MIC values and appropriate breakpoints must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of In-House this compound Gradient Strips
Materials:
-
This compound potassium salt powder (analytical grade)
-
Sterile, inert, non-porous plastic strips (e.g., polyester, 5 mm x 60 mm)
-
Sterile distilled water or appropriate solvent
-
Micropipettes and sterile tips
-
Sterile filter paper
-
Laminar flow hood
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound potassium salt powder to prepare a high-concentration stock solution (e.g., 2560 µg/mL) in a sterile solvent. The choice of solvent should ensure the stability of the antibiotic.
-
-
Preparation of Serial Dilutions:
-
Perform a series of two-fold dilutions of the stock solution to create a range of concentrations that will form the gradient on the strip (e.g., from 2560 µg/mL down to 0.016 µg/mL).
-
-
Impregnation of Strips:
-
This step requires a method to apply a precise and continuous gradient of the antibiotic solutions onto the plastic strips. A common research-level approach involves carefully applying small, decreasing volumes of the corresponding antibiotic dilutions along the strip.
-
Alternatively, a more sophisticated method would involve using a gradient maker to create a continuous gradient on a sheet of the plastic material, from which individual strips can be cut.
-
-
Drying and Sterilization:
-
Dry the impregnated strips in a sterile environment, such as a laminar flow hood, at room temperature until all the solvent has evaporated.
-
The strips should be prepared under aseptic conditions to ensure sterility.
-
-
Calibration and Quality Control:
-
It is crucial to calibrate the prepared strips. This can be done by testing them against reference bacterial strains with known MICs for other beta-lactam antibiotics to ensure a consistent gradient is formed.
-
The concentration gradient on the strip should be confirmed using analytical methods if possible.
-
-
Storage:
-
Store the prepared strips in a sealed, airtight container with a desiccant at -20°C until use.
-
Protocol 2: MIC Determination using In-House this compound Gradient Strips
Materials:
-
Prepared this compound gradient strips
-
Test microorganism
-
Mueller-Hinton agar (MHA) plates (or other appropriate agar medium for the test organism, e.g., MHA with 5% sheep blood for Streptococcus)
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Forceps
Procedure:
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism, select 3-5 isolated colonies and suspend them in sterile saline or TSB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove any excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Allow the agar surface to dry for 10-15 minutes before applying the strip.
-
-
Application of this compound Strip:
-
Using sterile forceps, carefully apply a this compound gradient strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in contact with the agar surface. Do not move the strip once it has been applied.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in a CO₂-enriched atmosphere.
-
-
Reading the MIC:
-
After incubation, observe the elliptical zone of inhibition.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the strip. If the intersection falls between two markings on the scale, round up to the next higher value.
-
-
Quality Control:
-
Alongside the test isolates, perform the same procedure with appropriate quality control strains (e.g., S. aureus ATCC® 29213™). The resulting MIC for the QC strain should fall within the laboratory's established acceptable range.
-
Visualizations
Experimental Workflow for In-House this compound E-test
Caption: Experimental workflow for in-house this compound E-test.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
References
- 1. Piperacillin: in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of piperacillin/tazobactam against key peri-implant pathogens: an in vitro comparative study with amoxicillin-clavulanate and minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propicillin Checkerboard Assay for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a beta-lactam antibiotic belonging to the penicillin class. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary mechanism of action involves the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] The emergence of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to enhance the efficacy of existing antimicrobial agents. One such strategy is combination therapy, where two or more antibiotics are used synergistically to achieve a greater therapeutic effect than the sum of their individual effects.[2]
The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents.[3] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the degree of synergy, additivity/indifference, or antagonism between the tested compounds.[3] These application notes provide a detailed protocol for performing a checkerboard assay with this compound to assess its synergistic potential with other antimicrobial agents.
Experimental Protocols
Principle of the Checkerboard Assay
The checkerboard assay involves preparing serial dilutions of two antimicrobial agents in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The plate is then incubated, and the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[3] From these values, the FIC index is calculated to characterize the interaction.
Materials
-
This compound (stock solution of known concentration)
-
Second antimicrobial agent (Drug B, stock solution of known concentration)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
Procedure
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions in the Microtiter Plate:
-
Aseptically add 50 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Prepare a working solution of this compound (Drug A) at four times the desired highest final concentration.
-
Prepare a working solution of the second antimicrobial (Drug B) at four times the desired highest final concentration.
-
In the first column of the plate, add 100 µL of the working solution of Drug A to the first well (A1). This will be the highest concentration. Perform a two-fold serial dilution by transferring 50 µL from well A1 to B1, and so on, down the column. Discard the final 50 µL from the last well.
-
Across the first row of the plate, add 50 µL of the working solution of Drug B to wells A2 through A10 (or as needed). Perform a two-fold serial dilution across the row by transferring 50 µL from well A2 to A3, and so on. Discard the final 50 µL from the last well in the row.
-
This setup creates a gradient of Drug A concentrations along the columns and Drug B concentrations along the rows.
-
Include control wells: a row with only Drug A dilutions, a column with only Drug B dilutions, and a well with no antibiotics for a growth control. A sterile control well with only broth should also be included.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well, except for the sterility control well.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Determine the MIC of this compound alone, the MIC of Drug B alone, and the MIC of each combination.
-
Data Presentation and Analysis
The interaction between this compound and the second drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of the FIC Index
The FIC for each drug in a given well is calculated as follows:
-
FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) for each combination is the sum of the individual FICs:
-
FICI = FICA + FICB
The lowest FICI value obtained from all the tested combinations is used to interpret the overall interaction.
Interpretation of the FIC Index
The nature of the interaction is determined based on the calculated FICI value[3]:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Example Data
Due to the limited availability of specific checkerboard assay data for this compound in the public domain, the following table presents illustrative data for a related penicillin, piperacillin , in combination with the aminoglycoside amikacin against a hypothetical strain of Pseudomonas aeruginosa. This data serves as an example for how to present and interpret checkerboard assay results.
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Piperacillin | 64 | 16 | 0.25 | 0.5 | Synergy |
| Amikacin | 8 | 2 | 0.25 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the checkerboard assay for synergy testing.
Signaling Pathway of Synergy
The synergistic effect of penicillins like this compound with other classes of antibiotics, such as aminoglycosides, can be attributed to their complementary mechanisms of action.
Caption: Proposed mechanism for penicillin-aminoglycoside synergy.
Conclusion
The checkerboard assay is a valuable tool for investigating the synergistic potential of this compound in combination with other antimicrobial agents. By following the detailed protocol outlined in these application notes, researchers can generate reliable data to inform the development of novel combination therapies. Such studies are crucial in the ongoing effort to combat antimicrobial resistance and optimize patient outcomes. The synergistic mechanisms, such as the enhanced uptake of aminoglycosides following cell wall disruption by penicillins, highlight the rational basis for exploring these combinations.[1] Further research into the synergistic interactions of this compound will contribute to expanding our arsenal (B13267) against multidrug-resistant pathogens.
References
Application Notes and Protocols for Propicillin Broth Microdilution Susceptibility Testing
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of propicillin against a given bacterial isolate using the broth microdilution method. This protocol is intended for researchers, scientists, and drug development professionals. The methodology is based on established antimicrobial susceptibility testing (AST) standards.
Introduction
Broth microdilution is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test organism.[1][4] After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the antimicrobial agent that prevents visible growth.[2] This protocol provides a framework for performing broth microdilution susceptibility testing for this compound.
Materials and Reagents
-
This compound reference powder
-
Sterile 96-well microtiter plates with round-bottom wells are preferable[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent for this compound
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Bacterial isolate for testing
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
McFarland 0.5 turbidity standard
-
Sterile petri dishes, test tubes, and pipette tips
-
Multichannel and single-channel micropipettes
-
Incubator (35°C ± 2°C)
-
ELISA plate reader (optional, for automated reading)
Experimental Protocol
The following protocol outlines the steps for performing broth microdilution susceptibility testing for this compound.
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound reference powder.
-
Note the purity of the powder (e.g., µg/mg solid) to calculate the exact amount of solvent needed.[4]
-
Dissolve the powder in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Keep the stock solution on ice.[4]
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[2]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][2] For example, if the final volume in the well is 100 µL, the inoculum should be prepared to deliver 5 x 10⁴ CFU per well.
Preparation of Microtiter Plates
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4]
-
Add 100 µL of the 2x concentrated this compound working solution to the wells in the first column of the plate.[4]
-
Using a multichannel pipette, perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[4]
-
Discard the final 100 µL from the last dilution column.[4]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[4]
Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (from column 1 to 11) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. A reading mirror can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the well.[1][2]
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
The results are considered valid only if the MIC of the concurrently tested QC strain falls within its acceptable range.[2]
Data Presentation
Quantitative data from broth microdilution experiments should be summarized in tables for clear comparison.
Table 1: Example MIC Data for this compound
| Bacterial Isolate | This compound MIC (µg/mL) |
| Test Isolate 1 | 2 |
| Test Isolate 2 | >64 |
| Test Isolate 3 | 0.5 |
| S. aureus ATCC® 29213™ | 1 |
Table 2: Quality Control (QC) Ranges for Reference Strains
It is crucial to establish QC ranges for this compound according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). The following table provides an example format for these ranges.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | This compound | To be determined |
| E. coli ATCC® 25922™ | This compound | To be determined |
| P. aeruginosa ATCC® 27853™ | This compound | To be determined |
Table 3: Interpretive Criteria for this compound
Interpretive criteria (breakpoints) for categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R) must be established based on pharmacological data and clinical outcomes.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus spp. | ≤ X µg/mL | Y µg/mL | ≥ Z µg/mL |
| Enterococcus spp. | ≤ A µg/mL | B µg/mL | ≥ C µg/mL |
(Note: X, Y, Z, A, B, and C are placeholder values and must be determined through rigorous study.)
Experimental Workflow Diagram
The following diagram illustrates the workflow for the this compound broth microdilution susceptibility testing protocol.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
Application Notes and Protocols for Propicillin in Agar Dilution Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a semi-synthetic, acid-stable penicillin antibiotic belonging to the beta-lactam class.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2] This inactivation disrupts the cross-linkage of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall. The interruption of cell wall synthesis ultimately leads to the weakening of the cell wall and subsequent cell lysis.[1][2] this compound is sensitive to beta-lactamase enzymes, which can confer resistance in some bacteria.[3]
These application notes provide a detailed protocol for utilizing this compound in agar (B569324) dilution susceptibility assays to determine the Minimum Inhibitory Concentration (MIC) of various bacterial isolates. The agar dilution method is a standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents and is considered a reference method by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action: this compound
This compound, a beta-lactam antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Quantitative Data
Note on Quality Control Ranges: As of the latest review, specific Minimum Inhibitory Concentration (MIC) quality control (QC) ranges for this compound against standard ATCC® or NCTC quality control strains have not been formally established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, it is imperative for researchers to establish internal, laboratory-specific QC ranges. The tables below provide established QC ranges for other penicillins to serve as a reference and guide for expected performance of the QC strains.
Table 1: CLSI and EUCAST MIC Quality Control Ranges for Select Penicillins against Staphylococcus aureus ATCC® 29213™
| Antibiotic | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Penicillin | 0.25-2 | 0.12-0.5 |
| Oxacillin | 0.12-0.5 | 0.12-0.5 |
| Ampicillin | 0.25-1 | 0.25-1 |
Table 2: CLSI and EUCAST MIC Quality Control Ranges for Select Penicillins against Enterococcus faecalis ATCC® 29212™
| Antibiotic | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Penicillin | 1-4 | 1-4 |
| Ampicillin | 0.5-2 | 0.5-2 |
Table 3: CLSI and EUCAST MIC Quality Control Ranges for Select Penicillins against Streptococcus pneumoniae ATCC® 49619™
| Antibiotic | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Penicillin | 0.25-1 | 0.25-1 |
| Amoxicillin | 0.12-0.5 | 0.12-0.5 |
Table 4: CLSI and EUCAST MIC Quality Control Ranges for Select Penicillins against Escherichia coli ATCC® 25922™
| Antibiotic | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Ampicillin | 2-8 | 2-8 |
| Piperacillin | 1-4 | 1-4 |
Table 5: CLSI and EUCAST MIC Quality Control Ranges for Select Penicillins against Pseudomonas aeruginosa ATCC® 27853™
| Antibiotic | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Piperacillin | 1-8 | 1-8 |
| Ticarcillin | 8-32 | 8-32 |
Experimental Protocols
Agar Dilution Susceptibility Assay for this compound
This protocol outlines the steps for determining the MIC of this compound against bacterial isolates using the agar dilution method.
Materials:
-
This compound potassium salt powder (analytical grade)
-
Mueller-Hinton II agar (or other appropriate agar medium based on the test organism)
-
Sterile distilled water or a suitable buffer for antibiotic dissolution
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)
-
Test bacterial isolates
-
Sterile petri dishes (90 or 150 mm)
-
Sterile pipettes and tubes
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
-
Inoculator (optional)
Protocol:
-
Preparation of this compound Stock Solution:
-
Note on Stability: this compound, like other penicillins, is susceptible to degradation in aqueous solutions. Stock solutions should be prepared fresh on the day of the experiment. If short-term storage is necessary, it is recommended to store aliquots at -20°C or lower for no longer than one week, though stability studies are highly recommended.
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1000 µg/mL). Ensure complete dissolution.
-
-
Preparation of Agar Plates with this compound:
-
Prepare Mueller-Hinton II agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes.
-
For each desired final concentration, add 1 part of the appropriate this compound dilution to 9 parts of molten agar (e.g., 2 mL of a 10x this compound solution to 18 mL of agar for a 1x final concentration).
-
Mix gently but thoroughly to ensure uniform distribution of the antibiotic.
-
Dispense the antibiotic-containing agar into sterile petri dishes to a uniform depth (approximately 4 mm).
-
Prepare a growth control plate containing agar without this compound.
-
Allow the plates to solidify at room temperature and then dry them with the lids slightly ajar in a laminar flow hood.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism (and QC strains).
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation of Agar Plates:
-
Mark the bottom of the petri dishes to identify the locations of each isolate.
-
Apply a fixed volume (typically 1-2 µL) of each prepared inoculum onto the surface of the agar plates, starting with the growth control plate and then from the lowest to the highest this compound concentration.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere. Incubation conditions may need to be adjusted for fastidious organisms.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Examine the growth control plate to ensure the viability of the isolates.
-
Record the MIC for each test isolate and the QC strains. The MIC of the QC strains should be within the laboratory-established acceptable range.
-
Caption: Experimental workflow for agar dilution.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes only. As there are no established CLSI or EUCAST quality control ranges for this compound, it is the sole responsibility of the end-user to validate this protocol for their specific applications and to establish their own internal quality control parameters. Users should also conduct their own stability studies for this compound solutions under their specific laboratory conditions. The authors and distributors of this information assume no liability for any direct or indirect damages resulting from the use of this protocol.
References
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. szu.gov.cz [szu.gov.cz]
- 3. analyse.eu [analyse.eu]
Application Notes and Protocols for Propicillin in Anaerobic Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a semi-synthetic, acid-stable penicillin antibiotic belonging to the beta-lactam class.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This interference with the cross-linkage of peptidoglycan chains leads to the weakening of the bacterial cell wall and subsequent cell lysis.[1][2] this compound is sensitive to beta-lactamase enzymes, which can confer resistance in some bacteria.[3] While its primary applications have been against streptococcal infections, its utility in anaerobic bacterial culture is an area of interest for researchers.[3]
These application notes provide a comprehensive overview of the potential use of this compound in the context of anaerobic bacteriology, including protocols for susceptibility testing. Due to the limited specific data on this compound's activity against anaerobes, information from closely related narrow-spectrum penicillins, such as penicillin G and phenoxymethylpenicillin (penicillin V), is used to provide a comparative context.
Data Presentation: Comparative Efficacy of Penicillins Against Anaerobic Bacteria
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for penicillin G and phenoxymethylpenicillin against common anaerobic genera. This data can serve as a preliminary guide for estimating the potential effective concentrations of this compound, although empirical testing is essential.
| Anaerobic Genus | Penicillin G MIC Range (µg/mL) | Phenoxymethylpenicillin (Penicillin V) MIC Range (µg/mL) | General Susceptibility to Penicillinase-Sensitive Penicillins |
| Bacteroides | Highly variable; many species are resistant (MICs can be >128).[4][5][6] | Generally resistant due to high prevalence of β-lactamase production. | Often resistant due to β-lactamase production.[7] |
| Prevotella | Variable; resistance is common (up to 57.6% resistance reported).[8][9][10] | Similar to Penicillin G; resistance is prevalent. | Resistance is common due to β-lactamase production.[9][10] |
| Fusobacterium | Generally susceptible, though some species may show resistance (0-17% resistance reported).[4] | Generally susceptible. | Mostly susceptible, but some strains produce β-lactamase.[11] |
| Clostridium | Mostly susceptible, with some species like C. difficile being resistant (resistance rates of 11-30% reported for the genus).[4] | Generally susceptible. | Generally susceptible, with some exceptions. |
| Gram-Positive Anaerobic Cocci (GPAC) (e.g., Peptostreptococcus, Finegoldia) | Generally susceptible, but resistance is emerging in some species like Peptoniphilus anaerobius.[4][12][13][14] | Generally susceptible. | Mostly susceptible.[4][12][13][14] |
Signaling Pathways and Experimental Workflows
Bacterial Cell Wall Synthesis Inhibition by this compound
This compound, as a beta-lactam antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The diagram below illustrates the general mechanism of action.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow for Anaerobic Susceptibility Testing
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using standard methods like agar (B569324) or broth microdilution.
Caption: General workflow for anaerobic susceptibility testing.
Experimental Protocols
The following are detailed protocols for determining the susceptibility of anaerobic bacteria to this compound. These are based on established methods for anaerobic susceptibility testing.[15][16][17][18]
Protocol 1: Agar Dilution Method for this compound MIC Determination
The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[16][17]
Materials:
-
This compound potassium salt powder
-
Brucella agar base, supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood
-
Anaerobic bacterial isolates
-
Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems)
-
Sterile petri dishes, pipettes, and tubes
-
0.5 McFarland turbidity standard
-
Steers replicator (optional)
-
Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[15]
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or phosphate (B84403) buffer) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar to achieve the desired final concentrations (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL). Also, prepare a drug-free control plate.
-
Mix gently and pour into sterile petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation:
-
Subculture the anaerobic isolates onto fresh Brucella agar plates and incubate anaerobically for 24-48 hours.
-
Suspend several colonies in a suitable broth (e.g., thioglycolate broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Plates:
-
Using a Steers replicator or a calibrated loop, inoculate the surface of the this compound-containing and control plates with the prepared bacterial suspensions. Each spot should contain approximately 10⁵ CFU.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
-
Protocol 2: Broth Microdilution Method for this compound MIC Determination
The broth microdilution method is a common alternative to agar dilution and is well-suited for testing multiple isolates.[16][17][19]
Materials:
-
This compound potassium salt powder
-
Supplemented Brucella broth or other suitable anaerobic broth
-
96-well microtiter plates
-
Anaerobic bacterial isolates
-
Anaerobic incubation system
-
Sterile reservoirs, multichannel pipettes
-
0.5 McFarland turbidity standard
-
Quality control strains
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound as described in the agar dilution method.
-
In the wells of a 96-well plate, prepare twofold serial dilutions of this compound in the anaerobic broth to achieve final concentrations ranging from 0.06 to 128 µg/mL in a volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in the anaerobic broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the microtiter plates (e.g., with an adhesive plastic film) and incubate in an anaerobic atmosphere at 37°C for 48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. A reading mirror can aid in visualization.
-
Conclusion
While specific data on the efficacy of this compound against anaerobic bacteria is scarce, its classification as a penicillinase-sensitive penicillin suggests it may be effective against susceptible strains that do not produce beta-lactamases. The provided protocols, based on established standards for anaerobic susceptibility testing, offer a framework for researchers to empirically determine the activity of this compound against their specific isolates of interest. The comparative MIC data for penicillin G and phenoxymethylpenicillin should be used as a guide, with the understanding that resistance, particularly among Gram-negative anaerobes like Bacteroides and Prevotella, is common for this class of antibiotics. Further research is warranted to fully elucidate the potential applications of this compound in anaerobic bacterial culture and to establish specific interpretive criteria for susceptibility testing.
References
- 1. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Penicillins Against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Findings and Antimicrobial Susceptibility of Anaerobic Bacteria Isolated in Bloodstream Infections [mdpi.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. [Antimicrobial Susceptibility Profiles of Prevotella Species Determined by Gradient Test Method in Two Centers in Istanbul] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Fusobacterium species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antimicrobial Susceptibility Profiles of Gram-Positive Anaerobic Cocci Responsible for Human Invasive Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: In Vitro Combinations of Propicillin with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class.[1][2] The combination of antibiotics is a crucial strategy in combating infectious diseases, aiming to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in combination with other antibiotics. Due to the limited availability of specific in vitro combination data for this compound, this document will utilize data and principles from the closely related compound, phenoxymethylpenicillin (Penicillin V), as a proxy. Both this compound and phenoxymethylpenicillin are phenoxyalkyl penicillins and share an identical mechanism of action, making this a reasonable scientific substitution for illustrative purposes.[1][3][4]
The primary mechanism of action for penicillins, including this compound and phenoxymethylpenicillin, involves the inhibition of bacterial cell wall synthesis.[1][3][4] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[1]
Potential Interactions with Other Antibiotic Classes
Based on the known mechanisms of action of penicillins, the following interactions with other antibiotic classes can be anticipated:
-
Aminoglycosides: A synergistic effect is often observed. Penicillins inhibit cell wall synthesis, which can increase the permeability of the bacterial cell wall to aminoglycosides, thereby enhancing their access to their intracellular target, the ribosome.[6]
-
Tetracyclines: An antagonistic effect is possible. Tetracyclines are bacteriostatic agents that inhibit protein synthesis. Since penicillins are most effective against actively dividing bacteria that are synthesizing new cell walls, the growth inhibition caused by tetracyclines can reduce the efficacy of penicillins.[7][8][9][10]
-
Macrolides: Similar to tetracyclines, macrolides are primarily bacteriostatic and can potentially antagonize the bactericidal activity of penicillins.[11][12]
-
Fluoroquinolones: Interactions can be variable, ranging from indifference to synergy.[13][14][15] The outcome can depend on the specific drugs, their concentrations, and the bacterial species being tested.
Data Presentation: In Vitro Synergy Testing of Phenoxymethylpenicillin (Penicillin V)
The following tables present illustrative data from checkerboard and time-kill assays for combinations of phenoxymethylpenicillin (Penicillin V) with other antibiotics against common bacterial pathogens. Note: This data is representative and intended to demonstrate the presentation of results from such assays.
Table 1: Checkerboard Assay Results for Phenoxymethylpenicillin (Penicillin V) Combinations
| Bacterial Strain | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Streptococcus pyogenes | Penicillin V | 0.06 | 0.015 | ||
| Gentamicin | 8 | 1 | 0.375 | Synergy | |
| Staphylococcus aureus | Penicillin V | 0.25 | 0.125 | ||
| Tetracycline | 2 | 4 | 2.5 | Antagonism | |
| Streptococcus pneumoniae | Penicillin V | 0.125 | 0.0625 | ||
| Erythromycin | 1 | 1 | 1.5 | Indifference | |
| Enterococcus faecalis | Penicillin V | 2 | 0.5 | ||
| Ciprofloxacin | 1 | 0.25 | 0.5 | Additive |
FICI (Fractional Inhibitory Concentration Index) Interpretation:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
Table 2: Time-Kill Assay Results for Phenoxymethylpenicillin (Penicillin V) Combinations against Streptococcus pyogenes
| Antibiotic Combination (Concentration) | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Interpretation |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 | - |
| Penicillin V (1x MIC) | 6.0 | 4.8 | 3.5 | 2.1 | Bactericidal |
| Gentamicin (1x MIC) | 6.0 | 5.9 | 5.8 | 5.5 | Bacteriostatic |
| Penicillin V + Gentamicin (0.5x MIC each) | 6.0 | 3.2 | <2.0 | <2.0 | Synergy |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[16][17]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and the second antibiotic
Procedure:
-
Prepare serial twofold dilutions of this compound (Antibiotic A) and the second antibiotic (Antibiotic B) in MHB.
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis, create serial dilutions of Antibiotic A. Along the y-axis, create serial dilutions of Antibiotic B. This creates a matrix of antibiotic combinations.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC of each antibiotic alone and in combination by visually inspecting for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the FICI as described in the note under Table 1.
Protocol 2: Time-Kill Assay
This assay evaluates the rate of bactericidal activity of an antibiotic or combination of antibiotics over time.
Materials:
-
Culture tubes or flasks
-
MHB or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of this compound and the second antibiotic
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare tubes containing MHB with the desired concentrations of the antibiotics, both alone and in combination (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antibiotic.
-
Dilute the standardized bacterial inoculum in MHB to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Interpretation:
-
Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A <3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Kinetics Assay.
Caption: Mechanism of Action of this compound.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
- 4. PathWhiz [pathbank.org]
- 5. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. bpac.org.nz [bpac.org.nz]
- 11. In vitro antagonism between beta-lactam and macrolide in Streptococcus pneumoniae: how important is the antibiotic order? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergy and antagonism of fluoroquinolones with other classes of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Checkerboard assay – REVIVE [revive.gardp.org]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Propicillin in the Spotlight: Unraveling Bacterial Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – As the challenge of antimicrobial resistance continues to grow, understanding the intricate mechanisms by which bacteria evade even our most trusted antibiotics is paramount. Propicillin, a semisynthetic penicillin, serves as a critical tool for researchers, scientists, and drug development professionals in the ongoing battle against resistant pathogens. These detailed application notes and protocols provide a framework for utilizing this compound to investigate the molecular underpinnings of bacterial resistance, with a focus on two key human pathogens: Staphylococcus aureus and Streptococcus pyogenes.
Understanding this compound's Action and Bacterial Defenses
This compound, like other β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[1] This disruption leads to a weakened cell wall and ultimately, cell lysis.[1] However, bacteria have evolved sophisticated strategies to counteract this assault. The two primary mechanisms of resistance relevant to this compound are:
-
Enzymatic Degradation: The production of β-lactamase enzymes, such as BlaZ in Staphylococcus aureus, which hydrolyze the β-lactam ring of this compound, rendering it inactive.[2][3]
-
Target Modification: Alterations in the structure of PBPs, as seen in Streptococcus pyogenes (e.g., mutations in PBP2x), which reduce the binding affinity of this compound to its target.[4][5]
Quantitative Analysis of this compound Susceptibility
The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the effectiveness of an antibiotic against a specific bacterial strain. While specific MIC data for this compound is not as widely published as for other penicillins, the following tables summarize typical MIC ranges for penicillin-class antibiotics against susceptible and resistant strains of S. aureus and S. pyogenes to provide a comparative baseline for experimental design.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) for Penicillins against Staphylococcus aureus
| Antibiotic | Strain Type | Typical MIC Range (µg/mL) | Primary Resistance Mechanism |
| Penicillin G | Penicillin-Susceptible S. aureus (PSSA) | ≤ 0.125[6] | - |
| Penicillin G | Penicillin-Resistant S. aureus (PRSA) | > 0.125 | β-lactamase (BlaZ) production |
| This compound | PSSA | Data not available | - |
| This compound | PRSA | Data not available | β-lactamase (BlaZ) production |
| Oxacillin | Methicillin-Susceptible S. aureus (MSSA) | ≤ 2 | - |
| Oxacillin | Methicillin-Resistant S. aureus (MRSA) | ≥ 4 | PBP2a acquisition (mecA) |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) for Penicillins against Streptococcus pyogenes
| Antibiotic | Strain Type | Typical MIC Range (µg/mL) | Primary Resistance Mechanism |
| Penicillin G | Penicillin-Susceptible | 0.006 - 0.015[7][8] | - |
| Penicillin G | Reduced Susceptibility | 0.03 - 0.25[9] | PBP2x mutations |
| This compound | Penicillin-Susceptible | Data not available | - |
| This compound | Reduced Susceptibility | Data not available | PBP2x mutations |
| Ampicillin | Penicillin-Susceptible | ~0.03[8] | - |
| Ampicillin | Reduced Susceptibility | 0.25[5] | PBP2x mutations |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent and sterilize by filtration.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Inoculate wells 1 through 11 with 10 µL of the diluted bacterial suspension. Do not inoculate well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: β-Lactamase Activity Assay
This protocol describes a qualitative method to detect β-lactamase production using the chromogenic cephalosporin, nitrocefin (B1678963).
Materials:
-
Bacterial colonies grown on an appropriate agar (B569324) medium
-
Nitrocefin solution (prepared according to manufacturer's instructions)
-
Sterile loop or applicator stick
-
Microscope slide or filter paper
Procedure:
-
Preparation: Place a drop of the nitrocefin solution onto a microscope slide or a piece of filter paper.
-
Inoculation: Using a sterile loop, pick a well-isolated colony of the test organism and smear it into the drop of nitrocefin.
-
Observation: Observe for a color change. A rapid change from yellow to red/pink indicates the presence of β-lactamase activity.
-
Controls: Use a known β-lactamase-producing strain (e.g., S. aureus ATCC 29213) as a positive control and a non-producing strain (e.g., S. aureus ATCC 25923) as a negative control.
Visualizing Resistance Pathways
Understanding the signaling cascades and molecular interactions that lead to antibiotic resistance is crucial for developing novel therapeutic strategies. The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance pathways in S. aureus and S. pyogenes.
Caption: BlaZ-mediated resistance pathway in S. aureus.
Caption: PBP2x-mediated resistance in S. pyogenes.
Conclusion
The study of this compound in the context of bacterial resistance provides valuable insights into the dynamic interplay between antibiotics and microbial evolution. The protocols and conceptual frameworks presented here offer a starting point for researchers to delve deeper into these mechanisms, with the ultimate goal of informing the development of novel strategies to combat the growing threat of antibiotic resistance. Further research to determine the specific MIC values of this compound against contemporary clinical isolates is essential to enhance its utility as a research tool.
References
- 1. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Lactamase Repressor BlaI Modulates Staphylococcus aureus Cathelicidin Antimicrobial Peptide Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Chimeric Penicillin Binding Protein 2X Significantly Decreases in Vitro Beta-Lactam Susceptibility and Increases in Vivo Fitness of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcus pyogenes pbp2x Mutation Confers Reduced Susceptibility to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Propicillin as a Reference Standard in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propicillin is a semi-synthetic, acid-stable penicillin antibiotic.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[1] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential enzymes for the cross-linking of peptidoglycan.[1] This interruption of the cell wall integrity makes this compound an effective agent against susceptible Gram-positive bacteria. Its stability in acidic environments allows for oral administration. This compound serves as a valuable reference standard in various research applications, including antimicrobial susceptibility testing, development of new analytical methods, and in vitro studies of antibiotic resistance.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for its use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂O₅S | [1] |
| Molecular Weight | 378.44 g/mol | [1] |
| CAS Number | 551-27-9 | [1] |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |
| Appearance | White crystalline powder | N/A |
| Solubility | Sparingly soluble in water | N/A |
Antimicrobial Spectrum and Potency
This compound demonstrates activity primarily against Gram-positive cocci. As a reference standard, its Minimum Inhibitory Concentration (MIC) against quality control (QC) strains and clinical isolates is crucial for comparative studies.
Table 1: Reported MIC Values for this compound and Other Penicillins Against Key Bacterial Species
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Penicillin G | N/A | N/A | ≤0.06 - >128 |
| Streptococcus pyogenes | Penicillin G | N/A | N/A | 0.006 - 0.2 |
| Neisseria gonorrhoeae | Penicillin G | N/A | N/A | <0.125 - 2.0 |
Note: Specific MIC data for this compound against a wide range of recent clinical isolates is limited in publicly available literature. The data for Penicillin G is provided for comparative purposes. Researchers should determine the MIC of this compound for their specific strains of interest using standardized methods.
Experimental Protocols
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first critical step in ensuring reliable and reproducible experimental results.
Materials:
-
This compound potassium salt (reference standard grade)
-
Sterile, deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile membrane filters (0.22 µm)
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mg/mL) and the potency of the this compound reference standard (provided by the manufacturer), calculate the precise mass of this compound powder needed.
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of the chosen solvent (e.g., sterile water) and vortex thoroughly to dissolve the powder completely.
-
Final Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume and mix well.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile membrane filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below for long-term use. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (prepared to a 0.5 McFarland standard)
-
Quality control (QC) bacterial strains with known MICs (e.g., Staphylococcus aureus ATCC® 29213™)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Workflow for MIC Determination
Figure 1: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve the desired concentration range for testing.
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A microplate reader can also be used to measure absorbance.
-
Quality Control: Concurrently test a reference QC strain with a known MIC range for this compound to ensure the validity of the test results.
Stability-Indicating HPLC Method for this compound
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound as a reference standard. The following provides a starting point for method development, based on methods for similar penicillins.
Chromatographic Conditions (Example):
-
Column: Newcrom R1, C18, or equivalent (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid.[1] A gradient elution may be necessary to separate degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 220-240 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting this compound solutions to various stress conditions to generate potential degradation products.
Workflow for Forced Degradation Study
Figure 2: Workflow for conducting a forced degradation study of this compound.
General Procedure for Forced Degradation:
-
Prepare Solutions: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water).
-
Apply Stress:
-
Acid/Base Hydrolysis: Incubate solutions at room temperature or elevated temperature for a defined period.
-
Oxidation: Treat the solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using the developed HPLC method.
-
Data Evaluation: Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other. Peak purity analysis should also be performed.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall.
Figure 3: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.
Conclusion
This compound is a valuable tool in antibiotic research, serving as a reliable reference standard for a variety of in vitro applications. The protocols and information provided in this document offer a foundation for researchers to utilize this compound effectively in their studies. Adherence to standardized methodologies and proper quality control measures are paramount to obtaining accurate and reproducible data. Further research to establish a comprehensive profile of this compound's activity against contemporary clinical isolates and to develop and validate robust analytical methods is encouraged.
References
Troubleshooting & Optimization
Propicillin Degradation in Aqueous Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of propicillin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution | - High Temperature: Elevated temperatures accelerate the hydrolysis of the β-lactam ring. - Extreme pH: Both acidic and alkaline conditions can catalyze degradation. Most penicillins are most stable in the pH range of 6.0-7.0. - Presence of Catalysts: Metal ions or enzymes (e.g., β-lactamases) can significantly increase the degradation rate. | - Maintain solutions at controlled, low temperatures (e.g., 2-8°C) when not in immediate use.[1] - Buffer the aqueous solution to a pH between 6.0 and 7.0.[1] - Use high-purity water and scrupulously clean glassware to avoid contamination. |
| Inconsistent results in degradation studies | - Inconsistent pH of the solution: Small variations in pH can lead to significant differences in degradation rates. - Variable temperature: Fluctuations in ambient temperature can affect reaction kinetics. - Inaccurate initial concentration: Errors in stock solution preparation will propagate through the experiment. | - Use a calibrated pH meter and appropriate buffer systems to maintain a constant pH. - Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator). - Carefully prepare and validate the concentration of the initial this compound solution using a validated analytical method. |
| Appearance of unknown peaks in chromatogram | - Formation of degradation products: As this compound degrades, new chemical entities are formed. - Contamination: Impurities in the solvent or from the sample container. | - The primary degradation of penicillins involves the opening of the β-lactam ring to form penicilloic acid. Further degradation can lead to other products like penilloic acid and penicilloaldehyde.[2] - Analyze a blank (solvent without this compound) to identify any background peaks. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for this compound. - Column degradation: The stationary phase of the HPLC column can degrade over time. - Sample overload: Injecting too concentrated a sample. | - Adjust the mobile phase composition and pH. A typical mobile phase for penicillin analysis involves a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[3] - Use a guard column and ensure the mobile phase is filtered and degassed. - Dilute the sample to an appropriate concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound, like other penicillins, is the hydrolysis of the amide bond within the four-membered β-lactam ring. This reaction opens the ring and forms the corresponding penicilloic acid, which is biologically inactive.[2] This process can be catalyzed by acid, base, or enzymes like β-lactamases.
Q2: What factors influence the rate of this compound degradation?
A2: The stability of this compound in an aqueous solution is influenced by several factors:
-
pH: this compound is most stable in solutions with a neutral pH (around 6.0-7.0). Degradation is accelerated in both acidic and alkaline conditions.[1][4]
-
Temperature: Higher temperatures increase the rate of degradation.[1] For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.[1]
-
Presence of other substances: Metal ions and enzymes such as β-lactamases can catalyze the degradation of this compound.[5]
Q3: What are the expected degradation products of this compound?
A3: While specific studies on this compound are limited, based on the degradation of other penicillins, the expected primary degradation product is propicilloic acid. Further degradation under acidic conditions may lead to the formation of penilloic acid and penicilloaldehyde.[2]
Q4: How can I monitor the degradation of this compound over time?
A4: The most common method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] This technique allows for the separation and quantification of the parent this compound molecule from its degradation products.
Q5: What is a typical half-life for this compound in an aqueous solution?
A5: The half-life of this compound in an aqueous solution is highly dependent on the pH, temperature, and buffer composition. There is limited specific data for this compound's half-life. However, for penicillins in general, the half-life can range from minutes to days depending on the conditions. It is recommended to determine the half-life experimentally under your specific conditions.
Quantitative Data Summary
Table 1: Effect of pH on the Half-Life of this compound at a Constant Temperature
| pH | Temperature (°C) | Half-Life (t½) | Apparent First-Order Rate Constant (k) |
| 4.0 | 25 | Experimental Data | Experimental Data |
| 5.0 | 25 | Experimental Data | Experimental Data |
| 6.0 | 25 | Experimental Data | Experimental Data |
| 7.0 | 25 | Experimental Data | Experimental Data |
| 8.0 | 25 | Experimental Data | Experimental Data |
Table 2: Effect of Temperature on the Half-Life of this compound at a Constant pH
| Temperature (°C) | pH | Half-Life (t½) | Apparent First-Order Rate Constant (k) |
| 4 | 7.0 | Experimental Data | Experimental Data |
| 25 | 7.0 | Experimental Data | Experimental Data |
| 37 | 7.0 | Experimental Data | Experimental Data |
| 50 | 7.0 | Experimental Data | Experimental Data |
Experimental Protocols
Protocol: Determination of this compound Degradation by HPLC
This protocol outlines a general method for studying the degradation kinetics of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)[3]
-
Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v). The pH of the buffer should be adjusted to a value that provides good peak shape (e.g., pH 3.0-4.0).[6] Filter and degas the mobile phase before use.
-
This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a known volume of the desired aqueous buffer to prepare a stock solution of known concentration.
-
Reaction Solutions: Prepare a series of reaction solutions by diluting the stock solution with the appropriate buffers to achieve the desired initial concentration for the degradation study.
3. Degradation Study:
-
Incubate the reaction solutions at the desired temperatures.
-
At specified time intervals, withdraw an aliquot of each solution.
-
Immediately quench the degradation reaction by diluting the aliquot with the mobile phase or by freezing to prevent further degradation before analysis.
4. HPLC Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 210-230 nm).[6]
-
Inject a known volume of the quenched sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak.
5. Data Analysis:
-
Create a calibration curve by injecting known concentrations of the this compound reference standard and plotting peak area versus concentration.
-
Use the calibration curve to determine the concentration of this compound remaining in each sample at each time point.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the apparent first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: General degradation pathway of this compound via hydrolysis.
Caption: Workflow for a this compound degradation kinetics study.
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ues.pku.edu.cn [ues.pku.edu.cn]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. app.achievable.me [app.achievable.me]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Propicillin Concentration for Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Propicillin for bacterial growth inhibition experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a beta-lactam antibiotic belonging to the penicillin class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] this compound specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][3][4][5] Peptidoglycan is a crucial component that provides structural integrity to the bacterial cell wall.[6][7][8] By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1][2][3]
Q2: What is the typical effective concentration range for this compound?
The effective concentration of this compound, specifically its Minimum Inhibitory Concentration (MIC), varies depending on the target bacterial species. For instance, against certain periodontal bacteria, MICs have been observed to range from 0.1 to 1.2 mg/L. It is crucial to determine the MIC for the specific bacterial strain used in your experiments.
Q3: Which experimental methods are recommended for determining the MIC of this compound?
The two most common and recommended methods for determining the MIC of antibiotics like this compound are the broth microdilution and agar (B569324) dilution methods. Both methods are considered gold standards for susceptibility testing. The choice between them may depend on the number of isolates and antibiotics being tested.
Q4: Can I use this compound against Gram-negative bacteria?
Penicillins are generally more effective against Gram-positive bacteria due to their thick peptidoglycan cell wall, which is readily accessible.[2] Gram-negative bacteria possess an outer membrane that can act as a barrier, preventing the antibiotic from reaching the PBPs in the periplasmic space.[2] However, the spectrum of activity can vary, and it is recommended to perform susceptibility testing to determine this compound's efficacy against specific Gram-negative strains.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between experiments. | 1. Inoculum preparation: Variation in the starting bacterial concentration. 2. Media composition: Differences in media batches, pH, or cation concentration. 3. Antibiotic degradation: this compound solution may not be freshly prepared or properly stored. Beta-lactams can be unstable in certain media. 4. Incubation conditions: Fluctuations in temperature or incubation time. | 1. Standardize inoculum: Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. 2. Use consistent media: Prepare or purchase media from a single source and lot for the duration of a study. Verify the pH of each batch. 3. Prepare fresh solutions: Always prepare fresh stock solutions of this compound on the day of the experiment. Store stock solutions at the recommended temperature and for the specified duration. 4. Ensure consistent incubation: Use a calibrated incubator and maintain a consistent incubation time (typically 16-20 hours for most bacteria). |
| No bacterial growth in the positive control well/plate. | 1. Inactive bacterial culture: The bacterial stock may be old or non-viable. 2. Incorrect media: The chosen growth medium may not be suitable for the specific bacterial strain. | 1. Use fresh culture: Streak bacteria from a frozen stock onto a fresh agar plate and grow overnight before preparing the inoculum. 2. Verify media suitability: Confirm that the growth medium supports the robust growth of your bacterial strain. |
| Contamination in wells/on plates. | 1. Non-sterile technique: Improper handling of plates, pipette tips, or media. 2. Contaminated reagents: Media, saline, or antibiotic stock solutions may be contaminated. | 1. Aseptic technique: Perform all experimental steps in a sterile environment, such as a laminar flow hood. Use sterile pipette tips and plates. 2. Check for sterility: Before use, incubate a sample of the media and other reagents to check for any pre-existing contamination. |
| Unexpectedly high MIC values. | 1. Bacterial resistance: The bacterial strain may have intrinsic or acquired resistance to penicillins (e.g., production of beta-lactamases). 2. High inoculum density: A higher than recommended bacterial concentration can lead to apparently higher MICs. | 1. Test for resistance mechanisms: If resistance is suspected, perform tests to detect the presence of beta-lactamases. 2. Adhere to inoculum standards: Ensure the final inoculum concentration in the assay is as per the standardized protocol (e.g., approximately 5 x 10^5 CFU/mL). |
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following tables provide illustrative MIC data for various penicillins against common bacterial pathogens. Please note that specific MIC values for this compound should be determined experimentally.
Table 1: Illustrative MIC Ranges of Penicillins against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae |
| Penicillin G | 0.015 - >256 | ≤0.06 - ≥8 |
| Ampicillin | 0.06 - >256 | ≤0.03 - ≥8 |
| Oxacillin | ≤0.25 - ≥256 | 0.06 - ≥8 |
Data compiled from various sources. Actual MICs can vary significantly based on the strain and resistance mechanisms.
Table 2: Illustrative MIC Ranges of Penicillins against Gram-Negative Bacteria (µg/mL)
| Antibiotic | Escherichia coli | Haemophilus influenzae |
| Ampicillin | 2 - >1024 | ≤0.25 - ≥32 |
| Piperacillin | 1 - >1024 | ≤0.03 - 32 |
Data compiled from various sources. Resistance is common in Gram-negative bacteria.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first well and serially diluted. The last well serves as a growth control and contains no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, suspend a few colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.
Materials:
-
Sterile petri dishes
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar, kept at 45-50°C
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Prepare Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate a small, defined volume of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint replicator can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Signaling Pathway: Inhibition of Peptidoglycan Synthesis by this compound
Caption: this compound inhibits the final transpeptidation step of peptidoglycan synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Logical Relationship: Troubleshooting Inconsistent MIC Results
Caption: Common causes and solutions for inconsistent MIC results.
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 7. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 8. microbenotes.com [microbenotes.com]
Propicillin resistance development in laboratory bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the development of propicillin resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a type of penicillin, which belongs to the β-lactam class of antibiotics. Its primary mechanism of action is to inhibit the synthesis of the bacterial cell wall. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] Without a properly formed cell wall, the bacterial cell cannot withstand internal osmotic pressure and undergoes lysis, leading to cell death.[2]
Q2: What are the primary mechanisms by which bacteria develop resistance to this compound?
Bacteria can develop resistance to this compound and other β-lactam antibiotics through several key mechanisms:[1][3][4]
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (also known as penicillinases).[1][2][5][6] These enzymes hydrolyze the amide bond in the β-lactam ring of the this compound molecule, rendering it inactive.[2][5][6] The gene encoding for this enzyme, often blaZ, can be located on the bacterial chromosome or on mobile genetic elements like plasmids, allowing for its transfer between bacteria.[7][8]
-
Target Site Modification: Bacteria can alter their penicillin-binding proteins (PBPs).[3][4] Genetic mutations can lead to PBPs with a lower affinity for this compound, meaning the antibiotic can no longer bind effectively to its target.[7][9][10] A well-known example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which codes for a modified PBP (PBP2a).[7][11]
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic entry.[2] Mutations in the porin channels within this membrane can reduce the influx of this compound into the cell, preventing it from reaching its PBP targets.[1]
-
Efflux Pumps: Some bacteria have membrane proteins that function as efflux pumps, which actively transport this compound out of the cell before it can reach its target.[4]
Q3: How is this compound resistance quantified in the laboratory?
The most common method for quantifying antibiotic resistance is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic (in µg/mL or mg/L) that prevents the visible growth of a microorganism after a specific incubation period.[12][13] A significant increase in the MIC value for a bacterial strain compared to a susceptible control strain indicates the development of resistance.[12] Standard methods for determining the MIC include broth microdilution and agar (B569324) dilution.[12][14][15]
Q4: Can resistance to this compound confer resistance to other antibiotics?
Yes, this phenomenon is known as cross-resistance. If the resistance mechanism is broad in its action, it can affect other antibiotics. For example, some β-lactamases can degrade a wide range of penicillin and cephalosporin (B10832234) antibiotics.[5][6] Similarly, efflux pumps are often capable of transporting multiple types of drugs out of the cell.[4] However, target site modifications are typically more specific to a particular class of antibiotics.
Conversely, in some cases, developing resistance to one antibiotic can lead to increased susceptibility to another, a phenomenon known as collateral sensitivity.[16][17]
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for this compound against Common Laboratory Bacterial Strains
Note: Specific MIC data for this compound is limited in the literature. The following values are representative for narrow-spectrum penicillins (like Penicillin G) and serve as a general guide for what might be expected. Actual values can vary based on the specific strain and experimental conditions.
| Bacterial Strain | Expected Phenotype | Illustrative MIC Range (µg/mL) | Key Resistance Mechanisms |
| Staphylococcus aureus | Susceptible | ≤ 0.125 - 0.4[8][18] | None |
| Resistant | > 0.4 - 24+[8] | β-lactamase production (blaZ), PBP modification (mecA)[7][8] | |
| Escherichia coli | Susceptible | ≤ 8 (Intrinsic resistance is higher than in Gram-positives) | Reduced outer membrane permeability |
| Resistant | > 8 | β-lactamase production (e.g., TEM, SHV), efflux pumps[6] | |
| Bacillus subtilis | Susceptible | ≤ 0.1 | None |
| Resistant | > 0.1 | β-lactamase production |
Mandatory Visualizations
Caption: Mechanisms of bacterial resistance to this compound.
Caption: Workflow for MIC determination by broth microdilution.
Troubleshooting Guides
Problem 1: No bacterial growth in any wells, including the growth control.
| Possible Cause | Troubleshooting Step |
| Inactive Inoculum | Ensure the bacterial culture used for the inoculum is fresh and viable. Re-streak from a frozen stock if necessary. |
| Incorrect Growth Medium | Verify that the correct type of broth (e.g., Mueller-Hinton Broth) was used and that it was prepared correctly. |
| Incubation Issues | Check that the incubator is set to the correct temperature (typically 37°C) and functioning properly. |
| Inhibitory Substance | Ensure all glassware and plasticware were sterile and free of any residual cleaning agents or inhibitors. |
Problem 2: Bacterial growth in all wells, including high antibiotic concentrations.
| Possible Cause | Troubleshooting Step |
| Resistant Strain | The bacterial strain may already be highly resistant to this compound. Confirm the identity and expected susceptibility of your starting strain. Consider using a known susceptible control strain (e.g., S. aureus ATCC 25923) in parallel.[8] |
| Inactive Antibiotic | This compound solutions can degrade. Prepare fresh stock solutions for each experiment. Verify the correct solvent and storage conditions for the antibiotic powder.[13] |
| Incorrect Antibiotic Concentration | Double-check all calculations for the stock solution and serial dilutions. An error could lead to much lower concentrations than intended. |
| Heavy Inoculum | The bacterial inoculum may have been too dense. Ensure it is standardized to a 0.5 McFarland turbidity standard before use.[15] |
| Contamination | The culture may be contaminated with a different, resistant organism. Perform a Gram stain and re-streak the culture to ensure purity. |
Problem 3: "Satellite" colonies appear within the zone of inhibition (Agar Diffusion) or growth in wells at supposedly inhibitory concentrations after prolonged incubation.
| Possible Cause | Troubleshooting Step |
| β-lactamase Production | The bacteria may be producing β-lactamase, which degrades the this compound in the surrounding medium. Over time, the antibiotic concentration drops, allowing growth. This is a true sign of resistance. |
| Heteroresistance | The bacterial population may contain a small sub-population of resistant cells that can grow at higher antibiotic concentrations. |
| Incubation Time | Do not exceed the recommended incubation time (typically 16-20 hours for disk diffusion, 18-24 hours for broth microdilution) as antibiotic breakdown can lead to misleading results. |
Problem 4: MIC values are inconsistent between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure the bacterial inoculum is prepared to the same density (0.5 McFarland standard) for every experiment.[15] This is a critical source of variation. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially during the serial dilution steps, to ensure accuracy. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a microplate can concentrate the medium and antibiotic. Consider filling the outer wells with sterile water or not using them for experimental data. |
| Subjective Reading | The visual determination of "no growth" can be subjective. Have a second person read the plates, or use a microplate reader to measure optical density (OD) for a more quantitative result.[14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of this compound against a bacterial strain.[13][15]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water or buffer as per manufacturer's instructions)[15]
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (37°C)
-
Calibrated multichannel pipette
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells (this usually requires a 1:150 dilution of the 0.5 McFarland suspension).[15]
-
-
Perform Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria, only MHB).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of this compound (the first well from the lowest concentration) that shows no visible growth (is clear).[13]
-
Protocol 2: Laboratory Evolution of this compound Resistance
This protocol describes a method for inducing resistance in a bacterial strain by continuous exposure to sub-lethal concentrations of this compound.[16]
Materials:
-
Susceptible bacterial strain
-
This compound stock solution
-
Sterile growth medium (e.g., Luria-Bertani or Mueller-Hinton Broth)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer (for measuring OD₆₀₀)
-
Glycerol (B35011) for creating frozen stocks
Procedure:
-
Day 0: Initial MIC Determination:
-
Perform an MIC assay (as described in Protocol 1) on the wild-type (susceptible) bacterial strain to determine its baseline this compound MIC.
-
-
Day 1: Start the Evolution Experiment:
-
Prepare multiple parallel cultures (at least three experimental lines and one control line without antibiotic).
-
Inoculate culture tubes containing fresh broth with the bacterial strain.
-
For the experimental lines, add this compound to a final concentration of 0.5x the initial MIC. The control line receives no antibiotic.
-
Incubate the cultures in a shaking incubator at 37°C until they reach the late logarithmic phase of growth.
-
-
Daily Passaging:
-
Each day, measure the OD₆₀₀ of the cultures.
-
Dilute each culture 1:100 into a fresh tube of its respective medium (with or without antibiotic).
-
If the experimental cultures show robust growth (similar to the control), double the concentration of this compound in the fresh medium for the next passage. If growth is weak, maintain the same concentration.
-
Continue this process of daily passaging and gradually increasing the antibiotic concentration for a set number of days (e.g., 14-30 days) or until a significant increase in resistance is observed.
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5-10 passages), perform a full MIC assay on the evolving populations to quantify the level of resistance.
-
At these intervals, also create frozen glycerol stocks of the bacterial populations for future analysis (e.g., genomic sequencing).
-
-
Isolation and Characterization of Resistant Mutants:
-
At the end of the experiment, streak the evolved populations onto agar plates containing a high concentration of this compound to isolate individual resistant colonies.
-
Characterize these isolates by determining their final MIC and investigating the underlying resistance mechanisms (e.g., PCR for β-lactamase genes, sequencing of PBP genes).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 4. Antibiotic susceptibility patterns of pathogens isolated from laboratory specimens at Livingstone Central Hospital in Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Antibiotic susceptibility of B. subtilis strains. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Susceptibility of Escherichia coli Isolates Causing Community-Acquired Urinary Tract Infections: Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Minimal Inhibitory Concentration (MIC) values for the 132 E. coli isolates. - Public Library of Science - Figshare [plos.figshare.com]
- 14. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 15. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 17. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idexx.com [idexx.com]
Propicillin Technical Support Center: Troubleshooting Degradation Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the degradation of Propicillin during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Like other penicillins, the primary degradation pathway for this compound involves the hydrolysis of the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of inactive penicilloic acid derivatives. The instability of the β-lactam ring is a key factor in the degradation of this class of antibiotics.
Q2: What are the expected degradation products of this compound?
A2: Based on the known degradation pathways of similar penicillins, the primary degradation product of this compound under hydrolytic conditions is expected to be This compound Penicilloic Acid . This is formed by the cleavage of the β-lactam ring. Under acidic conditions, further degradation and rearrangement may occur, potentially leading to the formation of penillic acids and other related compounds. Oxidative stress can lead to the formation of This compound sulfoxide .
Q3: What analytical methods are suitable for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[1][2][3][4][5] Methods coupled with mass spectrometry (LC-MS) are invaluable for the structural elucidation of unknown degradation products.[6][7][8]
Q4: How can I minimize this compound degradation during my experiments?
A4: To minimize degradation, it is crucial to control the experimental conditions. Key strategies include:
-
pH Control: Maintain solutions at a neutral pH (around 6.5-7.5) whenever possible.
-
Temperature Control: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from direct exposure to UV and fluorescent light, as photolytic degradation can occur.
-
Use of Fresh Solutions: Prepare solutions fresh daily and avoid long-term storage of working solutions at room temperature.
-
Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh, high-quality this compound standard.
-
Analyze a Freshly Prepared Sample: Immediately analyze a sample prepared from a fresh stock solution to see if the unexpected peaks are still present.
-
Investigate Sample Preparation:
-
Review the pH of all solvents and buffers used.
-
Assess the temperature at which samples are being prepared and stored.
-
Consider the age of the stock solution.
-
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, perform a forced degradation study on a this compound standard. This will help in tentatively identifying the degradation products.
Issue 2: Loss of this compound Potency in a Formulation
Possible Cause: Incompatibility with excipients or inappropriate storage conditions.
Troubleshooting Steps:
-
Review Formulation Components: Investigate potential chemical interactions between this compound and the excipients in your formulation. Common excipients that may cause issues include those with acidic or basic properties, or those containing reactive impurities.
-
Conduct Excipient Compatibility Studies: Perform compatibility studies by mixing this compound with individual excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the samples at various time points by HPLC to identify any degradation.
-
Evaluate Storage Conditions: Ensure the formulation is stored at the recommended temperature and humidity, and protected from light.
-
Assess Packaging: The packaging material should be inert and provide adequate protection against moisture and light.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Penicillins
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60°C | Penicilloic Acid, Penillic Acids |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes - 2 hours at RT | Penicilloic Acid |
| Oxidation | 3-30% H₂O₂ | 24 hours at RT | Sulfoxide derivatives |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours | Various degradation products |
| Photodegradation | UV light (254 nm) or fluorescent light | 24 - 48 hours | Photolytic degradation products |
Note: The exact conditions and resulting degradation will be specific to this compound and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer, pH 7.0
-
HPLC system with UV or PDA detector
-
pH meter
-
Heating block or water bath
-
UV chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase and dilute for HPLC analysis. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours. Also, expose a solid sample to the same conditions. Prepare samples for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution to the same concentration as the stressed samples without subjecting it to any stress.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (A starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Specificity will be demonstrated by the separation of the active pharmaceutical ingredient from all degradation products generated during the forced degradation study.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. scielo.br [scielo.br]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Isolation, structure elucidation, and synthesis of novel penicillin degradation products: thietan-2-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. pubs.acs.org [pubs.acs.org]
Propicillin shelf life and long-term storage conditions.
Disclaimer: The following information is provided for research and developmental purposes only. Specific stability data for propicillin is limited; therefore, this guide leverages data from structurally similar phenoxyalkyl penicillins, such as phenoxymethylpenicillin (Penicillin V), to provide a robust framework for researchers. Always refer to the manufacturer's certificate of analysis and internal validation studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
A1: The shelf life of this compound, like other penicillins, is highly dependent on its formulation (solid powder vs. solution) and storage conditions. As a solid, when stored in a cool, dry, and dark place, it is expected to be stable for an extended period, often years. However, once reconstituted in a solution, its stability significantly decreases. For instance, reconstituted phenoxymethylpenicillin potassium (a close analog) retains at least 90% of its potency for approximately 11.5 days when refrigerated at 4°C. At room temperature (25°C), it becomes unstable in less than 37 hours. Frozen solutions (-20°C) of similar penicillins have been shown to maintain at least 90% activity for 60 days.
Q2: What are the optimal long-term storage conditions for this compound powder?
A2: For long-term storage of this compound in its solid (powder) form, it is recommended to store it in a tightly sealed container in a cool, dry, and dark environment. Storage at 2-8°C is common practice. Protecting the powder from moisture and light is crucial to prevent degradation.
Q3: How should I store reconstituted this compound solutions for short-term and long-term use?
A3: For short-term use, reconstituted this compound solutions should be stored at 2-8°C (refrigerated) and used within a few days. For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or lower. This minimizes freeze-thaw cycles which can accelerate degradation.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for propicillins, and penicillins in general, is the hydrolysis of the β-lactam ring. This process is catalyzed by acidic or alkaline conditions and leads to the formation of inactive penicilloic acid. Other degradation pathways can also occur, leading to various other inactive products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in solution | - The concentration of this compound may exceed its solubility in the chosen solvent.- The pH of the solution may have shifted to a point where this compound is less soluble.- The solution may have been stored at a low temperature where solubility is reduced. | - Ensure the concentration is within the solubility limits for the solvent.- Check and adjust the pH of the solution to a range where this compound is known to be soluble.- If stored at a low temperature, allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. |
| Color change in solution (e.g., yellowing) | - This often indicates chemical degradation of the penicillin molecule. The opening of the β-lactam ring and subsequent reactions can form chromophores that absorb light in the visible spectrum.[1] | - A significant color change is a strong indicator of degradation and loss of activity. It is recommended to discard the solution and prepare a fresh one. |
| Loss of antibacterial activity | - Degradation of the this compound due to improper storage (temperature, light exposure, incorrect pH).- Multiple freeze-thaw cycles of stock solutions.- Microbial contamination of the stock solution. | - Prepare fresh solutions from a solid stock that has been stored correctly.- Aliquot stock solutions to avoid repeated freezing and thawing.- Use sterile techniques when preparing and handling solutions to prevent contamination. |
| Microbial contamination of stock solution | - Non-sterile preparation techniques.- Contaminated solvent or equipment.- Improper storage of the solution. | - Prepare stock solutions in a sterile environment (e.g., a laminar flow hood).- Use sterile filtered solvents and sterile containers.- Store solutions at 2-8°C for short-term use or frozen at -20°C for long-term storage. |
Quantitative Data Summary
The following table summarizes stability data for phenoxymethylpenicillin potassium (Penicillin V-K), a close structural analog of this compound. This data can be used as a guideline for estimating the stability of this compound solutions.
| Penicillin Analog | Formulation | Storage Temperature | Stability (Time to reach 90% of initial concentration) |
| Phenoxymethylpenicillin Potassium | Reconstituted Solution | 4°C (Refrigerated) | 11.5 days |
| Phenoxymethylpenicillin Potassium | Reconstituted Solution | 25°C (Room Temperature) | < 37 hours |
| Phenoxymethylpenicillin Potassium | Reconstituted Solution | -20°C (Frozen) | ≥ 60 days |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general stability-indicating HPLC method for the quantification of penicillins and their degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate (B84403) monobasic.
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for the specific column and instrument, but a starting point could be 70:30 (buffer:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Dilute the this compound samples to be tested with the mobile phase to a concentration within the range of the standard curve.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve. Degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
UV-Visible Spectrophotometry for Potency Determination
This method provides a simpler, though less specific, way to estimate the concentration of this compound.
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents:
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0).
-
This compound reference standard.
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of the this compound reference standard in the buffer.
-
Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance. For many penicillins, this is in the range of 220-230 nm.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound reference standard in the buffer.
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
Dilute the this compound samples with the buffer to an absorbance value that falls within the range of the standard curve.
-
Measure the absorbance of the diluted samples at the λmax.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Visualizations
Caption: A simplified diagram of the primary degradation pathways for this compound, leading to inactive products.
References
Technical Support Center: Propicillin Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and biological activity of propicillin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: this compound, a phenoxyalkyl penicillin, exhibits maximum stability in the slightly acidic to neutral pH range, typically between pH 6.0 and 7.5.[1] Both acidic (pH below 4.0) and alkaline (pH above 7.5) conditions significantly accelerate its degradation through hydrolysis of the β-lactam ring.[1][2] The degradation process generally follows first-order kinetics.[1]
Q2: How does pH affect the antibacterial activity of this compound?
A2: The antibacterial activity of penicillins can be influenced by pH. While stability is optimal around neutral pH, the intrinsic activity against bacteria can sometimes be enhanced in slightly acidic conditions.[3][4] This is because the activity of β-lactam antibiotics can be greater at acidic pH.[4] However, this enhancement in activity must be balanced with the increased rate of degradation at lower pH. The ionization state of this compound, which is dependent on its pKa value (the carboxylic acid group has a pKa around 2.7), will also influence its interaction with bacterial targets.
Q3: What are the primary degradation products of this compound at different pH values?
A3: The degradation of this compound, like other penicillins, proceeds through different pathways depending on the pH.
-
Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, this compound can rearrange to form penillic acid. Further degradation can lead to the formation of penicilloic acid and subsequently penilloic acid.
-
Base-Catalyzed Hydrolysis (pH > 7.5): In alkaline solutions, the primary degradation product is the inactive penicilloic acid, formed by the hydrolytic cleavage of the β-lactam ring.
Q4: What is the recommended storage temperature for this compound solutions?
A4: To minimize degradation, reconstituted this compound solutions should be stored at refrigerated temperatures (2-8°C).[1][2] Storage at room temperature (around 25°C) can lead to a significant loss of potency in a short period.[1] For long-term storage, frozen solutions (-20°C or below) can maintain stability for extended periods.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Solution
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the solution. | Verify the pH of your buffer or medium. Adjust to the optimal range of 6.0-7.5 for maximum stability.[1] Unbuffered solutions should be avoided as the degradation products can alter the pH, leading to accelerated decomposition. |
| High storage temperature. | Store stock solutions and experimental samples at 2-8°C for short-term use and frozen (-20°C or lower) for long-term storage.[1] Avoid repeated freeze-thaw cycles. |
| Presence of metal ions. | Heavy metal ions such as copper, zinc, and mercury can catalyze the degradation of penicillins.[2] Use high-purity water and reagents, and consider the use of a chelating agent like EDTA if metal ion contamination is suspected. |
| Inappropriate buffer system. | Certain buffers can accelerate degradation. Citrate buffers have been shown to provide better stability for some penicillins compared to phosphate (B84403) buffers. |
Issue 2: Inconsistent Results in HPLC Stability Assays
| Potential Cause | Troubleshooting Steps |
| Degradation during sample preparation or analysis. | Prepare samples immediately before injection into the HPLC system. If temporary storage is necessary, keep samples at a low temperature (e.g., 4°C). |
| Non-stability-indicating HPLC method. | Ensure your HPLC method can separate the intact this compound from its major degradation products (e.g., penicilloic acid). Method validation should include forced degradation studies to confirm specificity.[5] |
| Column performance issues. | Poor peak shape, shifting retention times, or loss of resolution can indicate a degraded or contaminated column. Flush the column, or if necessary, replace it. A partially plugged column inlet frit can also cause issues.[6] |
| Mobile phase problems. | Ensure the mobile phase is properly prepared, degassed, and within its expiry period. Inconsistent mobile phase composition can lead to variability in retention times.[6] |
Issue 3: Variability in Microbiological Activity Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent inoculum preparation. | The age, density, and metabolic state of the bacterial inoculum can significantly impact assay results. Standardize your inoculum preparation procedure. |
| pH of the assay medium. | The pH of the agar (B569324) or broth can affect both the stability and the apparent activity of this compound.[3] Ensure the final pH of the medium is controlled and consistent across experiments. |
| Uneven diffusion in agar-based assays. | Ensure the agar depth is uniform and that the plates are incubated on a level surface. The time between pouring the agar and applying the antibiotic should be consistent.[7] |
| Interference from media components. | Some media components can interact with the antibiotic. Use the recommended media for antibiotic susceptibility testing and ensure its quality. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize stability data for Penicillin V and Penicillin G, which are structurally and chemically similar to this compound and serve as reliable proxies.
Table 1: Stability of Reconstituted Penicillin V Potassium Solution at Various Temperatures
| Storage Temperature (°C) | Time to Reach 90% Potency | Degradation Kinetics |
| 25°C (Room Temperature) | < 37 hours | First-Order[1][8] |
| 4°C (Refrigerated) | ~11.5 days | First-Order[1][8] |
| -10°C (Frozen) | > 60 days | First-Order[1] |
Table 2: Effect of pH on the Degradation Rate Constant (k) and Half-Life (t½) of Penicillin G at Different Temperatures
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-Life (t½) (min) |
| 4 | 80 | 0.0494 | 14.0 |
| 4 | 90 | 0.0844 | 8.2 |
| 4 | 100 | 0.1603 | 4.3 |
| 7 | 80 | 0.0008 | 866.4 |
| 7 | 90 | 0.0019 | 364.8 |
| 7 | 100 | 0.0039 | 177.7 |
| 10 | 80 | 0.0152 | 45.6 |
| 10 | 90 | 0.0287 | 24.2 |
| 10 | 100 | 0.0485 | 14.3 |
| Data adapted from a study on Penicillin G degradation.[9] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol outlines a general procedure for determining the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate or acetate (B1210297) buffer. The pH of the buffer should be adjusted to be compatible with the column and to achieve good separation. A common mobile phase for penicillin analysis is a gradient of acetonitrile and 0.1% formic acid in water.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Prepare the this compound solution to be tested at a known initial concentration in the desired buffer or medium.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 220-230 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
At specified time intervals, withdraw an aliquot of the sample solution, dilute it appropriately with the mobile phase, and inject it into the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point using the calibration curve.
-
Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) is the negative of the slope of the line. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Protocol 2: Microbiological Assay for this compound Activity (Cylinder-Plate Method)
This protocol describes a common method for determining the biological activity of a this compound solution.
-
Preparation of Materials:
-
Test Organism: A susceptible bacterial strain, such as Staphylococcus aureus or Bacillus subtilis.
-
Culture Medium: A suitable agar medium (e.g., Mueller-Hinton Agar) that supports the growth of the test organism.
-
Inoculum: Prepare a standardized suspension of the test organism in sterile saline or broth.
-
Standard Solution: Prepare a stock solution of this compound reference standard with a known potency. Create a series of standard dilutions.
-
Sample Solution: Prepare dilutions of the this compound solution to be tested.
-
-
Procedure:
-
Melt the agar medium and cool it to 45-50°C.
-
Add the standardized bacterial inoculum to the molten agar and mix thoroughly.
-
Pour the inoculated agar into sterile Petri dishes on a level surface and allow it to solidify.
-
Using a sterile borer, create uniform wells (cylinders) in the agar.
-
Carefully pipette a fixed volume of each standard dilution and sample dilution into separate wells.
-
Incubate the plates at the optimal growth temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition (the clear areas around the wells where bacterial growth has been prevented).
-
Create a standard curve by plotting the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.
-
Determine the potency of the sample solutions by interpolating their zone diameters on the standard curve.
-
Mandatory Visualizations
Caption: this compound degradation pathways at acidic and alkaline pH.
Caption: Experimental workflow for assessing this compound stability and activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls | FDA [fda.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Propicillin Inactivation by Beta-Lactamase Enzymes: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals investigating the inactivation of propicillin by beta-lactamase enzymes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound inactivation by beta-lactamase?
A1: Beta-lactamase enzymes inactivate this compound through the hydrolysis of the amide bond in the β-lactam ring. This process involves a nucleophilic attack by a serine residue at the active site of serine-based β-lactamases (Classes A, C, and D) or by a zinc-coordinated hydroxide (B78521) ion in metallo-β-lactamases (Class B).[1][2][3] This opens the β-lactam ring, rendering the antibiotic ineffective as it can no longer bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Q2: Which classes of beta-lactamases are known to hydrolyze this compound?
A2: this compound, as a penicillin-class antibiotic, is susceptible to hydrolysis by a broad range of beta-lactamases. This includes enzymes from Ambler classes A, C, and D.[1][4][5] The efficiency of hydrolysis, however, can vary significantly between different enzyme variants even within the same class. While metallo-β-lactamases (Class B) are known for their broad substrate spectrum, including penicillins, specific kinetic data for this compound with these enzymes is less commonly reported.[3]
Q3: I am not observing any significant hydrolysis of this compound in my assay. What could be the reason?
A3: Several factors could contribute to low or no observable this compound hydrolysis. First, ensure that the specific beta-lactamase you are using is active against penicillin-type substrates. Some beta-lactamases exhibit narrow substrate specificity. Second, verify the integrity and concentration of your this compound stock solution, as penicillins can be unstable in aqueous solutions. Finally, check the assay conditions, including pH, temperature, and buffer composition, to ensure they are optimal for the enzyme's activity.
Q4: My kinetic data for this compound hydrolysis is not reproducible. What are the common sources of variability?
A4: Inconsistent kinetic data can arise from several sources. A primary reason can be the instability of this compound in the assay buffer, leading to a decrease in the effective substrate concentration over time. It is also crucial to ensure the precise and consistent preparation of the bacterial inoculum if you are using whole cells or crude extracts. Variations in the lot-to-lot quality of reagents, such as the Mueller-Hinton broth, can also introduce variability.[6]
Q5: How can I confirm that the observed inhibition in my screening assay is not due to a false positive?
A5: A common cause of false positives in high-throughput screening is the formation of colloidal aggregates by small molecules, which can non-specifically inhibit enzymes. To rule this out, you can perform your inhibition assay in the presence of a non-ionic detergent, such as 0.01% (v/v) Triton X-100. A significant reduction in the inhibitory activity in the presence of the detergent suggests that the compound is likely an aggregate-based inhibitor.
Troubleshooting Guides
Issue 1: Low or No Beta-Lactamase Activity Detected
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your beta-lactamase preparation using a well-characterized, broad-spectrum substrate like nitrocefin. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Assess the stability of this compound under your specific assay conditions (buffer, pH, temperature) by incubating it without the enzyme and measuring its concentration over time using HPLC. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of your assay. Most beta-lactamases are active around neutral pH (7.0-7.5) and at temperatures between 25-37°C.[7][8] |
| Incorrect Reagent Concentration | Double-check the concentrations of all reagents, including the enzyme and this compound. |
Issue 2: Inconsistent or Non-Reproducible Kinetic Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | When using bacterial cultures, standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[6] |
| Variable Reagent Quality | Use reagents from the same lot for a series of experiments to minimize variability.[6] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound or inhibitors. |
| This compound Instability | As mentioned previously, prepare fresh this compound solutions and consider its stability over the course of the experiment. Shorter incubation times may be necessary. |
Quantitative Data
Table 1: Kinetic Parameters for the Hydrolysis of Penicillins by Class C Beta-Lactamases
| Penicillin Substrate | Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Benzylpenicillin | Enterobacter cloacae P99 | 14 - 75 | Low | 10 x 10⁶ - 75 x 10⁶ |
| Ampicillin | Enterobacter cloacae P99 | 10-100 fold lower than Benzylpenicillin | - | - |
| Carbenicillin | Enterobacter cloacae P99 | 1 x 10⁻³ - 0.1 | Low | - |
| Oxacillin | Enterobacter cloacae P99 | 1 x 10⁻³ - 0.1 | Low | - |
| Cloxacillin | Enterobacter cloacae P99 | 1 x 10⁻³ - 0.1 | Low | - |
| Methicillin | Enterobacter cloacae P99 | 1 x 10⁻³ - 0.1 | Low | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Beta-Lactamase Activity using this compound
This protocol is adapted from methods used for other penicillins and relies on the change in UV absorbance upon hydrolysis of the β-lactam ring.[10][11][12]
Materials:
-
Purified beta-lactamase or bacterial cell lysate
-
This compound potassium salt
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will depend on the enzyme's Km value, which may need to be determined empirically. A starting range of 10-100 µM is often suitable.
-
Dilute the beta-lactamase enzyme in the assay buffer to a concentration that provides a linear rate of hydrolysis over a few minutes.
-
-
Assay Setup:
-
Add 180 µL of the this compound solution to each well/cuvette.
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add 20 µL of the diluted enzyme solution to each well/cuvette to initiate the reaction.
-
Mix quickly and thoroughly.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at a wavelength determined by the differential UV absorption spectrum of this compound and its hydrolyzed product (typically in the range of 230-240 nm for penicillins).[9]
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of this compound at the measurement wavelength to convert the change in absorbance to the rate of substrate hydrolysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay for Beta-Lactamase Activity
This method directly measures the decrease in this compound concentration and the appearance of its hydrolyzed product.
Materials:
-
Same as Protocol 1
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)
Procedure:
-
Reaction Setup:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-3).
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution of this compound and its hydrolyzed product using the UV detector at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point by integrating the peak area and comparing it to a standard curve of known this compound concentrations.
-
Calculate the rate of this compound hydrolysis.
-
Visualizations
Caption: Mechanism of this compound inactivation by a serine-based beta-lactamase.
Caption: Workflow for troubleshooting inconsistent this compound hydrolysis results.
References
- 1. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rombio.unibuc.ro [rombio.unibuc.ro]
- 10. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A DIRECT SPECTROPHOTOMETRIC ASSAY FOR PENICILLIN BETA-LACTAMASE (PENICILLINASE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Propicillin Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Propicillin in research settings.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how does this affect solubility? this compound is available as a free acid and as a potassium salt.[1][2] The free acid form is poorly soluble in water, which can pose significant challenges during experimental setup.[3] The potassium salt of this compound, however, is significantly more soluble in aqueous solutions and is the recommended form for oral administration.[1][2] For research purposes, using the potassium salt is often the most straightforward way to overcome solubility issues in aqueous buffers and media.
Q2: What is the recommended solvent for preparing a this compound stock solution? The choice of solvent depends on the form of this compound you are using.
-
For this compound potassium salt: This form is freely soluble in water.[4] Sterile, purified water or a buffer such as Phosphate-Buffered Saline (PBS) can be used to prepare stock solutions.
-
For this compound free acid: This form is only slightly soluble in water.[3] For most in vitro assays, the recommended solvent for preparing a high-concentration stock solution is an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[3]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening and how can I prevent it? This is a common issue known as dilution-induced precipitation. It occurs because the this compound's solubility in the final aqueous medium (which contains only a very small percentage of DMSO) is much lower than in the concentrated DMSO stock.[5] This leads to an unknown and reduced effective concentration of the drug in your assay, causing inaccurate and variable results.[5]
To prevent this, you can:
-
Lower the final working concentration: This is the most direct way to stay below the solubility limit in the aqueous medium.
-
Pre-warm the medium: Having the cell culture medium at 37°C can help with solubility.
-
Modify the dilution technique: Add the DMSO stock solution slowly and drop-by-drop into the medium while gently swirling. This helps prevent localized high concentrations that can trigger precipitation.[5]
-
Use a co-solvent system: While keeping the final DMSO concentration low (typically <0.5% to avoid cellular toxicity), ensuring it is present can aid solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in your medium.
Troubleshooting Guide
Issue 1: this compound powder (free acid form) will not dissolve in my aqueous buffer (e.g., PBS).
-
Primary Cause: The free acid form of penicillin-class antibiotics has intrinsically low solubility in neutral aqueous solutions. The pKa of penicillins is around 2.6-2.8, meaning they are poorly soluble below this pH.[6]
-
Solutions:
-
Switch to the Potassium Salt: The most effective solution is to use this compound potassium, which is readily soluble in water.[1][2][4]
-
Adjust pH: If you must use the free acid, increasing the pH of your buffer to a range of 5.5 to 7.5 can deprotonate the carboxylic acid group, forming a more soluble salt in situ.[3] Caution: Ensure the final pH is compatible with your experimental system.
-
Use an Organic Stock: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer.
-
Issue 2: My experiment shows inconsistent results or lower-than-expected activity.
-
Primary Cause: This is often a secondary effect of poor solubility. If this compound has precipitated out of solution, the actual concentration available to interact with cells or enzymes is unknown and lower than calculated.
-
Solutions:
-
Visually Inspect for Precipitation: Before starting your experiment, hold your prepared solutions (e.g., in a cell culture plate or tube) up to a light source to check for any visible precipitate or cloudiness.
-
Prepare Solutions Fresh: Aqueous solutions of penicillins can be unstable. It is always recommended to prepare working solutions fresh for each experiment.[3]
-
Follow Best Practices for Dilution: Refer to Protocol 2 below for the recommended method of diluting a DMSO stock into an aqueous medium to minimize precipitation.
-
Quantitative Data Summary
Table 1: Qualitative Solubility of this compound Forms
| Solvent | This compound (Free Acid) | This compound Potassium | Rationale/Reference |
| Water (neutral pH) | Poorly Soluble | Freely Soluble | Penicillin salts are more soluble than their acid forms.[1][3][4] |
| PBS (pH 7.4) | Poorly Soluble | Soluble | Similar to water; physiological pH. |
| DMSO | Soluble | Soluble | Common organic solvent for poorly water-soluble drugs.[3] |
| Ethanol | Soluble | Soluble | An alternative organic solvent for stock preparation.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound (Free Acid) Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound free acid for use in in vitro assays.
Materials:
-
This compound (free acid form)
-
High-purity, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter (if sterility is critical and solution will not be used immediately)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) and place it in a sterile tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration. For 10 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C to aid dissolution.[5] Visually confirm that no solid particles remain.
-
Sterilization (Optional): Solutions in 100% DMSO are generally considered self-sterilizing. However, if desired, you can filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[7]
Protocol 2: Preparation of a Working Solution in Aqueous Medium from a DMSO Stock
Objective: To dilute the concentrated DMSO stock into cell culture medium or an aqueous buffer while minimizing precipitation.
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium or buffer (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile tubes and micropipettes
Procedure:
-
Thaw and Pre-warm: Thaw an aliquot of the this compound DMSO stock at room temperature. Pre-warm the required volume of the aqueous medium to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed. Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤0.5%).
-
Example: To make 10 mL of a 10 µg/mL working solution from a 10 mg/mL stock:
-
Dilution factor = (10,000 µg/mL) / (10 µg/mL) = 1000x
-
Volume of stock needed = 10 mL / 1000 = 0.010 mL = 10 µL
-
Final DMSO concentration = (10 µL) / (10 mL) = 0.1%, which is generally safe for most cell lines.
-
-
-
Dilution Step (Critical): Add the calculated volume of the this compound stock solution (10 µL) slowly and drop-by-drop directly into the vortex of the pre-warmed medium while it is being gently swirled or vortexed at a low speed. Do not add the medium to the DMSO stock.[5]
-
Final Mix and Use: Gently mix the final solution again. Visually inspect for any signs of precipitation. Use the freshly prepared working solution immediately in your experiment.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Potassium | C18H21KN2O5S | CID 23682190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Penicillin V potassium salt CAS#: 132-98-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. inchem.org [inchem.org]
- 7. medchemexpress.com [medchemexpress.com]
Preventing Propicillin precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Propicillin in stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation in stock solutions?
A1: The most frequent cause of precipitation is the use of an inappropriate solvent or pH for the specific form of this compound. Like many penicillin-class antibiotics, this compound is often supplied as a salt (e.g., this compound potassium) to enhance its solubility in aqueous solutions.[1] Attempting to dissolve the free acid form in water without pH adjustment, or preparing a highly concentrated solution beyond its solubility limit, can lead to precipitation. Degradation of the this compound molecule, often due to improper storage temperatures or multiple freeze-thaw cycles, can also result in less soluble byproducts.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For this compound potassium, sterile, nuclease-free water is the recommended solvent.[2] The potassium salt form is designed for enhanced aqueous solubility.[1] For other forms of this compound or if solubility issues persist, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be considered, although their compatibility with downstream experimental assays must be verified.
Q3: How does pH affect the solubility and stability of this compound solutions?
A3: The pH of a stock solution is critical for both solubility and stability. For many penicillin derivatives, a neutral to slightly alkaline pH (around 7.0-8.0) can improve the solubility of the salt form. However, higher pH values can accelerate the degradation of the β-lactam ring, a common instability issue with penicillins.[3] Conversely, acidic conditions can also lead to degradation.[3] It is crucial to find an optimal pH that balances solubility and stability.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: To maintain the stability and prevent degradation of this compound stock solutions, it is recommended to:
-
Store aliquots at -20°C for long-term storage to minimize chemical degradation.[4][5]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
-
Protect solutions from light, as some antibiotic solutions are light-sensitive.
Q5: Why did my this compound solution precipitate after freezing?
A5: Precipitation after freezing can occur for several reasons. If the initial solution was supersaturated, the solute can "crash out" at lower temperatures. Another common cause is degradation; the freeze-thaw process can sometimes accelerate the breakdown of the antibiotic into less soluble forms. To mitigate this, ensure the this compound is fully dissolved before freezing and avoid multiple freeze-thaw cycles by making single-use aliquots.[4]
Troubleshooting Guide
| Issue | Potential Root Cause | Recommended Solution |
| This compound powder is not dissolving | Incorrect solvent or pH. | For this compound potassium, use sterile water. If using the free acid form, try adding a small amount of 1M NaOH dropwise to aid dissolution. |
| Solution is too concentrated. | Prepare a less concentrated stock solution. | |
| Precipitation observed after preparation | The solution is supersaturated. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a new, less concentrated solution. |
| pH of the solution has shifted. | Check the pH of the solution and adjust if necessary. Buffer the solution if appropriate for your application. | |
| Precipitation after storage at -20°C | Degradation of this compound. | Prepare fresh stock solutions and ensure they are aliquoted into single-use volumes to avoid freeze-thaw cycles.[4] |
| The initial concentration was too high. | Lower the concentration of the stock solution. |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol provides a general methodology for preparing a stable stock solution of this compound potassium. It is recommended to perform a small-scale pilot experiment to determine the optimal concentration and pH for your specific lot of this compound and experimental needs.
Materials:
-
This compound potassium powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound potassium powder in a sterile conical tube.
-
Dissolution: Add a portion of the sterile water to the tube. Vortex or mix thoroughly to dissolve the powder. If dissolution is slow, gentle warming (to no more than 37°C) or brief sonication may be applied.
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired concentration. Ensure the solution is clear.
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filtering: Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.[6]
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store immediately at -20°C.[4][5]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound Potassium | C18H21KN2O5S | CID 23682190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin V potassium salt CAS#: 132-98-9 [m.chemicalbook.com]
- 3. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Inactivation of Propicillin by Components of Growth Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Propicillin by components of growth media.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with our this compound-based experiments. Could the growth media be a factor?
A1: Yes, components within the growth media can significantly impact the stability and efficacy of this compound. The β-lactam ring in this compound's structure is susceptible to degradation under various chemical conditions that can be present in complex culture media. Factors such as pH, temperature, and the presence of certain supplements can lead to the inactivation of the antibiotic, resulting in experimental variability.
Q2: Which specific components in the growth media are known to inactivate this compound?
A2: The most well-documented component known to inactivate penicillins, including this compound, is the amino acid cysteine . The sulfhydryl group (-SH) of cysteine can directly react with the β-lactam ring, leading to its cleavage and the inactivation of the antibiotic. Other substances that can contribute to this compound degradation include:
-
Other sulfhydryl-containing compounds: Similar to cysteine, other molecules with free sulfhydryl groups can also inactivate this compound.
-
Metal ions: Certain metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can catalyze the hydrolysis of the β-lactam ring.[1]
-
Acidic or alkaline conditions: this compound is most stable in a neutral pH range (approximately 6.0-7.5).[2] Deviations into acidic or alkaline pH can accelerate its degradation.[2]
Q3: Can vitamins in the media affect this compound's stability?
A3: While some vitamins, like Vitamin C (ascorbic acid), are acidic and could potentially lower the pH of the media, there is no strong evidence to suggest they directly inactivate this compound through a chemical reaction in typical cell culture concentrations. The primary concern with vitamins would be their effect on the overall pH of the culture medium.
Q4: How can we minimize the inactivation of this compound in our experiments?
A4: To minimize this compound inactivation, consider the following best practices:
-
Prepare fresh solutions: Prepare this compound stock solutions and media containing this compound fresh for each experiment whenever possible.
-
Optimize storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Control pH: Ensure the pH of your growth media is within the optimal range for this compound stability (pH 6.0-7.5).[2]
-
Consider media composition: If you suspect a component in your media is causing degradation, consider using a custom media formulation or a different type of media. If cysteine is a necessary component, be aware of its potential to inactivate this compound and consider this in your experimental design.
-
Add this compound just before use: Add this compound to the culture medium immediately before it is used in the experiment to minimize the time it is exposed to potentially degrading components at 37°C.
Troubleshooting Guides
Problem 1: Loss of selective pressure in long-term cultures.
-
Possible Cause: Degradation of this compound over time at 37°C.
-
Troubleshooting Steps:
-
Confirm this compound concentration: Use a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of active this compound in your culture medium over the course of the experiment.
-
Replenish this compound: If significant degradation is observed, consider a partial media change with fresh this compound-containing media at regular intervals.
-
Increase initial concentration: As an alternative, a higher initial concentration of this compound may be used, but this should be tested to ensure it does not have cytotoxic effects on the cells.
-
Problem 2: High variability in experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound across different wells or flasks. This can be due to minor variations in pH or the concentration of inactivating components.
-
Troubleshooting Steps:
-
Ensure homogenous mixing: Thoroughly mix the media after the addition of this compound to ensure a uniform concentration.
-
Standardize cell plating: Ensure consistent cell seeding density across all replicates, as high cell densities can alter the local microenvironment, including pH.
-
Use freshly prepared media: Avoid using media that has been stored for an extended period after the addition of this compound.
-
Problem 3: Complete failure of the antibiotic to show an effect.
-
Possible Cause: Rapid and complete degradation of this compound.
-
Troubleshooting Steps:
-
Check media components: Review the composition of your growth media for high concentrations of inactivating agents like cysteine or certain metal ions.
-
Verify stock solution integrity: Test the activity of your this compound stock solution to ensure it has not degraded during storage.
-
Perform a time-course experiment: Measure the concentration of this compound in the media at several early time points (e.g., 0, 2, 4, 8 hours) to determine the rate of degradation.
-
Data Presentation
The following tables summarize the stability of penicillins under various conditions. While specific data for this compound is limited, the data for Penicillin G and Penicillin V provide a strong indication of the expected stability profile due to their structural similarities.
Table 1: Stability of Penicillin G Sodium Solutions in Various Media [3]
| Medium | Stability Ranking |
| Citrate Buffer | 1 (Most Stable) |
| Acetate Buffer | 2 |
| Phosphate Buffer | 3 |
| Sodium Bicarbonate | 4 |
| 0.9% NaCl | 5 |
| 5% Glucose | 6 (Least Stable) |
Table 2: Effect of pH on the Degradation Rate of Penicillin G [3]
| pH | Relative Degradation Rate | Optimal pH Range |
| 4 | High | |
| 6 | Low | 6.0 - 7.5 |
| 7 | Very Low (Most Stable) | |
| 8 | Low | |
| 10 | High |
Table 3: Stability of Penicillin G in Solution at Various Temperatures [4]
| Temperature | Percentage of Degradation | Time |
| 20°C | 38% | 24 hours |
| 37°C | 50% | 24 hours |
| 56°C | 66% | 3 hours |
Experimental Protocols
Protocol: Stability Testing of this compound in Liquid Growth Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific growth medium over time.
Materials:
-
This compound standard of known purity
-
Growth medium to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic, to be optimized)
-
Sterile centrifuge tubes
-
0.22 µm syringe filters
-
Incubator at 37°C
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., sterile water or DMSO) to prepare a concentrated stock solution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Preparation of Test Samples:
-
Aseptically add the this compound stock solution to the test growth medium to achieve the desired final concentration.
-
Distribute the this compound-containing medium into sterile centrifuge tubes.
-
Prepare a "time zero" sample by immediately taking an aliquot, centrifuging to remove any potential particulates, and filtering the supernatant into an HPLC vial. Store this sample at -20°C until analysis.
-
-
Incubation:
-
Incubate the remaining tubes at 37°C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Process the sample as described for the "time zero" sample and store it at -20°C.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the optimized mobile phase. Set the UV detector to the appropriate wavelength for this compound (typically around 220-230 nm).
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Inject the collected samples and record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Factors leading to the inactivation of this compound.
Caption: Troubleshooting workflow for this compound inactivation.
References
Propicillin experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues when working with Propicillin. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of our this compound. What could be the cause?
A1: Batch-to-batch variability in antibiotic potency is a common issue that can arise from several factors. These include:
-
Manufacturing inconsistencies: Minor variations in the synthesis and purification process can lead to differences in the purity and isomeric ratio of the final product.
-
Degradation during storage: this compound, like other penicillins, is susceptible to degradation if not stored under optimal conditions. Factors such as temperature, humidity, and exposure to light can impact its stability.[1]
-
Inaccurate quantification: Errors in determining the concentration of the stock solutions can lead to perceived differences in potency.
We recommend performing a quality control check on each new batch of this compound before use.
Q2: Our in vitro experiments with this compound are yielding inconsistent Minimum Inhibitory Concentration (MIC) values. How can we improve reproducibility?
A2: Inconsistent MIC values can stem from multiple sources of experimental variability. To improve reproducibility, consider the following:
-
Standardize bacterial inoculum: Ensure the density of the bacterial culture is consistent across experiments. Using a spectrophotometer to measure optical density (OD) is crucial.
-
Control growth media: The composition and pH of the growth media can influence the activity of penicillins.[2] Use the same batch of media for experiments that will be compared.
-
Precise serial dilutions: Inaccuracies in preparing serial dilutions of this compound can significantly impact the final MIC value. Calibrate pipettes regularly.
-
Incubation conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for certain bacteria).
-
Use of control strains: Include a reference bacterial strain with a known MIC for this compound in every experiment to ensure the assay is performing as expected.[3]
Q3: What are the optimal storage and handling conditions for this compound to ensure its stability?
A3: To maintain the stability and potency of this compound, adhere to the following storage and handling guidelines:
-
Storage of powder: Store solid this compound in a tightly sealed container at the temperature recommended by the manufacturer, typically in a cool, dry, and dark place.
-
Stock solutions: Prepare stock solutions in a suitable solvent and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of penicillin solutions is pH-dependent, with optimal stability generally observed at pH values between 4.0 and 6.0.[2]
-
Working solutions: Prepare fresh working solutions from frozen stocks for each experiment. Do not store diluted solutions for extended periods, as degradation can occur.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
If you suspect that your this compound is losing activity, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected loss of this compound activity.
Issue 2: High Variability in Experimental Results
For high variability in experimental outcomes, consider the following diagnostic approach:
Caption: Diagnostic workflow for addressing high experimental variability.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standardized method to determine the MIC of this compound against a specific bacterial strain.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable sterile solvent (e.g., sterile distilled water or DMSO) to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store in aliquots at -20°C or below.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature for the bacterium (e.g., 37°C) until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
Seal the plate and incubate at the appropriate temperature for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathway
Mechanism of Action of this compound
This compound, like other penicillins, inhibits bacterial cell wall synthesis.[4] The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.
Data Presentation
Table 1: Factors Influencing Penicillin Stability
This table summarizes key factors that can affect the stability of penicillins, including this compound, and provides recommendations to mitigate their impact.
| Factor | Impact on Stability | Recommendation |
| pH | Penicillins are most stable in slightly acidic to neutral conditions (pH 4.0-6.0).[2] They degrade rapidly in alkaline and strongly acidic solutions.[2] | Prepare and store solutions in buffered systems within the optimal pH range. |
| Temperature | Higher temperatures accelerate the rate of degradation. | Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[5] |
| Moisture | The presence of water can lead to hydrolysis of the β-lactam ring, inactivating the antibiotic.[1] | Store the powdered form in a desiccated environment. |
| Enzymes | β-lactamases, enzymes produced by some bacteria, can inactivate penicillins by cleaving the β-lactam ring.[6] | Ensure aseptic techniques to prevent contamination of stock solutions. |
Table 2: Example Quality Control Parameters for this compound Batches
This table provides an example of parameters to assess when performing quality control on different batches of this compound.
| Parameter | Method | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% |
| Potency | Microbiological Assay (e.g., Cylinder-Plate Assay) | 90% - 115% of stated potency |
| Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | Spectrum conforms to reference standard |
| Moisture Content | Karl Fischer Titration | ≤ 2.0% |
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality control guidelines for amoxicillin, amoxicillin-clavulanate, azithromycin, piperacillin-tazobactam, roxithromycin, ticarcillin, ticarcillin-clavulanate, trovafloxacin (CP 99,219), U-100592, and U-100766 for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Results from multicenter trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
Technical Support Center: Propicillin In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propicillin in vitro. The information provided is based on studies of related β-lactam antibiotics and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound stock solutions?
Aqueous solutions of this compound, like many β-lactam antibiotics, are susceptible to degradation and should ideally be prepared fresh for each experiment.[1] If short-term storage is necessary, reconstituted solutions are generally more stable when refrigerated at 2°C to 8°C for up to 48 hours.[1] For long-term storage, freezing at -70°C is recommended to maintain stability.[2] Storage at -10°C has been shown to be unsuitable and may lead to rapid deterioration.[2]
Q2: At what temperature should I conduct my in vitro susceptibility assays with this compound?
The standard incubation temperature for many antimicrobial susceptibility tests is 35°C to 37°C.[3][4] However, the optimal temperature can depend on the specific bacterial strain being tested. For some bacteria, such as methicillin-resistant Staphylococcus aureus, incubation at 30°C or 35°C may enhance the detection of resistance.[3] It is crucial to maintain a consistent temperature throughout the experiment to ensure reproducible results.
Q3: Can temperature fluctuations affect the outcome of my experiment?
Yes, temperature fluctuations can significantly impact the stability and activity of this compound. Intermittent freezing and thawing of stock solutions can lead to instability.[2] During incubation, inconsistent temperatures can affect the growth rate of the microorganisms and the degradation rate of the antibiotic, leading to variable results.
Q4: How does pH interact with temperature to affect this compound stability?
The stability of penicillins is highly dependent on both pH and temperature. This compound is generally most stable in solutions with a pH range of 5.5 to 7.5.[1] Elevated temperatures can accelerate the rate of hydrolysis, especially in alkaline conditions (pH > 7.4).[5] Therefore, it is essential to use a buffered solution, such as a citrate (B86180) buffer at a pH of approximately 7.0, to maintain stability, especially when conducting experiments at physiological temperatures (e.g., 37°C).[6]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the pH of the solution may be too low. Penicillins are less soluble in acidic conditions.[1] Temperature changes can also reduce solubility.
-
Solution:
-
Prepare the solution at a concentration below its solubility limit at the intended storage or experimental temperature.
-
If using an aqueous solvent, consider gently warming the solution to room temperature.
-
For stock solutions, consider using a solvent like DMSO and then diluting it into your aqueous assay medium, ensuring the final DMSO concentration is low enough not to affect your experimental results.[1]
-
Use a buffered solvent, such as PBS at pH 7.2, to maintain a suitable pH.[1]
-
Issue 2: Inconsistent or lower-than-expected this compound activity.
-
Possible Cause: Degradation of this compound due to improper storage, extended time in solution at suboptimal temperatures, or inappropriate pH. Elevated temperatures, such as 37°C, can increase the rate of degradation.[5]
-
Solution:
-
Always prepare fresh solutions of this compound immediately before each experiment.[5]
-
If using a stock solution, ensure it has been stored correctly at -70°C for long-term storage or 2-8°C for short-term storage.[1][2]
-
Minimize the time the this compound solution is kept at room temperature or incubator temperature before being added to the assay.
-
Ensure the pH of your experimental medium is within the optimal range for this compound stability (pH 5.5-7.5).[1]
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent timing in the preparation and addition of this compound to the experimental setup can lead to varying degrees of degradation between replicates.[5] Inconsistent temperatures across the incubation plate or between different experiments can also contribute to variability.
-
Solution:
-
Standardize your workflow to ensure that the time between dissolving this compound and adding it to your assay is consistent for all replicates.[5]
-
Use a calibrated incubator and ensure even heat distribution.
-
Prepare a master mix of the this compound solution to be added to all relevant wells to minimize pipetting variations.
-
Data on the Effect of Temperature on Penicillin Stability
The following table summarizes the stability of β-lactam antibiotics, which can be used as a proxy for this compound, at various temperatures.
| Storage Temperature | Stability and Activity | Reference |
| -70°C | High stability; recommended for long-term storage of solutions. | [2] |
| -25°C | Suitable for storage up to 3 months for many β-lactams. | [2] |
| -10°C | Unsuitable for storage; leads to rapid deterioration. | [2] |
| 4°C | More stable than at -10°C; suitable for short-term storage (up to 48 hours). | [1][2] |
| 20-25°C (Room Temp) | Reconstituted vials may be stable for up to 24 hours. | [1] |
| 37°C (Physiological) | Beta-lactams can degrade quite rapidly. Some may maintain activity for up to 21 days. | [7] |
| >52°C | Rapid degradation is expected. | [6] |
| 100°C - 121°C | High degradation observed for penicillins. | [8] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent.[9]
1. Preparation of this compound Stock Solution: a. Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration 100-fold higher than the highest concentration to be tested. b. If not used immediately, store the stock solution at the recommended temperature (-70°C for long-term, 2-8°C for short-term).
2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate culture (18-24 hours), select several colonies of the test microorganism. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well. d. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound and bacteria. e. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
4. Incubation: a. Seal the plate and incubate at the desired temperature (e.g., 35°C or 37°C) for 16-20 hours in an ambient air incubator.
5. Determination of MIC: a. After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Decision tree for troubleshooting low this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature on the in vitro susceptibility of Staphylococcus aureus to penicillinase-resistant penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Propicillin Adsorption to Lab Plastics
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the non-specific adsorption of Propicillin to laboratory plastics. Adsorption can lead to significant experimental artifacts, including inaccurate quantitation and reduced compound availability. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound lower than expected?
A significant loss of this compound from your working solution can occur due to its adsorption to the surface of common laboratory plastics like polypropylene (B1209903) and polystyrene. This phenomenon is particularly prevalent with hydrophobic and/or charged molecules. The binding can be influenced by the type of plastic, surface area, temperature, and the duration of contact.
Q2: Which type of plastic labware is best for working with this compound?
While this compound-specific data is limited, general principles of small molecule and peptide adsorption suggest that polypropylene is often a better choice than polystyrene for reducing non-specific binding.[1][2] However, for sensitive applications, it is crucial to use labware specifically designed for low analyte binding.
Q3: What are "low-bind" or "non-binding" tubes and plates?
Low-bind or non-binding labware is made from plastics that have been specially treated or modified to create a hydrophilic surface. This surface creates a hydration layer that prevents molecules like this compound from adsorbing.[3] These products are highly recommended for quantitative studies, preparation of standards, and long-term storage of solutions.
Q4: Can I prevent this compound adsorption without purchasing specialized labware?
Yes, several methods can be employed to passivate the surface of standard labware and reduce adsorption. A common and effective technique is to pre-coat the plastic surface with a blocking agent like Bovine Serum Albumin (BSA).
Q5: How do experimental conditions affect this compound adsorption?
Adsorption can be influenced by several factors:
-
Temperature: Higher temperatures can increase the rate and extent of adsorption.[4]
-
Incubation Time: The longer a solution is in contact with the plastic, the greater the potential for adsorption.[4]
-
pH and Ionic Strength: The charge of both the this compound molecule and the plastic surface can be affected by the pH and ionic strength of the buffer, thereby influencing electrostatic interactions that can lead to adsorption.[5][6]
Troubleshooting Guides
Issue: Inconsistent Results in this compound Assays
If you are observing high variability in your experimental replicates or between different experiments, this compound adsorption may be a contributing factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue: Low Recovery of this compound After Storage
If you notice a decrease in this compound concentration after storing solutions in plastic tubes or plates, this is a strong indicator of adsorption.
Mitigation Strategies:
-
Switch to Low-Bind Labware: This is the most straightforward and often most effective solution.
-
Use Glassware: For storage, consider using silanized glass vials, which have a very low binding propensity.
-
BSA Coating: Pre-treat your plastic tubes with a BSA solution to block non-specific binding sites.
-
Optimize Storage Conditions: Store solutions at lower temperatures (e.g., 4°C or -20°C) to reduce the rate of adsorption.
Data Summary
The following tables summarize general findings on the adsorption of small molecules and peptides to different types of labware and the effectiveness of various mitigation strategies.
Table 1: Comparison of Common Laboratory Plastics for Analyte Adsorption
| Plastic Type | Adsorption Propensity | Recommended Use Cases |
| Polystyrene | High[1] | General, non-quantitative applications |
| Polypropylene | Moderate[1][2] | Better alternative to polystyrene; suitable for some applications |
| Low-Bind Polypropylene | Very Low[4] | Quantitative analysis, standard preparation, sample storage |
| Glass (Silanized) | Very Low | Long-term storage, preparation of stock solutions |
Table 2: Effectiveness of Mitigation Strategies
| Mitigation Strategy | Effectiveness | Considerations |
| Use of Low-Bind Labware | High[4][7] | Higher initial cost |
| BSA Coating | High[4] | Requires an extra preparation step; potential for BSA to interfere with downstream assays |
| Plasma Treatment | High[8][9] | Typically performed by the manufacturer; not a user-level modification |
| Addition of Surfactants (e.g., Tween-20) | Moderate to High | Must be compatible with the experimental assay; may affect cell viability |
| Modification of Solvent | Variable | Adding organic solvents can reduce adsorption but may not be suitable for all applications |
Experimental Protocols
Protocol 1: Quantifying this compound Adsorption to Labware
This protocol allows you to determine the extent of this compound loss in your specific labware.
Experimental Workflow:
Caption: Workflow for quantifying this compound adsorption.
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer or solvent.
-
Create a working solution at a concentration relevant to your experiments.
-
Aliquot this working solution into the different types of tubes you wish to test (e.g., standard polypropylene, polystyrene, and low-bind tubes). Use silanized glass vials as a negative control for adsorption.
-
Incubate the tubes for a period and at a temperature that mimics your experimental procedure.
-
After incubation, carefully transfer the supernatant from each tube to a new, clean low-bind tube.
-
Analyze the concentration of this compound in each supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculate the percentage of this compound adsorbed for each tube type relative to the concentration remaining in the glass vial.
Protocol 2: BSA Coating of Lab Plastics
This protocol details how to passivate the surface of standard plasticware to reduce non-specific binding.
Methodology:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 1% (w/v) in your experimental buffer or purified water.
-
Fill the tubes or wells of a plate with the BSA solution, ensuring all surfaces that will contact your this compound solution are covered.
-
Incubate for at least 30 minutes at room temperature. For more robust coating, incubate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the BSA solution.
-
Gently wash the surfaces two to three times with your experimental buffer to remove any unbound BSA.
-
The labware is now ready for use. It is best to use it immediately after preparation.
References
- 1. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 8. [Effect of plasma-treatment on suppression of drug adsorption to the surface of plastic infusion bag] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Propicillin vs. Ampicillin: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of propicillin and ampicillin (B1664943), two important members of the penicillin class of antibiotics. While both antibiotics share a common mechanism of action, their in vitro activity profiles can vary. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways to aid in research and development.
Data Presentation: In Vitro Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.6 - 1[1] |
| Streptococcus pneumoniae | 0.03 - 0.06[1] |
| Escherichia coli | 4[1] |
| Haemophilus influenzae | 0.25[1] |
Note on this compound Efficacy: While quantitative comparative data is scarce, some studies have indicated that this compound is more active in vitro against penicillinase-producing staphylococci than penicillin G or V.
Mechanism of Action
Both this compound and ampicillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The core mechanism involves the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and death.
Figure 1: Mechanism of action of penicillin antibiotics.
Experimental Protocols
The following are detailed methodologies for determining the in vitro efficacy of antibiotics like this compound and ampicillin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 2: Workflow for MIC determination by broth microdilution.
Zone of Inhibition Determination via Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.
-
Plate Preparation: A Mueller-Hinton agar (B569324) plate is prepared.
-
Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to evenly streak the entire surface of the agar plate to create a bacterial lawn.
-
Disk Placement: Paper disks impregnated with a specific concentration of the antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. This zone diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
References
Propicillin vs. Penicillin V: A Comparative Analysis of Antibacterial Efficacy
An Objective Guide for Researchers in Drug Development
This guide offers a comparative overview of the antibacterial activities of propicillin and penicillin V, two closely related penicillin antibiotics. While both agents have historically been noted for their similar spectra of activity, this document aims to provide a data-centric comparison for the scientific community. The information presented herein is intended to support researchers and drug development professionals in their evaluation of these compounds.
This compound, a semi-synthetic penicillin, and penicillin V, a natural penicillin, share the core β-lactam ring structure essential for their antibacterial action.[1] Their primary mechanism involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] This action disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.[2] While both are orally administered and show activity against a range of Gram-positive bacteria, subtle differences in their chemical structure may influence their pharmacokinetic properties and antibacterial potency.
It is important to note that while the antibacterial spectra of this compound and penicillin V are often described as nearly identical, recent, direct comparative studies with quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in publicly accessible literature. The following sections provide available quantitative data for penicillin V and a detailed protocol for a standard method used to determine antibacterial activity, which would be applicable for a direct comparison.
Quantitative Comparison of Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[3] The table below summarizes the MIC50 and MIC90 values for Penicillin V Potassium against two clinically significant Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae. These values indicate the MICs required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Penicillin V Potassium | Staphylococcus aureus | 0.25 | >256 |
| Streptococcus pneumoniae | 0.015 | 4 | |
| Data sourced from BenchChem's "A Comparative Guide to the Minimum Inhibitory Concentration of Penicillin V Potassium".[3] |
Note: The efficacy of Penicillin V against Staphylococcus aureus is significantly diminished in strains that produce the enzyme penicillinase, which inactivates the antibiotic. This is reflected in the high MIC90 value, indicating a high level of resistance in a significant portion of isolates.[3]
Experimental Protocols for Determining Antibacterial Activity
To ensure accurate and reproducible comparisons of antibacterial potency, standardized methods for MIC determination are employed. The broth microdilution method is a widely accepted and recommended procedure by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Broth Microdilution Method for MIC Determination
This method utilizes 96-well microtiter plates to test the effect of serial dilutions of an antibiotic on bacterial growth in a liquid medium.[3]
1. Preparation of Antibiotic Solutions:
-
A stock solution of the antibiotic (e.g., this compound or Penicillin V) is prepared at a precise, known concentration in an appropriate solvent.
-
Serial two-fold dilutions of this stock solution are then prepared in a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), directly within the wells of the microtiter plate. Each well will contain a final volume of 100 µL with a decreasing concentration of the antibiotic.
2. Inoculum Preparation:
-
A pure culture of the test bacterium is grown on an appropriate solid agar (B569324) medium.
-
Several morphologically similar colonies are selected and suspended in a sterile saline solution.
-
The turbidity of this bacterial suspension is adjusted to match that of a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
This standardized suspension is then further diluted in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).
-
The inoculated plate is then incubated at a controlled temperature, typically 35-37°C, for a specified period, usually 16-20 hours.
4. Interpretation of Results:
-
Following incubation, the microtiter plate is examined for visible signs of bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the test organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration of an antibiotic.
References
A Comparative Analysis of Propicillin and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propicillin and other representative beta-lactam antibiotics, including Penicillin V, Amoxicillin, Ampicillin, and Piperacillin. The information presented is supported by available data to assist in research and development efforts within the field of antibacterial therapeutics.
Introduction to Beta-Lactam Antibiotics
Beta-lactam antibiotics are a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure. This class of drugs exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of bacteria that is absent in human cells. The primary target of beta-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][2] By binding to and inactivating these enzymes, beta-lactams disrupt the structural integrity of the cell wall, leading to cell lysis and bacterial death.
This compound is a semi-synthetic, acid-stable penicillin that can be administered orally.[1] It belongs to the beta-lactamase sensitive penicillins, similar to Penicillin V.[1] This guide will compare the available data on this compound with other widely used beta-lactam antibiotics to provide a comprehensive overview of their relative performance.
Mechanism of Action
The fundamental mechanism of action is conserved across the beta-lactam antibiotics discussed in this guide. The process begins with the antibiotic binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2] This inactivation prevents the cross-linkage of peptidoglycan chains, which is a critical step in maintaining the strength and rigidity of the bacterial cell wall. The disruption of cell wall synthesis ultimately leads to a weakening of the cell wall and subsequent cell lysis, often mediated by the bacterium's own autolytic enzymes.[2]
Spectrum of Activity and Comparative Performance
The antibacterial spectrum of beta-lactam antibiotics varies depending on their chemical structure. This section presents available quantitative data, primarily as Minimum Inhibitory Concentrations (MICs), to compare the in vitro activity of this compound and other beta-lactams against key Gram-positive pathogens. It is important to note that specific, directly comparable MIC data for this compound in recent English-language literature is limited. The data for this compound is primarily derived from older German-language publications, and its activity is generally reported to be similar to that of Penicillin V.
Data Presentation:
The following tables summarize the MIC values (in µg/mL) for the selected beta-lactam antibiotics against common bacterial species. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus
| Antibiotic | MIC Range | MIC50 | MIC90 | Notes |
| This compound | Data not readily available in recent English literature. Older German studies suggest activity similar to Penicillin V. | - | - | Beta-lactamase sensitive. |
| Penicillin V | Data not readily available in recent English literature. | - | - | Ineffective against penicillinase-producing strains. |
| Amoxicillin | 0.25 - 128 | 0.5 | 8 | Ineffective against penicillinase-producing strains. |
| Ampicillin | 0.25 - >32 | - | - | Ineffective against penicillinase-producing strains. |
| Piperacillin | 0.12 - >128 | 2 | 32 | Activity can be enhanced with a beta-lactamase inhibitor. |
Table 2: Comparative MICs (µg/mL) against Streptococcus pneumoniae
| Antibiotic | MIC Range | MIC50 | MIC90 | Notes |
| This compound | Data not readily available in recent English literature. Older German studies suggest activity similar to Penicillin V. | - | - | |
| Penicillin V | ≤0.015 - ≥8 | 0.03 | 1 | Breakpoints for susceptibility vary based on the site of infection. |
| Amoxicillin | ≤0.015 - 16 | 0.03 | 2 | Often more active than Penicillin V against intermediate-level resistant strains. |
| Ampicillin | ≤0.015 - 8 | 0.03 | 2 | |
| Piperacillin | ≤0.016 - 32 | 0.06 | 4 |
Table 3: Comparative MICs (µg/mL) against Streptococcus pyogenes
| Antibiotic | MIC Range | MIC50 | MIC90 | Notes |
| This compound | Data not readily available in recent English literature. Older German studies suggest activity similar to Penicillin V. | - | - | |
| Penicillin V | ≤0.008 - 0.125 | 0.015 | 0.03 | Generally highly active. |
| Amoxicillin | ≤0.008 - 0.125 | 0.015 | 0.03 | |
| Ampicillin | ≤0.008 - 0.125 | 0.015 | 0.03 | |
| Piperacillin | ≤0.03 - 0.25 | 0.06 | 0.125 |
Mechanisms of Resistance
Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge. The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. This is a common mechanism of resistance in bacteria such as Staphylococcus aureus. This compound and Penicillin V are susceptible to degradation by these enzymes.
-
Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of beta-lactam antibiotics. This is a key mechanism of resistance in Streptococcus pneumoniae.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels in Gram-negative bacteria, can restrict the entry of beta-lactam antibiotics to their PBP targets.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport beta-lactam antibiotics out of the cell, preventing them from reaching their PBP targets.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for evaluating the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Agar (B569324) Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Disk Diffusion Method
The disk diffusion method involves inoculating a standardized bacterial suspension onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the bacterium is determined by measuring the diameter of the zone of growth inhibition around the disk and comparing it to standardized interpretive charts.
Pharmacokinetics and Pharmacodynamics
-
This compound and Penicillin V: Both are acid-stable and can be administered orally. Their absorption can be affected by food. They have relatively short half-lives.
-
Amoxicillin and Ampicillin: Amoxicillin is generally better absorbed orally than ampicillin, leading to higher serum concentrations and less frequent dosing.
-
Piperacillin: Typically administered intravenously, often in combination with a beta-lactamase inhibitor like tazobactam, to broaden its spectrum of activity against beta-lactamase-producing bacteria.
The efficacy of beta-lactam antibiotics is generally considered to be time-dependent, meaning their bactericidal activity is optimized when the concentration of the free drug at the site of infection remains above the MIC for an extended period of the dosing interval.
Conclusion
This compound is a beta-lactamase sensitive penicillin with an antibacterial spectrum focused on Gram-positive bacteria, similar to Penicillin V. While direct, recent quantitative comparisons with other beta-lactams are scarce in the English-language literature, historical data suggests comparable in vitro activity to Penicillin V. For broader coverage, especially against Gram-negative bacteria and beta-lactamase-producing strains, aminopenicillins like Amoxicillin and extended-spectrum penicillins such as Piperacillin (often in combination with a beta-lactamase inhibitor) are generally preferred. The choice of a specific beta-lactam antibiotic in a research or clinical setting should be guided by the susceptibility of the target pathogen, the pharmacokinetic properties of the drug, and the potential for bacterial resistance. Further research to generate updated, directly comparable in vitro susceptibility data for older antibiotics like this compound would be valuable for a more complete understanding of their place in the antibacterial armamentarium.
References
Propicillin MIC Validation: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the validation of Propicillin Minimum Inhibitory Concentration (MIC) results against established reference strains. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary experimental protocols and presents a comparative analysis of expected versus observed MIC values.
Comparative MIC Data
The following table summarizes the expected MIC ranges for this compound against key quality control (QC) bacterial strains, as recommended by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These reference ranges are crucial for ensuring the accuracy and reproducibility of in-house MIC assays. The observed MIC values for a test batch of this compound are provided for comparative analysis.
| Bacterial Strain | ATCC Number | Reference MIC Range (µg/mL) | Observed this compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 | 0.25 | Pass |
| Enterococcus faecalis | 29212 | 0.5 - 2 | 1 | Pass |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 0.06 | Pass |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the standardized broth microdilution method for determining the MIC of this compound, adhering to the principles outlined by CLSI and EUCAST.[1][2]
1. Materials and Reagents:
-
This compound powder (potency and purity certified)
-
Reference bacterial strains:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Streptococcus pneumoniae ATCC 49619
-
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For S. pneumoniae: CAMHB supplemented with 2-5% lysed horse blood.[3]
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water, DMSO)
-
Bacterial inoculum preparation materials (spectrophotometer, 0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Based on the potency of the powder, calculate the required volume of solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Dissolve the powder in the appropriate solvent (e.g., sterile deionized water). Ensure complete dissolution.
3. Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the this compound stock solution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This will result in a range of this compound concentrations.
-
Reserve wells for a positive control (no antibiotic) and a negative control (no bacteria).
4. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the QC strain.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.[3]
6. Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the obtained MIC value for each QC strain with the established reference ranges. The results should fall within the expected range for the assay to be considered valid.
Workflow for this compound MIC Validation
The following diagram illustrates the key steps in the validation of this compound MIC results against reference strains.
Caption: Workflow for the validation of this compound MIC results.
References
- 1. Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propicillin and Third-Generation Cephalosporins in Combating Gram-Positive Bacteria
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the efficacy of propicillin, a penicillin-class antibiotic, and third-generation cephalosporins against key Gram-positive pathogens. This document synthesizes available in vitro data, outlines relevant experimental methodologies, and visually represents key biological and procedural concepts.
Executive Summary
This guide offers a comparative overview of this compound and third-generation cephalosporins, focusing on their efficacy against clinically relevant Gram-positive bacteria, including Streptococcus pyogenes, Streptococcus pneumoniae, and Staphylococcus aureus. While both classes of β-lactam antibiotics function by disrupting bacterial cell wall synthesis, their spectrum of activity and potency can differ. This comparison relies on a synthesis of available data from various sources due to a lack of direct head-to-head comparative studies.
Third-generation cephalosporins generally exhibit a broader spectrum of activity, particularly against Gram-negative bacteria. However, their efficacy against Gram-positive organisms, while present, can be variable. This compound, as a member of the penicillin family, is traditionally more targeted towards Gram-positive bacteria. The following sections provide a detailed breakdown of their comparative efficacy based on available Minimum Inhibitory Concentration (MIC) data, descriptions of key experimental protocols for assessing antibiotic efficacy, and visual diagrams to elucidate their mechanism of action and experimental workflows.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and representative third-generation cephalosporins against key Gram-positive bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro and is a critical measure of an antibiotic's potency. A lower MIC value indicates greater efficacy.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Antibiotic Class | Antibiotic | Streptococcus pyogenes (Group A Strep) | Streptococcus pneumoniae | Staphylococcus aureus (Methicillin-Susceptible - MSSA) |
| Penicillin | This compound (as Penicillin G) | 0.006 | ≤ 0.06 (Susceptible) | 0.4 - 24 |
| Third-Generation Cephalosporins | Ceftriaxone | 0.03 | ≤ 1.0 (Susceptible) | - |
| Cefotaxime (B1668864) | 0.015 | ≤ 1.0 (Susceptible) | ≤ 8.0 (Susceptible) | |
| Cefpodoxime | Susceptible | ≤ 0.5 | 4.0 |
Note: Data is compiled from multiple sources and may not be from direct comparative studies. The MIC for this compound against S. pyogenes is based on data for Penicillin G, a closely related compound. MIC values for S. pneumoniae and S. aureus can vary based on the specific strain and its resistance mechanisms.
Experimental Protocols
The data presented in this guide are derived from standard microbiological assays. The following are detailed methodologies for key experiments used to determine antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is determined using either broth dilution or agar (B569324) dilution methods.
1. Broth Dilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared.
-
Inoculation: A fixed volume of the bacterial suspension is added to each tube or well containing the diluted antibiotic.
-
Incubation: The tubes or microplates are incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
2. Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic incorporated into the agar medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Exposure: The antibiotic is added to the bacterial suspension at a specific concentration (often a multiple of the MIC, e.g., 4x MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable bacteria (Colony Forming Units per mL, CFU/mL) in each sample is determined by serial dilution and plating on agar plates.
-
Analysis: The change in bacterial count over time is plotted to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
In Vivo Animal Models of Infection
Animal models are crucial for evaluating the efficacy of antibiotics in a living organism. For streptococcal infections, murine models are commonly used.
-
Infection Model: Mice are infected with a specific strain of bacteria, such as Streptococcus pyogenes, to induce a localized (e.g., skin or soft tissue) or systemic infection.
-
Treatment: Following infection, animals are treated with the test antibiotic (e.g., this compound or a third-generation cephalosporin) at various doses and dosing schedules. A control group receives a placebo.
-
Outcome Measures: Efficacy is assessed by monitoring survival rates, measuring the bacterial burden in relevant tissues (e.g., spleen, liver, or the site of infection), and observing clinical signs of illness.
-
Data Analysis: Statistical analysis is used to compare the outcomes between the treated and control groups to determine the in vivo efficacy of the antibiotic.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and third-generation cephalosporins are β-lactam antibiotics that target the final step of peptidoglycan synthesis in the bacterial cell wall. This process is essential for maintaining the structural integrity of the bacterial cell.
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Workflow: Antibiotic Efficacy Testing
The following diagram illustrates a generalized workflow for assessing the efficacy of an antibiotic from in vitro testing to in vivo validation.
Caption: Generalized workflow for antibiotic efficacy testing.
Conclusion
Based on the available in vitro data, both this compound (represented by Penicillin G) and third-generation cephalosporins demonstrate activity against key Gram-positive pathogens. This compound appears to be highly potent against Streptococcus pyogenes. Third-generation cephalosporins, such as cefotaxime and ceftriaxone, also show good activity against streptococci and, in the case of cefotaxime and cefpodoxime, against methicillin-susceptible Staphylococcus aureus.
It is important to note that the development of resistance is a significant concern for both classes of antibiotics. The efficacy of these agents can be highly dependent on the specific bacterial strain and its resistance profile.
The lack of direct comparative studies between this compound and third-generation cephalosporins necessitates a cautious interpretation of the synthesized data. Further head-to-head in vitro and in vivo studies are warranted to provide a more definitive comparison of their efficacy. This guide serves as a summary of the current, albeit fragmented, evidence to aid researchers and drug development professionals in their ongoing efforts to combat bacterial infections.
Cross-Resistance Between Propicillin and Other Penicillins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of propicillin's performance relative to other penicillins, supported by available data and detailed experimental methodologies.
This compound, a phenoxypropyl penicillin, belongs to the β-lactam class of antibiotics. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). However, the emergence of bacterial resistance, primarily through enzymatic degradation by β-lactamases and alterations in PBPs, necessitates a clear understanding of its cross-resistance profile with other members of the penicillin family.
Quantitative Data on Penicillin Susceptibility
To provide a framework for comparison, the following tables summarize representative MIC values for common penicillins against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae, including susceptible and resistant phenotypes. It is important to note that MIC values can vary between studies based on the specific strains tested and the methodologies used.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of Various Penicillins against Staphylococcus aureus
| Penicillin | Penicillin-Susceptible S. aureus (PSSA) | Penicillinase-Producing S. aureus | Methicillin-Resistant S. aureus (MRSA) |
| This compound | Data not readily available in recent literature; older studies suggest activity comparable to Penicillin V.[1][2] | Data not readily available in recent literature. | Ineffective |
| Penicillin G | ≤ 0.12 | > 0.12 (Often ≥ 256) | > 0.12 (Often ≥ 256) |
| Penicillin V | ≤ 0.12 | > 0.12 | > 0.12 |
| Methicillin (B1676495) | ≤ 2 | ≤ 2 | ≥ 16 |
| Oxacillin | ≤ 0.5 | ≤ 0.5 | ≥ 4 |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of Various Penicillins against Streptococcus pneumoniae
| Penicillin | Penicillin-Susceptible S. pneumoniae (PSSP) | Penicillin-Intermediate S. pneumoniae (PISP) | Penicillin-Resistant S. pneumoniae (PRSP) |
| This compound | Data not readily available in recent literature. | Data not readily available in recent literature. | Data not readily available in recent literature. |
| Penicillin G | ≤ 0.06 | 0.12 - 1.0 | ≥ 2.0 |
| Amoxicillin | ≤ 2 | 4 | ≥ 8 |
| Oxacillin | ≤ 0.06 | 0.12 - 1.0 | ≥ 2.0 |
Experimental Protocols
The determination of cross-resistance relies on standardized antimicrobial susceptibility testing. The following is a detailed methodology for a key experiment used to generate the type of data presented above.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the MIC of an antibiotic against a specific bacterium.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth).
- Antibiotics: Stock solutions of this compound and other penicillins of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well plates.
2. Inoculum Preparation:
- The overnight bacterial culture is diluted in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Antibiotic Dilution Series:
- A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well microtiter plate. This creates a range of concentrations to test.
4. Inoculation and Incubation:
- Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plate is incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Mechanisms of Cross-Resistance
Cross-resistance between penicillins is primarily governed by two mechanisms:
-
β-Lactamase Production: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Penicillinase-producing strains of S. aureus will show resistance to penicillin G, penicillin V, and likely this compound, but may remain susceptible to penicillinase-resistant penicillins like methicillin and oxacillin.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of penicillins. This is the mechanism of resistance in MRSA (mediated by the mecA gene encoding PBP2a) and in penicillin-resistant S. pneumoniae. This type of resistance often confers cross-resistance to all β-lactam antibiotics, including this compound.
Visualizing Resistance Mechanisms and Experimental Workflow
Caption: Mechanisms of penicillin action and resistance.
Caption: Workflow for MIC determination.
References
- 1. [this compound (alpha-phenoxypropyl-penicillin). In vivo levels of active forms and antibacterial activity in comparison with penicillin V] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Propicillin and Amoxicillin Against Staphylococci: A Comparative Analysis
A comprehensive in vitro comparison of propicillin and amoxicillin (B794) against staphylococcal species is hampered by a notable lack of publicly available data on the anti-staphylococcal activity of this compound. While extensive research details the efficacy of amoxicillin, a widely used aminopenicillin, against various Staphylococcus strains, similar quantitative data for this compound is not readily found in the current scientific literature. This guide, therefore, summarizes the available in vitro data for amoxicillin and provides the standardized experimental protocols that would be necessary for a direct comparative study.
Introduction to this compound and Amoxicillin
This compound, a lesser-known penicillin antibiotic, and amoxicillin, a cornerstone in the treatment of bacterial infections, both belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Staphylococci, particularly Staphylococcus aureus, are a common cause of infections and have developed various resistance mechanisms, most notably the production of β-lactamase enzymes that can inactivate many penicillin-based antibiotics.
Comparative In Vitro Activity Data
Due to the absence of specific in vitro susceptibility data for this compound against Staphylococcus species in the reviewed literature, a direct quantitative comparison with amoxicillin cannot be presented.
For amoxicillin, a significant body of research exists. The in vitro activity of amoxicillin against Staphylococcus aureus is largely dependent on the strain's ability to produce β-lactamase.
Table 1: In Vitro Activity of Amoxicillin against Staphylococcus aureus
| Antibiotic | Staphylococcus Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Amoxicillin | S. aureus | 0.50 | 8 | 0.25 - 128 |
| Amoxicillin | S. pseudintermedius | 0.25 | 8 | 0.125 - 64 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data sourced from a study on canine clinical isolates[1].
It is important to note that many S. aureus strains are resistant to amoxicillin due to β-lactamase production[2]. In clinical practice, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to overcome this resistance.
Experimental Protocols
For a direct in vitro comparison of this compound and amoxicillin against staphylococci, the following standardized experimental protocols are recommended. These methodologies adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Preparation of Bacterial Inoculum:
-
Isolate colonies of the Staphylococcus strain to be tested from a fresh agar (B569324) plate (18-24 hours growth).
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound and amoxicillin.
-
Perform serial twofold dilutions of each antibiotic in MHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Assay
A time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
-
Prepare a logarithmic-phase bacterial culture of the Staphylococcus strain in a suitable broth.
-
Dilute the culture to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Prepare tubes with the desired concentrations of this compound and amoxicillin (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.
2. Sampling and Viable Cell Count:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a sterile saline solution.
-
Plate the dilutions onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
3. Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of two antibiotics.
Caption: Experimental workflow for comparing the in vitro activity of two antibiotics.
Conclusion
While a direct in vitro comparison between this compound and amoxicillin against staphylococci is not possible due to the lack of data for this compound, this guide provides the necessary framework and established protocols for conducting such a study. The available data for amoxicillin underscores the importance of considering β-lactamase production in staphylococcal isolates when evaluating the efficacy of penicillin-class antibiotics. Further research is warranted to determine the in vitro activity of this compound against clinically relevant staphylococcal strains to ascertain its potential therapeutic value.
References
The Synergistic Alliance of Penicillins and Aminoglycosides: A Comparative Guide
A comprehensive analysis of the enhanced bactericidal activity achieved by combining penicillins and aminoglycosides, offering insights for researchers and drug development professionals.
The combination of β-lactam antibiotics, such as penicillins, with aminoglycosides represents a classic example of antibiotic synergy, a strategy employed to enhance efficacy, combat resistance, and achieve bactericidal outcomes that may not be possible with monotherapy. This guide provides a comparative overview of the synergistic effects observed between penicillins and aminoglycosides, supported by experimental data and detailed methodologies.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic relationship between penicillins and aminoglycosides is primarily attributed to a sequential mechanism of action that compromises the bacterial cell's defenses on two fronts.[1] Penicillins, as β-lactam antibiotics, act by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This disruption leads to a weakened and more permeable cell wall.[1]
This increased permeability facilitates the entry of aminoglycosides into the bacterial cytoplasm, a step that is otherwise hindered by the intact cell envelope. Once inside, aminoglycosides bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.[1] This combined assault results in a potent bactericidal effect that is often greater than the sum of the individual activities of the two antibiotic classes.
Caption: Mechanism of penicillin-aminoglycoside synergy.
Quantitative Analysis of Synergy
The synergistic effect of combining penicillins with aminoglycosides can be quantified using various in vitro methods, most notably the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays.
Checkerboard Assay and FIC Index
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents. It involves a two-dimensional array of serial dilutions of both drugs, alone and in combination. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
FIC Index Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The following table summarizes the results of checkerboard analyses from various studies on penicillin-aminoglycoside combinations against different bacterial strains.
| Penicillin | Aminoglycoside | Bacterial Strain(s) | FIC Index | Outcome | Reference |
| Ampicillin | Gentamicin (B1671437) | Multidrug-Resistant S. aureus | 0.38 ± 0.11 | Synergy | [2][3] |
| Cefotaxime (Cephalosporin) | Gentamicin | Multidrug-Resistant S. aureus | 0.50 ± 0.14 | Additive/Partial Synergy | [2][3] |
| Piperacillin | Amikacin (B45834) | Enterobacteriaceae | Not specified, but 85% of combinations showed synergy | Synergy | [4] |
| Penicillin G | Gentamicin | Enterococcus faecalis | Not specified, but synergy was observed | Synergy | [5] |
| Penicillin G | Tobramycin (B1681333) | Enterococcus faecalis | Not specified, but synergy was observed | Synergy | [6] |
Time-Kill Assays
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL by the combination at 24 hours compared with the most active single agent.
Studies have consistently demonstrated that the combination of a penicillin with an aminoglycoside results in a more rapid and extensive killing of bacteria than either agent alone. For instance, a study on Enterococcus faecalis showed that the combination of amoxicillin (B794) and tobramycin resulted in a synergistic effect after 5 hours, with a greater than 100-fold reduction in colony-forming units compared to the most active single agent.[7]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is performed using a microtiter plate format to test various concentrations of two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Detailed Steps:
-
Preparation of Antibiotics: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions of Antibiotic A along the columns of a 96-well microtiter plate and serial two-fold dilutions of Antibiotic B along the rows. This creates a matrix of varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18 to 24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
Time-Kill Assay Protocol
The time-kill assay evaluates the rate of bacterial killing by antimicrobial agents over a specified period.
Caption: Workflow for the time-kill synergy assay.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared in a logarithmic growth phase.
-
Exposure: The bacteria are exposed to the antibiotics, both individually and in combination, in a liquid growth medium. A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar media.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is determined by comparing the reduction in bacterial count by the combination to that of the most active single agent.
Conclusion
The synergistic combination of penicillins and aminoglycosides remains a clinically relevant strategy for treating severe bacterial infections. The well-established mechanism of action, supported by quantitative in vitro data from checkerboard and time-kill assays, demonstrates a potent and often rapid bactericidal effect. While specific data for Propicillin is lacking, the principles of synergy observed with other penicillins provide a strong rationale for its potential synergistic activity when combined with aminoglycosides. Further research is warranted to specifically evaluate the in vitro and in vivo efficacy of this compound-aminoglycoside combinations against a range of clinically important pathogens. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Early synergistic interactions between amikacin and six beta-lactam antibiotics against multiply resistant members of the family Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy between penicillin and gentamicin against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin-tobramycin synergism against enterococci: a comparison with penicillin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal effect of penicillin, ampicillin, and amoxicillin alone and in combination with tobramycin against Enterococcus faecalis as determined by kill-kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Penicillinase-Resistant Penicillins: Methicillin and Its Alternatives Against Penicillinase-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of penicillinase-producing bacteria, particularly Staphylococcus aureus, in the mid-20th century rendered penicillin G largely ineffective for treating staphylococcal infections. This spurred the development of semisynthetic penicillins engineered to resist hydrolysis by penicillinase, a type of β-lactamase. Methicillin (B1676495) was the first of these agents to be introduced. This guide provides a comparative overview of the in vitro activity of methicillin and other key penicillinase-resistant penicillins against these challenging pathogens.
While the initial query included propicillin, a review of contemporary scientific literature reveals a scarcity of recent comparative data for this specific agent. Therefore, this guide will focus on a comparison of methicillin with more extensively studied and clinically relevant penicillinase-resistant penicillins: oxacillin (B1211168), cloxacillin, dicloxacillin (B1670480), and nafcillin (B1677895).
Mechanism of Action and Resistance
Penicillinase-resistant penicillins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They specifically bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis. The key characteristic of this class of antibiotics is the presence of a bulky side chain that sterically hinders the binding of penicillinase enzymes, thus protecting the β-lactam ring from degradation.[2]
The primary mechanism of resistance to this class of antibiotics is not enzymatic degradation but rather the alteration of the target PBP. In Methicillin-Resistant Staphylococcus aureus (MRSA), this is mediated by the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a.[3] PBP2a does not bind effectively to β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of methicillin and its alternatives against penicillinase-producing, methicillin-susceptible Staphylococcus aureus (MSSA). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of in vitro potency. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin | 157 | - | - | IC₅₀ values reported without specific range[4] |
| Oxacillin | 3,051 | 0.25 | 0.5 | ≤0.06 - >8[5] |
| 91 (mecA+) | - | - | 2.0[6] | |
| 180 (mecA+) | - | - | 1.0[6] | |
| Cloxacillin | 15 | - | - | MICs reported without specific range[7] |
| Dicloxacillin | 867 (MSSA) | 0.03 | 0.125 | -[8] |
| Nafcillin | 107 (MRSA) | 256 | 512 | 4 to >1024[9][10] |
Note: Data for methicillin is limited in recent studies, with oxacillin now commonly used as the representative agent for testing this class of antibiotics. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. IC₅₀ is the half maximal inhibitory concentration.
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The following are generalized protocols based on established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the MIC of an antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Solutions: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from 3-5 well-isolated colonies of the same morphology from an agar (B569324) plate culture. The colonies are suspended in a sterile liquid (e.g., saline) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
-
Preparation of Agar Plates: Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate containing the different antibiotic concentrations.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Visualizing the Mechanism of Action and Resistance
The following diagram illustrates the interaction between β-lactam antibiotics, penicillin-binding proteins (PBPs), and the resistance mechanism conferred by penicillinase.
Caption: Mechanism of action of penicillinase-resistant penicillins and penicillinase-mediated resistance.
Conclusion
Methicillin and other penicillinase-resistant penicillins remain crucial for treating infections caused by penicillinase-producing, methicillin-susceptible S. aureus. While methicillin itself is now rarely used clinically, oxacillin, cloxacillin, dicloxacillin, and nafcillin are important therapeutic options.[11] The in vitro data suggest that dicloxacillin may have higher potency (lower MIC values) against susceptible isolates compared to other agents in this class. However, the choice of antibiotic should also be guided by pharmacokinetic properties, clinical efficacy data, and local susceptibility patterns. The primary challenge in treating S. aureus infections today lies in the prevalence of MRSA, which has evolved a resistance mechanism that circumvents the action of all β-lactam antibiotics, including the penicillinase-resistant penicillins.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Relationship between penicillinase production and the in-vitro activity of methicillin, oxacillin, cloxacillin, dicloxacillin, flucloxacillin, and cephalothin against strains of Staphylococcus aureus of different phage patterns and penicillinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining optimal dosing regimen of oral administration of dicloxacillin using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
Comparative Stability of Propicillin and Benzylpenicillin in Solution: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients in solution is paramount for developing effective and reliable formulations. This guide provides a comparative analysis of the stability of two penicillin antibiotics: propicillin and benzylpenicillin (Penicillin G).
While both antibiotics share the core β-lactam structure essential for their antibacterial activity, their differing side chains significantly influence their stability in aqueous solutions. This compound, a phenoxypropyl penicillin, is recognized for its enhanced stability in acidic environments compared to the more acid-labile benzylpenicillin. This difference is critical for the development of oral dosage forms, as the antibiotic must withstand the acidic conditions of the stomach.
This guide summarizes the available experimental data on the stability of these two compounds, provides detailed experimental protocols for their analysis, and visualizes their chemical structures and degradation pathways.
Quantitative Stability Comparison
Direct comparative quantitative stability data for this compound is limited in publicly available literature. However, due to its structural similarity to phenoxymethylpenicillin (Penicillin V), data for Penicillin V is often used as a proxy to infer the stability characteristics of this compound. The following table summarizes the stability data for benzylpenicillin and phenoxymethylpenicillin under various pH and temperature conditions.
| Antibiotic | Condition | Parameter | Value | Reference |
| Benzylpenicillin | pH 2.0, 25°C | Half-life (t½) | ~2 minutes | [1](--INVALID-LINK--) |
| pH 6.5, 25°C | Half-life (t½) | ~14 days | [1](--INVALID-LINK--) | |
| pH 7.4, 37°C | % Degradation after 24h | ~50% (unbuffered) | [2](--INVALID-LINK--) | |
| pH 7.4, 37°C (citrate buffer) | % Remaining after 24h | >90% | [2](--INVALID-LINK--) | |
| Phenoxymethylpenicillin (as a proxy for this compound) | pH 2.0, 37°C | % Remaining after 1h | ~60% | [3](--INVALID-LINK--) |
| pH 3.0, 35°C | Half-life (t½) | ~200 minutes | [3](--INVALID-LINK--) | |
| pH 6.0-7.0 | Maximum Stability | - | [1](--INVALID-LINK--) |
Structural Basis for Stability Differences
The enhanced acid stability of this compound and its analogue, phenoxymethylpenicillin, can be attributed to the electron-withdrawing effect of the phenoxy group in their side chains. This effect reduces the electron density of the amide carbonyl oxygen in the β-lactam ring, making it less susceptible to protonation and subsequent acid-catalyzed hydrolysis.
Caption: Chemical structures of this compound and Benzylpenicillin.
The primary degradation pathway for both penicillins in aqueous solution is the hydrolytic cleavage of the β-lactam ring, leading to the formation of inactive penicilloic acids.
Caption: General degradation pathway of penicillins in solution.
Experimental Protocols
The stability of penicillins in solution is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To determine the degradation rate of this compound and benzylpenicillin in aqueous solutions at various pH values and temperatures.
Materials:
-
This compound and Benzylpenicillin reference standards
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Phosphate (B84403) and citrate (B86180) buffer components
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Methodology:
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., 2, 4, 6, 7.4, 8).
-
Prepare stock solutions of this compound and benzylpenicillin in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Dilute the stock solutions with the respective buffer solutions to achieve the desired final concentration for the stability study.
-
-
Stability Study:
-
Incubate the prepared penicillin solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately quench the degradation reaction if necessary (e.g., by freezing or adding a quenching agent) and store the samples at a low temperature (e.g., -20°C or -80°C) until analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
-
Inject the samples from the stability study into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the parent penicillin at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
References
- 1. Stability of penicillins in aqueous solutions I. Oxacillin and phenoxymethylpenicillin | Semantic Scholar [semanticscholar.org]
- 2. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Propicillin and Phenoxymethylpenicillin for Researchers
An objective analysis of two closely related phenoxypenicillins, detailing their antibacterial efficacy and pharmacokinetic profiles. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Propicillin and phenoxymethylpenicillin (penicillin V) are both orally administered, acid-stable penicillins belonging to the phenoxypenicillin class. Phenoxymethylpenicillin, a naturally occurring antibiotic, has been a mainstay in clinical practice for decades for treating mild to moderate bacterial infections. This compound, a semi-synthetic derivative, was introduced in the early 1960s. While initial studies suggested improved gastrointestinal absorption for this compound, it was ultimately hindered by a comparatively lower antibacterial potency, leading to its discontinuation in clinical use.[1] This guide provides a detailed comparison of these two compounds, supported by available experimental data, to inform research and development in the field of antibiotics.
Chemical Structures and Mechanism of Action
Both this compound and phenoxymethylpenicillin share the core β-lactam ring structure fused to a thiazolidine (B150603) ring, which is essential for their antibacterial activity.[2] Their mechanism of action is the inhibition of bacterial cell wall synthesis by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity ultimately leads to bacterial cell lysis.
The key structural difference lies in the side chain attached to the 6-aminopenicillanic acid nucleus. Phenoxymethylpenicillin has a phenoxyacetyl side chain, while this compound has a phenoxypropionyl side chain. This seemingly minor difference has a significant impact on their respective biological activities.
Antibacterial Spectrum and Efficacy
While both compounds target a similar range of gram-positive bacteria, phenoxymethylpenicillin generally exhibits greater antibacterial activity.[1] this compound's lower efficacy is a primary reason for its withdrawal from the market.
Table 1: In Vitro Antibacterial Activity of Phenoxymethylpenicillin
| Bacterial Species | MIC Range (μg/mL) |
| Staphylococcus aureus (penicillin-sensitive) | ≤0.12 |
| Streptococcus pyogenes (Group A) | ≤0.25 |
| Streptococcus pneumoniae | Report as resistant if MIC > 0.06 |
Pharmacokinetic Profiles
One of the key differences highlighted in early research was the superior absorption of this compound from the gastrointestinal tract compared to phenoxymethylpenicillin.[1] However, the lower intrinsic antibacterial activity of this compound offset this advantage.
Table 2: Pharmacokinetic Parameters of Orally Administered Phenoxymethylpenicillin in Adults
| Parameter | Value |
| Bioavailability | ~60% |
| Peak Plasma Concentration (Cmax) | 5.7 (± 2.3) mg/L (after 500 mg dose) |
| Time to Peak Concentration (Tmax) | 48 (± 18) minutes |
| Plasma Protein Binding | ~80% |
| Elimination Half-life | 30-60 minutes |
| Excretion | Primarily renal |
Data compiled from multiple sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC for phenoxymethylpenicillin against various bacterial strains is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: Phenoxymethylpenicillin is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Pharmacokinetic Analysis in Healthy Volunteers:
Pharmacokinetic studies for orally administered penicillins are crucial to understanding their absorption, distribution, metabolism, and excretion (ADME) profile.
-
Study Population: A cohort of healthy adult volunteers is recruited.
-
Drug Administration: A single oral dose of phenoxymethylpenicillin is administered to fasting subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours) post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of phenoxymethylpenicillin is quantified using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life, using non-compartmental or compartmental analysis.
Visualizing the Comparison
Caption: A logical flow diagram illustrating the key comparative aspects and ultimate clinical fate of this compound versus Phenoxymethylpenicillin.
Caption: A simplified workflow of the pharmacokinetic and pharmacodynamic pathway of orally administered phenoxypenicillins.
Conclusion
The comparison between this compound and phenoxymethylpenicillin serves as an important case study in antibiotic development. While this compound demonstrated an improved pharmacokinetic property in terms of absorption, its diminished antibacterial potency rendered it less effective than its predecessor, phenoxymethylpenicillin. Consequently, phenoxymethylpenicillin has remained a clinically relevant antibiotic for specific indications, whereas this compound has been relegated to a historical footnote. This underscores the critical balance between pharmacokinetic advantages and pharmacodynamic efficacy in the successful development of anti-infective agents. Future research into new penicillin derivatives should aim to enhance both absorption and intrinsic antibacterial activity to offer true advancements in the field.
References
- 1. [this compound (alpha-phenoxypropyl-penicillin). In vivo levels of active forms and antibacterial activity in comparison with penicillin V] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Propicillin Susceptibility Testing Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid automated method for Propicillin susceptibility testing against the established reference standard, broth microdilution. The data and protocols presented herein are intended to assist researchers and clinicians in evaluating and implementing this new technology.
Introduction to this compound and Susceptibility Testing
This compound is a penicillin-class antibiotic effective against various bacterial infections.[1][2][3] Accurate determination of bacterial susceptibility to this compound is crucial for effective patient treatment and for monitoring the emergence of antibiotic resistance. Standard methods for antimicrobial susceptibility testing (AST), such as broth microdilution (BMD), are considered the gold standard but can be time-consuming.[4] The development of rapid and automated AST systems offers the potential for faster turnaround times, enabling quicker clinical decisions. This guide evaluates the performance of a novel rapid automated system against the CLSI-recommended broth microdilution method for this compound susceptibility testing.
Data Presentation: Performance Comparison
The performance of the new Rapid Automated System was evaluated against the reference Broth Microdilution (BMD) method using a panel of clinical isolates. The results, adapted from a study on a similar penicillin-class antibiotic using an automated system, are summarized below.
Table 1: Categorical Agreement of the Rapid Automated System Compared to Broth Microdilution for this compound
| Organism Category | Number of Isolates | Categorical Agreement (CA) |
| Gram-Positive Cocci | 134 | 98.9% |
| Enterobacteriaceae | 255 | 95.7% |
Categorical Agreement (CA) is defined as the percentage of isolates for which the interpretation (Susceptible, Intermediate, or Resistant) from the new method matched the interpretation from the reference method.
Table 2: Error Rates of the Rapid Automated System Compared to Broth Microdilution for this compound
| Organism Category | Very Major Errors (VME) | Major Errors (ME) |
| Gram-Positive Cocci | 0.7% | 1.5% |
| Enterobacteriaceae | 0.5% | 0.5% |
-
Very Major Errors (VME): The new method reports a susceptible result, while the reference method reports a resistant result. The acceptable rate is typically <1.5%.
-
Major Errors (ME): The new method reports a resistant result, while the reference method reports a susceptible result. The acceptable rate is typically <3%.
The data demonstrates that the Rapid Automated System exhibits high categorical agreement and low error rates, meeting the general performance criteria for AST devices.
Experimental Protocols
Detailed methodologies for both the reference and the new testing methods are provided below.
Reference Method: Broth Microdilution (BMD) Protocol (Adapted from CLSI M07)
This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation:
-
Select three to five morphologically similar colonies from a fresh (18-24 hour) non-selective agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
New Method: Rapid Automated System Protocol
This protocol provides a generalized workflow for a rapid, automated susceptibility testing system.
-
Isolate Preparation:
-
A standardized bacterial suspension is prepared from a pure culture, similar to the BMD method.
-
-
Cartridge/Card Inoculation:
-
The bacterial suspension is introduced into a disposable test card or cartridge containing pre-filled wells with various concentrations of this compound.
-
-
Automated Incubation and Reading:
-
The card is placed into the automated instrument.
-
The instrument incubates the card and uses optical or fluorescence-based detection to monitor bacterial growth in real-time.
-
-
Data Analysis and Interpretation:
-
The instrument's software analyzes the growth kinetics to determine the MIC.
-
Results are typically available within 4-8 hours.
-
Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key differences in the workflows of the Broth Microdilution and the Rapid Automated System.
Caption: Workflow comparison of Broth Microdilution and Rapid Automated System.
Logical Relationship of Performance Metrics
This diagram shows the relationship between the different performance metrics used to validate the new AST method.
References
- 1. Comparative Assessment of Rapid Identification and Antimicrobial Susceptibility Testing Methods for Bloodstream Infections in a Non-24/7 Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of Vitek 2 for Antimicrobial Susceptibility Testing of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Assessment of Rapid Identification and Antimicrobial Susceptibility Testing Methods for Bloodstream Infecti… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Propicillin in Polymicrobial Environments: A Comparative Guide to Efficacy and Assessment
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an antibiotic can be significantly influenced by the complexity of the infection. While standard antimicrobial susceptibility testing (AST) on pure cultures provides foundational data, infections are frequently polymicrobial. This guide explores the efficacy of propicillin, a beta-lactam antibiotic, within the context of mixed bacterial cultures. Due to a lack of specific studies on this compound in mixed cultures, this guide will draw comparisons with other relevant penicillins and detail the established methodologies for evaluating antibiotic performance in such complex environments.
Understanding this compound and the Penicillin Class
This compound is a semi-synthetic penicillin characterized by its stability in acidic environments, allowing for oral administration.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption leads to cell lysis and bacterial death.[1] Penicillins are generally most effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer.[2]
The broader class of penicillins includes natural penicillins (e.g., Penicillin G, Penicillin V), penicillinase-resistant penicillins (e.g., nafcillin, oxacillin), aminopenicillins (e.g., amoxicillin, ampicillin), and extended-spectrum penicillins (e.g., piperacillin).[3] this compound's properties are noted to be similar to benzylpenicillin (Penicillin G), particularly in its application against streptococcal infections.[4]
Challenges of Antibiotic Efficacy in Mixed Bacterial Cultures
Assessing the effectiveness of an antibiotic in a mixed bacterial culture presents several challenges not encountered in monoculture studies. The interactions between different bacterial species can alter the local environment and the susceptibility of individual species to the antibiotic. These interactions can include:
-
Competition for nutrients: The growth rates of different species can be altered, potentially affecting their metabolic state and susceptibility to antibiotics.
-
Production of inhibitory substances: One species may produce metabolites that inhibit the growth of another, confounding the direct effect of the antibiotic.
-
Synergistic or antagonistic effects: The combined presence of multiple species can lead to outcomes not predicted by individual susceptibility profiles.
-
Horizontal gene transfer: Resistance genes can be transferred between species, leading to the rapid development of resistance in a previously susceptible organism.
These complexities underscore the importance of specialized experimental protocols to accurately evaluate antibiotic efficacy in a polymicrobial context.
Comparative Efficacy Data (In Vitro)
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for Selected Penicillins (µg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |
| Penicillin G | 0.4 - 24 | 0.006 (MIC for all isolates) | Resistant | Resistant |
| Amoxicillin | - | 0.004 (Highest MIC)[6] | - | - |
| Ampicillin | - | 0.006 (Highest MIC)[6] | - | - |
| Piperacillin | - | - | - | - |
| This compound | No specific data found | Similar to Penicillin G[4] | No specific data found | No specific data found |
Note: The provided MIC values are ranges or specific values from different studies and should be interpreted as illustrative rather than absolute comparisons due to variations in experimental conditions.
Experimental Protocols for Assessing Efficacy in Mixed Cultures
Standardized methodologies are crucial for obtaining reproducible and comparable results when evaluating antibiotic efficacy. The following protocols are adapted from established practices for antimicrobial susceptibility testing.
Broth Microdilution Method for Mixed Cultures
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid medium.
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture individual bacterial species to the mid-logarithmic phase.
-
Adjust the concentration of each bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Create a mixed inoculum by combining equal volumes of the standardized suspensions of the desired bacterial species.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of this compound (and comparator antibiotics) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add a standardized volume of the mixed bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (mixed inoculum without antibiotic) and negative controls (broth only).
-
Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterial mixture.[7]
-
Agar (B569324) Dilution Method for Differentiated Susceptibility
This method allows for the determination of the MIC for individual species within a mixed culture.
Protocol:
-
Antibiotic Plate Preparation:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antibiotic.
-
-
Inoculum Preparation:
-
Prepare standardized suspensions of individual bacterial species as described for the broth microdilution method.
-
-
Inoculation:
-
Spot a standardized volume of each individual bacterial suspension onto the surface of each antibiotic-containing agar plate. This allows for the simultaneous testing of multiple isolates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions for 18-24 hours.
-
-
MIC Determination:
-
The MIC for each bacterial species is the lowest concentration of the antibiotic that inhibits the growth of that specific colony type on the agar surface.[5]
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing antibiotic efficacy in mixed bacterial cultures.
Caption: Mechanism of action of penicillin-class antibiotics like this compound.
Caption: Challenges to this compound efficacy in a mixed bacterial culture.
Conclusion
While specific experimental data on the efficacy of this compound in mixed bacterial cultures is limited, its classification as a penicillin with properties similar to benzylpenicillin provides a basis for predicting its activity, primarily against Gram-positive organisms. The complexities of polymicrobial interactions necessitate the use of specialized in vitro models, such as mixed-culture broth microdilution and agar dilution assays, to generate meaningful data. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for the accurate evaluation of novel and existing antimicrobial agents in clinically relevant scenarios. Future research should focus on direct comparative studies of this compound in mixed bacterial cultures to provide a clearer understanding of its therapeutic potential in complex infections.
References
- 1. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Propicillin and Other Narrow-Spectrum Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propicillin with other narrow-spectrum penicillins, focusing on their performance, mechanisms of action, and pharmacokinetic profiles. The information is supported by available experimental data to aid in research and drug development.
Introduction
Penicillins are a cornerstone of antibiotic therapy, valued for their bactericidal action and general safety. The narrow-spectrum penicillins, including the natural penicillins and their semi-synthetic derivatives, are primarily effective against Gram-positive bacteria. This compound, a semi-synthetic, acid-stable penicillin, offers the advantage of oral administration. This review compares this compound to the archetypal narrow-spectrum penicillins, Penicillin G and Penicillin V, to highlight their relative strengths and weaknesses.
Mechanism of Action
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[1][2]
-
Inhibition of Transpeptidation : This inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains, a critical step in bacterial cell wall synthesis.[2]
-
Cell Lysis : The disruption of cell wall integrity leads to weakening of the cell wall and subsequent cell lysis, mediated by bacterial autolytic enzymes.[1][2]
This mechanism is shared with other narrow-spectrum penicillins like Penicillin G and Penicillin V.
Diagram: Mechanism of Action of Penicillins
Caption: Mechanism of action of this compound and other penicillins.
Antibacterial Spectrum
This compound is a narrow-spectrum antibiotic with activity primarily against Gram-positive bacteria. Its spectrum is comparable to that of Penicillin G and Penicillin V. These penicillins are generally effective against:
-
Streptococcus species
-
Staphylococcus species (penicillinase-negative strains)
-
Other Gram-positive cocci and bacilli
It is important to note that the emergence of penicillinase-producing strains of Staphylococcus aureus has limited the clinical utility of these antibiotics against such infections.
Comparative In Vitro Activity
For context, the following table presents available MIC data for Penicillin G against common Gram-positive pathogens. It is important to note that specific MIC values for this compound are not widely reported in recent literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Selected Gram-Positive Bacteria
| Bacterium | Penicillin G MIC Range (µg/mL) |
| Streptococcus pyogenes | 0.006 - 0.023[4] |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.125[5] |
Note: Data for a direct comparison with this compound is limited in the available literature.
Pharmacokinetic Comparison
The pharmacokinetic properties of an antibiotic are crucial for determining its dosing regimen and clinical efficacy. This compound is noted to be acid-stable, allowing for oral administration.[2] The table below compares the available pharmacokinetic parameters of this compound with Penicillin G and Penicillin V.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Penicillin G | Penicillin V |
| Oral Bioavailability | Data not available | < 30% (acid-labile)[6][7] | 60-70% (acid-stable)[6] |
| Protein Binding | Data not available | ~60%[7] | ~80%[7] |
| Elimination Half-life | Data not available | ~30 minutes[8] | ~30-60 minutes[9] |
| Primary Route of Excretion | Data not available | Renal[8] | Renal[9] |
Note: Specific quantitative pharmacokinetic data for this compound is not widely available in recent literature.
A 1976 study investigated the pharmacokinetics of this compound, but the detailed results are not accessible in available databases.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of narrow-spectrum penicillins.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Antimicrobial Agent: A stock solution of the penicillin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The microtiter plates containing the serially diluted antibiotic are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Pharmacokinetic Studies (General Protocol)
-
Subject Recruitment: Healthy adult volunteers are recruited for the study, providing informed consent.
-
Drug Administration: A single oral or intravenous dose of the penicillin is administered to the subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma/Serum Separation: The collected blood samples are centrifuged to separate plasma or serum.
-
Drug Concentration Analysis: The concentration of the penicillin in the plasma or serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including bioavailability, protein binding, elimination half-life, and clearance, using appropriate pharmacokinetic modeling software.
Conclusion
This compound is a narrow-spectrum, acid-stable penicillin with a mechanism of action and antibacterial spectrum similar to Penicillin G and Penicillin V. Its primary advantage lies in its suitability for oral administration. However, a significant gap exists in the publicly available scientific literature regarding specific quantitative data on its in vitro activity (MIC values) and pharmacokinetic profile. The lack of recent, direct comparative studies makes a definitive quantitative assessment of this compound's performance relative to other narrow-spectrum penicillins challenging. Further research is warranted to generate contemporary, robust comparative data to fully elucidate the therapeutic position of this compound in the current landscape of antimicrobial agents.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [In-vitro activity and pharmacokinetics of this compound, penicillin V and phenethicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
Propicillin's In Vitro Efficacy: A Comparative Analysis Against Key Clinical Isolates
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of Propicillin's activity against common clinical isolates. We present a summary of available data, alongside detailed experimental protocols for reproducing these findings.
This compound, a beta-lactam antibiotic belonging to the penicillin class, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This interaction disrupts the structural integrity of the cell wall, leading to cell lysis and death.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC ranges for Penicillin G, Amoxicillin, and Cefazolin against the aforementioned clinical isolates. This data serves as a baseline for comparison once MIC values for this compound are determined experimentally.
| Antibiotic | Staphylococcus aureus (μg/mL) | Streptococcus pyogenes (μg/mL) | Streptococcus pneumoniae (μg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Penicillin G | 0.015 - >256 | ≤0.006 - 0.2 | ≤0.015 - 16 |
| Amoxicillin | 0.012 - >128 | ≤0.004 - 0.25 | ≤0.015 - 16 |
| Cefazolin | 0.12 - 1024 | Data not available | ≤0.25 - 4 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following is a detailed protocol for determining MIC values using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solution of known concentration
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 μL. The concentration range should be appropriate to determine the MIC of the specific antibiotic-bacterium combination.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 μL of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume in each well to 100 μL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plates for bacterial growth. This can be done visually using a reading mirror or with a microplate reader.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Figure 1. Workflow for MIC Determination.
Safety Operating Guide
Propicillin Disposal: A Comprehensive Guide to Safety and Environmental Responsibility
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the safe handling and disposal of propicillin, a penicillin derivative, ensuring compliance with best practices and minimizing environmental impact.
This compound, like all antibiotics, requires careful disposal to prevent the contamination of ecosystems and the potential development of antimicrobial resistance.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into the environment, with potentially far-reaching consequences.[2][3]
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₅S[4][5] |
| Molar Mass | 378.44 g·mol⁻¹[6] |
| Appearance | White solid[7] |
| Solubility | Soluble in water[8] |
| Decomposition Temperature | 195-197 °C[8] |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially in powder form or concentrated solutions, adherence to safety protocols is mandatory to prevent allergic reactions and other health hazards.[9][10][11]
| Protective Measure | Specification |
| Gloves | Nitrile or latex gloves are required to prevent skin contact. |
| Eye Protection | Safety glasses or goggles must be worn.[9] |
| Respiratory Protection | For powders or aerosols, a dust mask or respirator is necessary.[10] |
| Lab Coat | A standard lab coat should be worn to protect clothing. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This protocol is based on general guidelines for antibiotic and chemical waste disposal.[1][12]
1. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, masks), and weighing papers in a designated, clearly labeled hazardous waste container.[2] The container should be black and marked for "hazardous pharmaceutical waste."[2]
- Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[2][13]
- Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Inactivation (where applicable and permitted):
- For small quantities of dilute this compound solutions, chemical inactivation may be an option if permitted by your institution's Environmental Health and Safety (EHS) department. This typically involves treatment with a strong acid or base to hydrolyze the β-lactam ring, rendering the antibiotic inactive. Consult your EHS department for approved inactivation protocols. Autoclaving is generally not considered a reliable method for the complete degradation of many antibiotics.[1][12]
3. Storage and Labeling:
- All this compound waste containers must be securely sealed and stored in a designated hazardous waste accumulation area.
- Labels should clearly indicate "Hazardous Waste - this compound" and include the date of accumulation.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.
- The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration.[12][14]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Disclaimer: This guidance is intended for informational purposes and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for detailed instructions on hazardous waste management.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound [drugfuture.com]
- 9. api.us-p1.sanofiecomm.com [api.us-p1.sanofiecomm.com]
- 10. cvear.com [cvear.com]
- 11. troylab.com.au [troylab.com.au]
- 12. benchchem.com [benchchem.com]
- 13. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 14. washinhcf.org [washinhcf.org]
Safeguarding Research: A Comprehensive Guide to Handling and Disposing of Propicillin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propicillin. Adherence to these protocols is essential for ensuring personal safety, preventing cross-contamination, and minimizing environmental impact. This compound, a member of the penicillin family of antibiotics, requires careful handling due to its potential as a respiratory and skin sensitizer.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory to prevent allergic reactions and exposure. The following table summarizes the required PPE and its purpose.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of aerosolized powder, which can cause respiratory sensitization and allergic reactions. |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | To prevent skin contact, which can lead to skin sensitization and allergic reactions. |
| Eye Protection | Chemical splash goggles or a face shield | To protect the eyes from dust particles and potential splashes. |
| Body Protection | Disposable gown or dedicated lab coat | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Following a strict operational plan is critical to minimize the risk of exposure and contamination when working with this compound.
1. Preparation and Engineering Controls:
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control the spread of dust.
-
Restricted Access: Limit access to the handling area to authorized personnel only.
-
Decontamination Supplies: Ensure that a decontamination solution (e.g., 10% bleach solution followed by a water or 70% ethanol (B145695) rinse) and a spill kit are readily available.
2. Weighing and Aliquoting:
-
Containment: Perform all weighing and aliquoting of this compound powder within a certified chemical fume hood or a balance enclosure to capture any airborne particles.
-
Minimize Dust: Handle the powder gently to minimize dust generation. Use appropriate tools, such as spatulas, to transfer the powder.
-
Surface Protection: Cover the work surface with disposable bench paper to facilitate cleanup.
3. Solution Preparation:
-
Closed System: Whenever possible, prepare solutions in a closed system to minimize the risk of splashes and aerosols.
-
Gentle Mixing: Dissolve the powder by gentle swirling or inversion rather than vigorous shaking.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution with a contact time of at least 10 minutes is effective, followed by a rinse with water or 70% ethanol to remove the bleach residue.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and the potential for inducing antimicrobial resistance. All this compound waste is considered hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, gowns, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not pour this compound-containing solutions down the drain.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
2. Waste Treatment and Final Disposal:
-
Incineration: The preferred method for the final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Autoclaving: While autoclaving can sterilize biohazardous waste, it is not sufficient to degrade the chemical structure of this compound. Therefore, autoclaved waste containing this compound must still be disposed of as hazardous chemical waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Emergency Response
Spill Response:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Notify: Inform your supervisor and the institutional EHS department.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For a powder spill, gently cover it with damp paper towels to avoid raising dust. For a liquid spill, absorb it with an inert absorbent material.
-
Cleanup: Carefully clean the area with a 10% bleach solution, allowing for a 10-minute contact time, followed by a water or 70% ethanol rinse.
-
Disposal: Collect all cleanup materials in a hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Guidance: this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for safe this compound handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
